Product packaging for Furathiocarb(Cat. No.:CAS No. 65907-30-4)

Furathiocarb

Cat. No.: B052073
CAS No.: 65907-30-4
M. Wt: 382.5 g/mol
InChI Key: HAWJXYBZNNRMNO-UHFFFAOYSA-N
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Description

Furathiocarb is a systemic carbamate insecticide of significant interest in agricultural and environmental research. Its primary research value lies in its application as a soil and seed treatment for investigating the protection of crops against soil-dwelling insect pests, particularly in the early developmental stages. The compound's mechanism of action involves the potent inhibition of acetylcholinesterase (AChE) in the insect nervous system. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation, continuous neurotransmission, and ultimately, paralysis and death of the target pest. Researchers utilize this compound to study its systemic properties, uptake mechanisms in plants, residual activity, and its non-target effects on soil ecosystems and beneficial organisms. Furthermore, it serves as a critical reference standard in analytical chemistry for developing methods to detect and quantify pesticide residues in soil, water, and plant tissues, contributing to vital environmental monitoring and food safety studies. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O5S B052073 Furathiocarb CAS No. 65907-30-4

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate
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InChI

InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3
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InChI Key

HAWJXYBZNNRMNO-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
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Molecular Formula

C18H26N2O5S
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DSSTOX Substance ID

DTXSID3052725
Record name Furathiocarb
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Molecular Weight

382.5 g/mol
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Physical Description

Yellow viscous liquid; [HSDB] Light beige solid; [MSDSonline]
Record name Furathiocarb
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Boiling Point

160 °C at 0.01 mm Hg
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Solubility

Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene., In water, 11 mg/l @ 25 °C
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Density

1.148 (20 °C)
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Vapor Pressure

0.00000003 [mmHg], 3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C
Record name Furathiocarb
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Color/Form

Yellow, viscous liquid.

CAS No.

65907-30-4
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Foundational & Exploratory

Furathiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furathiocarb as an Acetylcholinesterase Inhibitor

This compound is a broad-spectrum carbamate (B1207046) insecticide that exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2][3] As a member of the N-methyl carbamate class, this compound's primary mode of action is the disruption of cholinergic signaling, which leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[4] This accumulation results in excessive stimulation of cholinergic receptors, causing a range of neurotoxic effects, from muscle twitching and paralysis to eventual death in target organisms.[1]

This compound itself is a reversible inhibitor of AChE.[2] However, a significant aspect of its toxicology is its in vivo metabolism to carbofuran (B1668357), a more potent and toxic AChE inhibitor.[1][5] This biotransformation plays a crucial role in the overall insecticidal activity and mammalian toxicity of this compound. Understanding the specifics of this compound's interaction with AChE is therefore essential for assessing its environmental impact and developing strategies to mitigate its toxic effects.

Mechanism of Action

This compound, like other carbamate insecticides, functions as a competitive inhibitor of acetylcholinesterase. The mechanism involves the carbamoylation of a serine residue within the active site of the AChE enzyme. This process is reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme. However, the rate of decarbamoylation is significantly slower than the rate of acetylation by the natural substrate, acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in the accumulation of acetylcholine at the synapse and subsequent overstimulation of cholinergic receptors.[2]

The key steps in the inhibition of AChE by this compound are:

  • Binding: this compound reversibly binds to the active site of AChE, forming an enzyme-inhibitor complex.

  • Carbamoylation: The carbamoyl (B1232498) moiety of this compound is transferred to the hydroxyl group of a serine residue in the AChE active site, forming a carbamoylated enzyme and releasing the leaving group.

  • Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme and releasing the carbamic acid, which is unstable and decomposes.

It is important to note that the efficiency of inhibition is influenced by the structure of the carbamate. For instance, the larger carbamoyl moiety of this compound compared to its metabolite carbofuran results in a "drastically" decreased AChE inhibition constant, making this compound a less potent direct inhibitor.[5]

G Figure 1: Reversible Inhibition of Acetylcholinesterase by this compound AChE Active Acetylcholinesterase (AChE) Complex AChE-Furathiocarb Complex AChE->Complex Binding This compound This compound This compound->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation Leaving_Group Leaving Group Complex->Leaving_Group H2O H₂O Regenerated_AChE Active Acetylcholinesterase (AChE) Carbamoylated_AChE->Regenerated_AChE Decarbamoylation (Slow) Carbamic_Acid Carbamic Acid (Unstable)

Figure 1: Reversible Inhibition of Acetylcholinesterase by this compound

Quantitative Data on this compound-AChE Interaction

Precise quantitative data for the inhibition of acetylcholinesterase by this compound, such as IC50 and Ki values, are not extensively reported in the available scientific literature. However, comparative data and limits of detection provide some insight into its inhibitory potential.

ParameterValueSpecies/SystemNotes
Limit of Detection 0.46 mg/LIn vitro paper-based AChE inhibition assayThis value represents the lowest concentration at which the assay can detect the presence of this compound through AChE inhibition, not its inhibitory potency (IC50).[6]
Comparative Potency Less potent than CarbofuranIn vitro studiesThe larger carbamoyl moiety of this compound decreases the AChE inhibition constant "drastically" compared to its metabolite, carbofuran.[5]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol is a detailed methodology for determining the in vitro inhibition of acetylcholinesterase by this compound using the Ellman method. This colorimetric assay is a standard and widely accepted procedure for measuring AChE activity.

4.1. Principle

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

4.2. Materials and Reagents

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO, ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

4.3. Reagent Preparation

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Protect from light.

  • ATCI Solution (75 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions from this stock solution to achieve the desired final concentrations for the assay.

4.4. Assay Procedure

  • Plate Setup:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% activity): Contains all reagents, including the enzyme and the solvent used for the inhibitor.

    • Test Wells: Contain all reagents, including the enzyme and the this compound solution at various concentrations.

  • Reaction Mixture Preparation (in a 96-well plate):

    • To each well, add 150 µL of phosphate buffer.

    • Add 10 µL of DTNB solution to each well.

    • Add 10 µL of the appropriate this compound dilution or solvent (for control) to the respective wells.

    • Add 10 µL of AChE solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the contents of the plate and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G Figure 2: Experimental Workflow for Determining AChE Inhibition by this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) Plate_Setup Set up 96-well plate (Blank, Control, Test Wells) Reagent_Prep->Plate_Setup Add_Reagents Add Buffer, DTNB, Inhibitor/Solvent, and AChE Plate_Setup->Add_Reagents Pre_incubation Pre-incubate (10-15 min) Add_Reagents->Pre_incubation Initiate_Reaction Add ATCI to start the reaction Pre_incubation->Initiate_Reaction Kinetic_Measurement Measure Absorbance at 412 nm (kinetic read) Initiate_Reaction->Kinetic_Measurement Calc_Rate Calculate Reaction Rates Kinetic_Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: Experimental Workflow for Determining AChE Inhibition by this compound

Signaling Pathways Affected by this compound-mediated AChE Inhibition

The inhibition of acetylcholinesterase by this compound leads to a disruption of the normal cholinergic signaling pathway. The accumulation of acetylcholine in the synaptic cleft results in the continuous stimulation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane.

Downstream Effects of AChE Inhibition:

  • Muscarinic Receptor Overstimulation: Leads to a variety of parasympathetic effects, including increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchoconstriction.[4][7]

  • Nicotinic Receptor Overstimulation:

    • At the Neuromuscular Junction: Causes initial muscle fasciculations (twitching) followed by depolarization blockade, leading to muscle weakness and flaccid paralysis.[4]

    • In the Autonomic Ganglia: Can lead to a mix of sympathetic and parasympathetic effects.

    • In the Central Nervous System (CNS): Can cause a range of symptoms including tremors, convulsions, and respiratory depression.

  • Oxidative Stress: The overstimulation of cholinergic receptors can lead to an increase in intracellular calcium levels, which in turn can trigger the production of reactive oxygen species (ROS) and induce oxidative stress.[8] This can contribute to cellular damage and the broader toxic effects of carbamate poisoning.

G Figure 3: Cholinergic Signaling Pathway Disrupted by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Effector Cell ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Blocked) Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R This compound This compound This compound->AChE Inhibition Downstream_Effects Downstream Effects (Overstimulation) Muscarinic_R->Downstream_Effects Nicotinic_R->Downstream_Effects

Figure 3: Cholinergic Signaling Pathway Disrupted by this compound

References

Furathiocarb: A Comprehensive Technical Overview of its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furathiocarb is a broad-spectrum carbamate (B1207046) insecticide known for its systemic, contact, and stomach action.[1] It is effective against a variety of insect pests in crops such as maize, oilseed rape, sorghum, and sugar beets.[2] As with other carbamate insecticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the pest.[3] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Structure and Identifiers

This compound is chemically classified as a carbamate ester and a member of the 1-benzofurans.[4][5] Its chemical identity is defined by the following identifiers:

  • IUPAC Name: (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate[3][5]

  • CAS Number: 65907-30-4[5][6]

  • Molecular Formula: C₁₈H₂₆N₂O₅S[5][6]

  • Molecular Weight: 382.5 g/mol [3][5]

  • Canonical SMILES: CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C[3][5]

  • InChI Key: HAWJXYBZNNRMNO-UHFFFAOYSA-N[3][5]

  • Synonyms: Deltanit, Deltanet, Promet, CGA 73102[5][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Physical State Yellow, viscous liquid[4][5]
Melting Point <25 °C[4][7]
Boiling Point 160 °C at 0.01 mm Hg[3][5]
Water Solubility 11 mg/L at 25 °C[5][8]
Vapor Pressure 2.9 x 10⁻⁸ mm Hg at 25 °C[5]
Octanol-Water Partition Coefficient (log P) 4.7[3][5]
Density 1.148 g/cm³ at 20 °C[3][5]
Stability Stable up to 400 °C[3][5]

This compound is readily miscible with common organic solvents such as acetone, methanol, isopropanol, hexane, and toluene.[5]

Metabolic Pathways

In mammals, this compound undergoes extensive metabolism.[5] The metabolic transformation primarily occurs in the liver and involves two main pathways: the carbofuran (B1668357) metabolic pathway and the this compound oxidation pathway.[9][10] The carbofuran pathway is the predominant route, initiated by the cleavage of the N-S bond, leading to the formation of carbofuran and its subsequent metabolites.[11] The oxidation pathway results in hydroxylated and sulfoxidated derivatives of the parent this compound molecule.[9][12]

Studies using human liver microsomes have identified that the carbofuran pathway is mainly catalyzed by the cytochrome P450 enzyme CYP3A4.[9][10] The minor oxidation pathway is catalyzed by several other CYP enzymes, including CYP2C19, CYP2D6, CYP3A5, and CYP2A6.[9][10] The primary metabolites detected in vivo in rats are carbofuran and 3-hydroxycarbofuran.[5]

Furathiocarb_Metabolism This compound This compound Carbofuran_Pathway Carbofuran Metabolic Pathway (Major) This compound->Carbofuran_Pathway N-S Bond Cleavage Oxidation_Pathway This compound Oxidation Pathway (Minor) This compound->Oxidation_Pathway Carbofuran Carbofuran Carbofuran_Pathway->Carbofuran Hydroxylated_Sulfoxidated_A Hydroxylated/Sulfoxidated Metabolite A Oxidation_Pathway->Hydroxylated_Sulfoxidated_A Hydroxylated_Sulfoxidated_B Hydroxylated/Sulfoxidated Metabolite B Oxidation_Pathway->Hydroxylated_Sulfoxidated_B Hydroxy_Carbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxy_Carbofuran Keto_Carbofuran 3-Ketocarbofuran Hydroxy_Carbofuran->Keto_Carbofuran Phenol_Metabolites Phenolic Metabolites Hydroxy_Carbofuran->Phenol_Metabolites Keto_Carbofuran->Phenol_Metabolites CYP3A4 CYP3A4 CYP3A4->Carbofuran_Pathway CYP_Minor CYP2C19, CYP2D6, CYP3A5, CYP2A6 CYP_Minor->Oxidation_Pathway Experimental_Workflow Start Start: In Vitro Sample Incubation Incubation with Liver Microsomes and NADPH Start->Incubation Extraction Sample Extraction (e.g., Protein Precipitation) Incubation->Extraction Analysis LC-MS/MS or LC-TOF-MS Analysis Extraction->Analysis Separation Chromatographic Separation Analysis->Separation Detection Mass Spectrometric Detection Analysis->Detection Data_Processing Data Processing and Analysis Detection->Data_Processing Identification Metabolite Identification Data_Processing->Identification Quantification Metabolite Quantification Data_Processing->Quantification End End: Metabolic Profile Identification->End Quantification->End

References

A Technical Deep Dive into the Metabolic Transformation of Furathiocarb to Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the insecticide furathiocarb into its potent metabolite, carbofuran (B1668357), across various biological systems. The document synthesizes key findings on the metabolic pathways, enzymatic drivers, and quantitative kinetics of this biotransformation, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Introduction

This compound, a carbamate (B1207046) insecticide, is primarily valued for its efficacy against a range of agricultural pests. Its biological activity is intrinsically linked to its metabolic conversion to carbofuran, a more potent acetylcholinesterase inhibitor.[1] Understanding the dynamics of this conversion is critical for assessing the toxicological risk of this compound in non-target organisms, including mammals, and for predicting its environmental fate. This guide delves into the core mechanisms of this metabolic process, providing researchers with the foundational knowledge required for further investigation.

Metabolic Pathways of this compound

In biological systems, this compound undergoes biotransformation through two primary routes: the carbofuran metabolic pathway and the this compound oxidation pathway.[1][2][3]

  • Carbofuran Metabolic Pathway: This is the predominant pathway, characterized by the cleavage of the N-S bond in the this compound molecule, leading to the formation of carbofuran.[4][5] In human liver microsomes, this pathway is significantly more active than the oxidation pathway, with ratios ranging from 24- to 115-fold.[1][2][3] Carbofuran itself is further metabolized to products such as 3-hydroxycarbofuran, 3-ketocarbofuran, and various phenolic derivatives.[1][2][3]

  • This compound Oxidation Pathway: This minor pathway involves the hydroxylation and sulfoxidation of the intact this compound molecule, resulting in hydroxylated and sulfoxidated derivatives.[1][2][3]

The metabolic conversion of this compound is a critical activation step, as carbofuran is a more potent inhibitor of acetylcholinesterase.[1]

This compound Metabolic Pathways cluster_main Metabolic Transformation of this compound cluster_pathways cluster_downstream This compound This compound Carbofuran Carbofuran This compound->Carbofuran Carbofuran Metabolic Pathway (N-S Bond Cleavage) [Predominant] Oxidized_this compound Hydroxylated/ Sulfoxidated this compound This compound->Oxidized_this compound This compound Oxidation Pathway [Minor] Metabolites Further Metabolites (e.g., 3-hydroxycarbofuran, 3-ketocarbofuran) Carbofuran->Metabolites Further Metabolism Enzymatic Contribution to this compound Metabolism cluster_this compound This compound cluster_pathways Metabolic Pathways cluster_enzymes Catalyzing CYP450 Enzymes This compound This compound Carbofuran_Pathway Carbofuran Pathway This compound->Carbofuran_Pathway Oxidation_Pathway Oxidation Pathway This compound->Oxidation_Pathway CYP3A4 CYP3A4 (95.9%) Carbofuran_Pathway->CYP3A4 CYP1A2_2B6 CYP1A2 (1.3%) CYP2B6 (2.0%) Carbofuran_Pathway->CYP1A2_2B6 CYP2C19_2D6 CYP2C19, CYP2D6 Oxidation_Pathway->CYP2C19_2D6 CYP3A5_3A4_2A6 CYP3A5, CYP3A4, CYP2A6 Oxidation_Pathway->CYP3A5_3A4_2A6 Experimental Workflow for In Vitro Metabolism Study cluster_workflow In Vitro Metabolism Experimental Workflow Incubation_Preparation 1. Prepare Incubation Mixture (HLMs, this compound, Buffer) Pre_incubation 2. Pre-incubate at 37°C Incubation_Preparation->Pre_incubation Initiation 3. Initiate Reaction with NADPH Pre_incubation->Initiation Incubation 4. Incubate at 37°C Initiation->Incubation Termination 5. Terminate Reaction (Ice-cold Acetonitrile) Incubation->Termination Centrifugation 6. Centrifuge to Precipitate Proteins Termination->Centrifugation Supernatant_Collection 7. Collect Supernatant Centrifugation->Supernatant_Collection Analysis 8. Analyze by LC-MS/MS Supernatant_Collection->Analysis

References

Environmental Fate and Transport of Furathiocarb in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furathiocarb, a carbamate (B1207046) insecticide, is utilized for the control of soil-dwelling and early-season pests in various agricultural crops.[1][2] Its application raises pertinent questions regarding its environmental persistence, mobility, and transformation, which are critical for comprehensive risk assessment and environmental management. This technical guide provides an in-depth analysis of the environmental fate and transport of this compound in soil and aquatic systems. It summarizes key physicochemical properties, details its degradation pathways, and discusses its mobility and adsorption characteristics. Furthermore, this guide outlines typical experimental methodologies for investigating its environmental behavior and presents visual representations of its fate processes and experimental workflows.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its intrinsic physicochemical properties. These parameters influence its distribution, persistence, and bioavailability in different environmental compartments. A summary of this compound's key properties is presented in Table 1.

PropertyValueInterpretationSource
Molecular Weight 382.5 g/mol -[1]
Vapor Pressure 2.9 x 10⁻⁸ mm Hg at 25°CIndicates low volatility; this compound will exist in both vapor and particulate phases in the atmosphere.[1]
Water Solubility 11 mg/LLow water solubility.[1]
Henry's Law Constant 1.3 x 10⁻⁹ atm-cu m/moleIndicates that this compound is essentially nonvolatile from water and moist soil surfaces.[1]
Log K_ow_ (Octanol-Water Partition Coefficient) 4.70High potential for bioaccumulation in aquatic organisms.[1]
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (K_oc_) 577 - 1600 mL/gSuggests low mobility in soil, with a tendency to adsorb to soil organic matter.[1][3]
Bioconcentration Factor (BCF) 92 - 830 L/kgLow to high potential for bioconcentration in aquatic organisms.[1][3]

Environmental Fate of this compound

The fate of this compound in the environment is governed by a combination of biotic and abiotic processes, including degradation (biodegradation, hydrolysis, photolysis) and transport (adsorption, mobility, leaching).

Degradation in Soil

In soil, this compound is primarily degraded through microbial metabolism.[4] The primary degradation pathway involves the transformation of this compound into its major metabolite, carbofuran (B1668357).[1][4] This conversion is a critical step in its environmental breakdown. The half-life of this compound in soil can vary depending on conditions. For instance, in a Montardon soil pretreated with various methylcarbamates, the half-life of [14C-methyl]-furathiocarb was observed to be 3-6 days.[1] The rate of degradation can be significantly enhanced in soils with a history of carbamate pesticide application, a phenomenon known as enhanced biodegradation.[2][5] In a carbofuran-adapted soil, all applied this compound was degraded within a week, compared to only 10% degradation in unadapted soil.[1]

The degradation of this compound and its primary metabolite, carbofuran, proceeds through further transformation into products such as 3-hydroxycarbofuran, 3-ketocarbofuran (B117061), carbofuran phenol, and 3-ketocarbofuran phenol.[4][6]

Degradation in Water

In aquatic environments, this compound's persistence is influenced by pH and sunlight. It is susceptible to hydrolysis, particularly under alkaline conditions. The half-life of this compound in water at pH 9 is reported to be 4 days.[1] A structurally similar chemical, thiodicarb (B1682804), is stable at pH 6 but hydrolyzes rapidly at pH 9.[1]

Photolysis, or degradation by sunlight, can also contribute to the breakdown of this compound in water.[7] Aqueous suspensions of the related compound thiodicarb are decomposed by sunlight.[1]

A summary of this compound's degradation half-life is provided in Table 2.

MediumConditionHalf-Life (DT₅₀)Source
SoilMontardon soil, pretreated3 - 6 days[1]
WaterpH 94 days[1]

Transport of this compound

The movement of this compound within and between environmental compartments is primarily influenced by its adsorption to soil particles and its water solubility.

Adsorption and Mobility in Soil

This compound is expected to have low mobility in soil.[1] This is attributed to its relatively high soil organic carbon-water partitioning coefficient (K_oc_), with estimated values ranging from 577 to 1600 mL/g.[1][3] A high K_oc_ value indicates a strong tendency for the chemical to adsorb to the organic matter in soil, which limits its movement with water through the soil profile.[8][9] This adsorption reduces the potential for this compound to leach into groundwater.[10][11] The GUS (Groundwater Ubiquity Score) leaching potential index for this compound is calculated to be 0.00, indicating a low leachability potential.[3]

Volatilization

Based on its low vapor pressure and Henry's Law constant, volatilization of this compound from moist soil and water surfaces is not considered an important environmental fate process.[1]

A summary of this compound's mobility potential is presented in Table 3.

ParameterValueInterpretationSource
K_oc_ (mL/g) 577 - 1600Low mobility[1][3]
GUS Leaching Potential Index 0.00Low leachability[3]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a pesticide's environmental fate. Below are generalized methodologies for key experiments.

Soil Degradation Study (Aerobic)

This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of this compound in soil.

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Spiking: Treat a known mass of the prepared soil with a solution of this compound (often ¹⁴C-labeled for ease of tracking) to achieve a desired concentration, typically corresponding to the recommended field application rate. Ensure uniform distribution.

  • Incubation: Place the treated soil samples into incubation vessels (e.g., biometer flasks) and adjust the moisture content to a specified level (e.g., 40-60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by continuously supplying humidified air. Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).

  • Sampling and Analysis: At predetermined time intervals, sacrifice replicate samples. Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, methanol). Analyze the extracts for the parent this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector or Mass Spectrometry (MS).[6] Quantify the trapped ¹⁴CO₂ using liquid scintillation counting to determine the extent of mineralization.

  • Data Analysis: Plot the concentration of this compound over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation half-life (DT₅₀).

Adsorption/Desorption Study (Batch Equilibrium Method)

This protocol describes a common method to determine the soil-water partition coefficient (K_d_) and the organic carbon-normalized partition coefficient (K_oc_) of this compound.

  • Soil and Solution Preparation: Use characterized soil samples as described in the degradation study. Prepare a series of aqueous solutions of this compound (often ¹⁴C-labeled) of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Adsorption Phase: Add a known mass of soil to each this compound solution in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

  • Separation and Analysis: Centrifuge the tubes to separate the soil from the aqueous phase. Analyze the concentration of this compound remaining in the supernatant by liquid scintillation counting or HPLC.

  • Calculation of K_d_: Calculate the amount of this compound adsorbed to the soil by subtracting the amount in the supernatant from the initial amount. The soil-water partition coefficient (K_d_) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

  • Calculation of K_oc_: Normalize the K_d_ value to the organic carbon content of the soil to obtain the K_oc_ value (K_oc_ = (K_d_ / % organic carbon) * 100).

  • Desorption Phase: After the adsorption phase, decant the supernatant and replace it with a fresh background electrolyte solution. Shake the tubes again to allow for desorption. Analyze the concentration of this compound in the solution to determine the extent of desorption.

Visualizing Environmental Fate and Experimental Workflows

Graphical representations can aid in understanding the complex processes involved in the environmental fate of this compound and the experimental procedures used to study them.

Environmental_Fate_of_this compound cluster_soil Soil Compartment cluster_water Water Compartment Furathiocarb_soil This compound in Soil Adsorption Adsorption to Soil Organic Matter Furathiocarb_soil->Adsorption Biodegradation Microbial Degradation Furathiocarb_soil->Biodegradation Leaching Leaching to Groundwater Furathiocarb_soil->Leaching Low Potential Runoff Surface Runoff Furathiocarb_soil->Runoff Carbofuran Carbofuran Biodegradation->Carbofuran Metabolites Further Metabolites (3-hydroxycarbofuran, 3-ketocarbofuran, etc.) Carbofuran->Metabolites Mineralization Mineralization (CO2) Metabolites->Mineralization Furathiocarb_water This compound in Water Hydrolysis Hydrolysis (pH dependent) Furathiocarb_water->Hydrolysis Photolysis Photolysis (Sunlight) Furathiocarb_water->Photolysis Degradation_Products_Water Degradation Products Hydrolysis->Degradation_Products_Water Photolysis->Degradation_Products_Water Application This compound Application Application->Furathiocarb_soil Application->Furathiocarb_water Spray Drift Runoff->Furathiocarb_water

Caption: Environmental fate pathways of this compound in soil and water compartments.

Experimental_Workflow_Soil_Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OC%, etc.) Soil_Collection->Soil_Characterization Soil_Spiking Spike Soil with This compound Solution Soil_Characterization->Soil_Spiking Spiking_Solution Prepare this compound (¹⁴C-labeled) Solution Spiking_Solution->Soil_Spiking Incubation Incubate at Controlled Temp & Moisture Soil_Spiking->Incubation CO2_Trapping Trap Evolved ¹⁴CO₂ Incubation->CO2_Trapping Sampling Periodic Soil Sampling Incubation->Sampling CO2_Analysis ¹⁴CO₂ Quantification CO2_Trapping->CO2_Analysis Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/MS or LSC Analysis (Parent & Metabolites) Extraction->Analysis Data_Analysis Kinetic Modeling Analysis->Data_Analysis CO2_Analysis->Data_Analysis Half_Life Calculate Degradation Half-Life (DT₅₀) Data_Analysis->Half_Life

Caption: Experimental workflow for a this compound soil degradation study.

Conclusion

The environmental fate of this compound is characterized by its transformation to carbofuran and subsequent degradation in soil, primarily driven by microbial activity. Its persistence is generally low, especially in adapted soils. In water, hydrolysis under alkaline conditions and photolysis are key degradation routes. Due to its strong adsorption to soil organic matter, this compound exhibits low mobility and a low potential for leaching into groundwater. A thorough understanding of these fate and transport processes, supported by robust experimental data, is crucial for the environmental risk assessment and sustainable use of this insecticide.

References

Primary degradation pathways of Furathiocarb under different environmental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furathiocarb, a broad-spectrum carbamate (B1207046) insecticide, is subject to various degradation processes in the environment, which dictate its persistence, potential for contamination, and overall toxicological profile. Understanding the primary degradation pathways—hydrolysis, photolysis, and microbial degradation—is crucial for environmental risk assessment and the development of effective remediation strategies. This technical guide provides an in-depth analysis of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and procedural workflows.

Primary Degradation Pathways of this compound

This compound undergoes transformation in the environment primarily through two interconnected routes: a major "carbofuran metabolic pathway" and a minor "this compound oxidation pathway".[1][2] The initial and most critical step in many of these transformations is the cleavage of the N-S bond, leading to the formation of carbofuran (B1668357), a more toxic and mobile insecticide.[3][4]

Microbial Degradation

Microbial metabolism is a key factor in the breakdown of this compound in soil. The rate of degradation is significantly influenced by the history of pesticide application, with soils previously exposed to carbamates showing enhanced degradation capabilities.[5][6][7] In such adapted soils, this compound is rapidly converted to carbofuran, which is then further metabolized.[5][6][7]

The carbofuran metabolic pathway involves a series of oxidation and hydroxylation reactions, leading to a cascade of metabolites. The primary degradation products include:

  • Carbofuran

  • 3-hydroxycarbofuran

  • 3-ketocarbofuran

  • 3-hydroxy-7-phenolcarbofuran

  • 3-keto-7-phenolcarbofuran

  • 7-phenolcarbofuran[1][2]

The this compound oxidation pathway, a less dominant route, results in the formation of hydroxylated and sulfoxidated derivatives of the parent compound.[1][2] In mammalian systems, this metabolic breakdown is primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role in the carbofuran pathway.[1][2]

Table 1: Microbial Degradation and Metabolism of this compound - Products and Pathways

PathwayParent CompoundKey IntermediateMajor Metabolites/Degradation Products
Carbofuran Metabolic Pathway This compoundCarbofuran3-hydroxycarbofuran, 3-ketocarbofuran, 3-hydroxy-7-phenolcarbofuran, 3-keto-7-phenolcarbofuran, 7-phenolcarbofuran
This compound Oxidation Pathway This compound-Hydroxylated and sulfoxidated derivatives of this compound

Experimental Protocol: Soil Biodegradation Study

This protocol outlines a typical laboratory experiment to assess the microbial degradation of this compound in soil.

  • Soil Collection and Preparation:

    • Collect soil samples from the desired location, ensuring a representative sample.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil properties (pH, organic matter content, texture).

    • Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

  • Spiking and Incubation:

    • Weigh a specific amount of prepared soil into incubation flasks.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the soil samples with the this compound solution to achieve the desired concentration.

    • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Extraction:

    • At specified time intervals, remove replicate flasks for analysis.

    • Extract the soil samples with an appropriate solvent (e.g., acetonitrile (B52724) or ethyl acetate) by shaking or sonication.

    • Centrifuge the samples and collect the supernatant.

  • Analysis:

    • Filter the extracts prior to analysis.

    • Analyze the extracts for this compound and its degradation products using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis:

    • Calculate the concentration of this compound and its metabolites at each time point.

    • Determine the dissipation kinetics and calculate the half-life (DT50) of this compound in the soil.

Diagram 1: Experimental Workflow for Soil Biodegradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection soil_prep Sieving & Homogenization soil_collection->soil_prep soil_char Soil Characterization soil_prep->soil_char spiking Spiking with this compound soil_char->spiking incubation Incubation (Dark, 25°C) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data_analysis DT50 Calculation analysis->data_analysis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis buffer_prep Prepare Sterile Buffers (pH 5, 7, 9) spiking Spike Buffers with this compound buffer_prep->spiking stock_prep Prepare this compound Stock Solution stock_prep->spiking incubation Incubate in Dark at 25°C spiking->incubation sampling Collect Aliquots Over Time incubation->sampling hplc_analysis HPLC-UV/MS Analysis sampling->hplc_analysis data_analysis Calculate Hydrolysis Rate & DT50 hplc_analysis->data_analysis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solution_prep Prepare this compound Solution in Quartz Tubes dark_controls Prepare Dark Controls solution_prep->dark_controls irradiation Irradiate with Simulated Sunlight dark_controls->irradiation incubation Maintain Constant Temperature irradiation->incubation sampling Time-course Sampling (Light & Dark) incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate Photolysis Rate & DT50 hplc_analysis->data_analysis G cluster_carbofuran_pathway Carbofuran Metabolic Pathway (Major) cluster_oxidation_pathway This compound Oxidation Pathway (Minor) This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis / Microbial Action (N-S Cleavage) Oxidized_Metabolites Hydroxylated & Sulfoxidated Derivatives This compound->Oxidized_Metabolites Oxidation Metabolites 3-hydroxycarbofuran 3-ketocarbofuran Phenolic Metabolites Carbofuran->Metabolites Oxidation & Hydroxylation

References

Ecotoxicological effects of Furathiocarb on non-target aquatic and terrestrial organisms.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the environmental impact of the carbamate (B1207046) insecticide Furathiocarb on non-target aquatic and terrestrial ecosystems.

Introduction

This compound is a systemic carbamate insecticide used to control a range of soil-dwelling and early-season insect pests in crops such as maize, oilseed rape, and vegetables.[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on non-target aquatic and terrestrial organisms, intended for researchers, scientists, and professionals in drug development and environmental risk assessment.

Mechanism of Action

This compound is a pro-insecticide, meaning it is metabolized into a more toxic compound. In the environment and within organisms, this compound is rapidly converted to its metabolite, carbofuran (B1668357).[1][4][5] Carbofuran is a more potent inhibitor of acetylcholinesterase.[6]

Acetylcholinesterase is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, which terminates the nerve signal. By inhibiting AChE, this compound and its metabolite carbofuran lead to an accumulation of acetylcholine. This results in continuous stimulation of cholinergic receptors, causing neurotoxicity, which manifests as hyperstimulation, paralysis, and ultimately death in susceptible organisms.[7] The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.

Environmental Fate and Metabolism

This compound's environmental persistence and mobility are key factors in its ecotoxicological profile. It is known to degrade into several byproducts, with carbofuran being the most significant in terms of toxicity.

In Soil: this compound is rapidly decomposed to carbofuran in the soil.[4][5][8] Studies have shown that soil pretreated with carbofuran or this compound exhibits enhanced degradation of subsequently applied this compound, suggesting microbial adaptation.[4][5][8] The degradation of this compound in soil is influenced by microbial activity.[9][10]

In Water: The persistence of this compound in aquatic environments is dependent on pH. For instance, its half-life in water at pH 9 is 4 days.[1]

Metabolism in Organisms: In mammals, such as rats, this compound undergoes rapid and complete hydrolysis, followed by oxidation and conjugation, with excretion primarily through the kidneys.[1] The metabolic transformation leads to the formation of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran.[7] Studies in human liver microsomes have identified two primary metabolic pathways: the carbofuran metabolic pathway and the this compound oxidation pathway.[6][11][12]

Ecotoxicological Effects on Non-Target Organisms

The widespread use of this compound raises concerns about its impact on organisms not targeted by its insecticidal action. Its high toxicity to a range of non-target species is a significant aspect of its environmental risk profile.

Terrestrial Organisms

Birds: this compound is highly toxic to avian species. Acute oral toxicity studies have established low LD50 values for several bird species.

Mammals: Laboratory studies on mammals have determined the acute toxicity of this compound.

Earthworms: this compound demonstrates moderate toxicity to earthworms, which are essential for soil health.

Other Terrestrial Invertebrates: The sub-lethal effects of this compound have been observed in beneficial predatory insects. For example, in the lady beetle Coccinella septempunctata, this compound was found to reduce larval and adult populations and diminish the fecundity rate of females.[9]

Aquatic Organisms

This compound is classified as very toxic to aquatic life, with its effects being particularly pronounced in invertebrates.[1]

Fish: The acute toxicity of this compound to fish is high, with LC50 values varying across different species.

Aquatic Invertebrates: Aquatic invertebrates, such as Daphnia magna, are highly sensitive to this compound.

Algae: Information on the toxicity of this compound to algae is limited, but it is an important consideration for assessing its impact on primary producers in aquatic ecosystems.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to a range of non-target organisms.

Table 1: Acute Toxicity of this compound to Terrestrial Organisms

SpeciesEndpointValueReference
Rat (Rattus norvegicus)Oral LD5042 mg/kg[2]
QuailOral LD50<25 mg/kg[1]
Duck (Anas platyrhynchos)Oral LD5025 mg/kg[2]
Earthworm (Eisenia fetida)14-day LC50100 mg/kg soil[2]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC500.03 mg/L[2]
Daphnia magna48-hour EC500.0018 mg/L[2]
Unknown Algal SpeciesChronic EC50 (Growth)>10 mg/L[3]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

Avian Reproduction Test (based on OECD Guideline 206)

The OECD Guideline 206 for Avian Reproduction Test is designed to assess the effects of a substance on the reproductive success of birds when administered through their diet.[1][14][15]

  • Test Species: Typically Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Exposure: The test substance is mixed into the diet at various concentrations and fed to the birds for a minimum of 20 weeks.

  • Endpoints: Key parameters monitored include adult mortality, egg production, the number of cracked eggs, eggshell thickness, egg viability, hatchability, and the survival and health of the chicks for 14 days post-hatch.[1][14]

  • Objective: To determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproductive parameters.

Fish, Early-life Stage Toxicity Test (based on OECD Guideline 210)

This test evaluates the effects of chemicals on the early life stages of fish, which are often the most sensitive.

  • Test Species: Common species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).

  • Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in water. The exposure continues through hatching until the early juvenile stage.

  • Endpoints: The primary endpoints are hatching success, larval survival, and growth (length and weight).

  • Objective: To determine the NOEC and LOEC for these early-life stage parameters.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic toxicity test assesses the impact of a substance on the reproductive output of the freshwater crustacean Daphnia magna.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Exposure: Daphnids are individually exposed to different concentrations of the test substance in a semi-static or flow-through system for 21 days.

  • Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and time to first brood are also recorded.

  • Objective: To determine the ECx (e.g., EC10, EC20, EC50) for reproduction, as well as the NOEC and LOEC.

Visualizing Pathways and Workflows

Acetylcholinesterase Inhibition Signaling Pathway

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound's active metabolite, carbofuran.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Metabolite Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Released ACh ACh_Vesicle->ACh_Released Nerve Impulse (Release) ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Accumulation ACh Accumulation ACh_Receptor->Postsynaptic_Neuron Signal Transmission Hyperstimulation Continuous Nerve Stimulation (Neurotoxicity) ACh_Receptor->Hyperstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breakdown AChE_Inhibited Inhibited AChE This compound This compound Carbofuran Carbofuran (Active Metabolite) This compound->Carbofuran Metabolism Carbofuran->AChE Inhibits ACh_Accumulation->ACh_Receptor Excessive Binding

Mechanism of acetylcholinesterase inhibition by this compound.
Metabolic Pathway of this compound to Carbofuran

This diagram shows the conversion of this compound to its more toxic metabolite, carbofuran, and subsequent metabolites.

Furathiocarb_Metabolism This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis / Oxidation (N-S bond cleavage) Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Hydroxylation Phenolic_Metabolites Phenolic Metabolites Carbofuran->Phenolic_Metabolites Hydrolysis Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation Hydroxycarbofuran->Phenolic_Metabolites Hydrolysis Ketocarbofuran->Phenolic_Metabolites Hydrolysis Conjugates Conjugates (Excretion) Phenolic_Metabolites->Conjugates Conjugation Ecotox_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis Test_Substance Prepare Stock Solution of this compound Test_Solutions Prepare Serial Dilutions (Test Concentrations) Test_Substance->Test_Solutions Test_Organisms Culture & Acclimate Test Organisms (e.g., Daphnia magna) Exposure Expose Organisms to Test Concentrations (e.g., 48h for acute, 21d for chronic) Test_Organisms->Exposure Control Maintain Control Group (No this compound) Test_Organisms->Control Test_Solutions->Exposure Monitoring Monitor Test Conditions (pH, Temp, DO) Exposure->Monitoring Observations Record Endpoints (Mortality, Immobilization, Reproduction) Exposure->Observations Control->Observations Data_Analysis Statistical Analysis (e.g., Probit, Dunnett's Test) Observations->Data_Analysis Results Determine Toxicity Values (LC50, EC50, NOEC, LOEC) Data_Analysis->Results

References

In Vitro Biotransformation of Furathiocarb: A Technical Guide for Human Liver Microsomal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in vitro biotransformation of the carbamate (B1207046) insecticide Furathiocarb using human liver microsomes (HLMs). This compound is primarily metabolized via two distinct pathways: a dominant carbofuran (B1668357) metabolic pathway and a minor this compound oxidation pathway. The primary enzyme responsible for the main pathway is Cytochrome P450 3A4 (CYP3A4). This document details the experimental protocols for studying this biotransformation, presents key quantitative data on enzyme kinetics and metabolite formation, and visualizes the metabolic pathways and experimental workflows. The findings are crucial for the toxicological risk assessment of this compound in humans, given that its main metabolite, carbofuran, is known to have potential adverse health effects.[1][2][3]

Introduction

This compound is a carbamate insecticide used in agriculture.[1] Its presence in various ecosystems raises concerns about human exposure and potential health risks.[1] The metabolism of xenobiotics, such as pesticides, is a critical determinant of their potential toxicity. The primary site of drug and xenobiotic metabolism is the liver, where Cytochrome P450 (CYP) enzymes play a central role.[4] Understanding the metabolic fate of this compound in humans is essential, particularly because its main metabolite, carbofuran, has been associated with adverse birth outcomes and hormonal disturbances.[1][2][3]

This guide focuses on the in vitro metabolism of this compound using human liver microsomes, a standard model for studying Phase I metabolic reactions. Studies have shown that this compound is converted into eight Phase I metabolites through two primary pathways.[1][2][3] The carbofuran metabolic pathway is significantly more predominant than the direct this compound oxidation pathway.[1][2][3] This biotransformation is primarily catalyzed by CYP3A4, one of the most abundant and important drug-metabolizing enzymes in the human liver.[1][2][3]

Metabolic Pathways of this compound

In vitro studies with human liver microsomes reveal that this compound undergoes biotransformation through two main routes:

  • Carbofuran Metabolic Pathway : This is the major pathway, initiated by the cleavage of the nitrogen-sulfur (N-S) bond to form carbofuran.[5][6][7] This is followed by a series of hydroxylation and oxidation reactions. This pathway is 24- to 115-fold more predominant than the oxidation pathway in a 10-donor panel of hepatic microsomes.[1][2][3] The six identified metabolites in this pathway are:

  • This compound Oxidation Pathway : This is a minor pathway involving direct hydroxylation and sulfoxidation of the parent this compound molecule.[1][5] It results in two metabolites that have been tentatively identified as hydroxylated or sulfoxidated derivatives of this compound (referred to as Metabolite A and Metabolite B).[1][2][3]

Visualization of Metabolic Pathways

G Metabolic Pathways of this compound in Human Liver Microsomes cluster_carbofuran Carbofuran Metabolic Pathway (Major) cluster_oxidation This compound Oxidation Pathway (Minor) This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Bond Cleavage (CYP3A4 >> 2B6, 1A2) MetaboliteA Metabolite A (Hydroxylated/Sulfoxidated) This compound->MetaboliteA Oxidation (CYP2C19, 2D6) MetaboliteB Metabolite B (Hydroxylated/Sulfoxidated) This compound->MetaboliteB Oxidation (CYP3A5, 3A4, 2A6) Hydroxycarbofuran 3-hydroxycarbofuran Carbofuran->Hydroxycarbofuran Phenolcarbofuran 7-phenolcarbofuran Carbofuran->Phenolcarbofuran Ketocarbofuran 3-ketocarbofuran Hydroxycarbofuran->Ketocarbofuran HydroxyPhenol 3-hydroxy-7-phenolcarbofuran Hydroxycarbofuran->HydroxyPhenol KetoPhenol 3-keto-7-phenolcarbofuran Ketocarbofuran->KetoPhenol Phenolcarbofuran->HydroxyPhenol

Caption: this compound metabolic pathways in human liver microsomes.

Role of Cytochrome P450 Isoforms

The metabolism of this compound is predominantly mediated by specific CYP450 enzymes.

  • CYP3A4 is the principal enzyme responsible for the dominant carbofuran pathway, accounting for approximately 95.9% of this biotransformation.[1][2][3] This is further supported by inhibition studies where ketoconazole, a potent CYP3A4 inhibitor, reduced the formation of carbofuran pathway metabolites by 32-86%.[1][2]

  • CYP1A2 and CYP2B6 make minor contributions to the carbofuran pathway (1.3% and 2.0%, respectively).[1][2][3]

  • CYP2C19 and CYP2D6 are the primary enzymes catalyzing the formation of Metabolite A in the minor oxidation pathway.[1][2][3]

  • CYP3A5, CYP3A4, and CYP2A6 are responsible for the formation of Metabolite B in the minor oxidation pathway.[1][2][3]

Visualization of CYP450 Contributions

G CYP450 Enzyme Contributions to this compound Metabolism cluster_enzymes cluster_pathways This compound This compound CarbofuranPath Carbofuran Pathway (Major) OxidationPathA Oxidation Pathway (Metabolite A) OxidationPathB Oxidation Pathway (Metabolite B) CYP3A4 CYP3A4 CYP3A4->CarbofuranPath CYP3A4->CarbofuranPath ~96% CYP3A4->OxidationPathB CYP2B6 CYP2B6 CYP2B6->CarbofuranPath CYP2B6->CarbofuranPath Minor CYP1A2 CYP1A2 CYP1A2->CarbofuranPath CYP1A2->CarbofuranPath Minor CYP2C19 CYP2C19 CYP2C19->OxidationPathA CYP2D6 CYP2D6 CYP2D6->OxidationPathA CYP3A5 CYP3A5 CYP3A5->OxidationPathB CYP2A6 CYP2A6 CYP2A6->OxidationPathB

Caption: CYP450 isoform contributions to this compound metabolism.

Experimental Protocols

This section details the methodologies for conducting in vitro studies of this compound metabolism using human liver microsomes.

Materials and Reagents
  • Test Compound: this compound

  • Metabolite Standards: Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, etc. (ChemService or equivalent)

  • Microsomes: Pooled human liver microsomes (from at least 10 donors)

  • Cofactors: NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Buffer: Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727) (for reaction termination and sample preparation)

  • Inhibitors: Ketoconazole (for CYP3A4 inhibition studies)

  • Recombinant Enzymes: cDNA-expressed human CYP isoforms (e.g., CYP3A4, CYP2C19, etc.)

Microsomal Incubation for Metabolite Profiling
  • Prepare an incubation mixture (final volume 200 µL) in 0.1 M phosphate buffer (pH 7.4).

  • The mixture should contain pooled human liver microsomes (final protein concentration of 0.15 mg/mL) and this compound (final concentration 300 µM).[2]

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).[6]

  • Incubate for 60 minutes at 37°C in a shaking water bath.[2]

  • Terminate the reaction by adding 600 µL of ice-cold acetonitrile.[6]

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS analysis.

Enzyme Kinetics (Km and Vmax Determination)
  • Follow the incubation protocol described in 4.2.

  • Use a range of this compound concentrations (e.g., 2.5 µM to 300 µM).[2]

  • Set the incubation time to 20 minutes to ensure linear metabolite formation.[1]

  • Quantify the formation of metabolites at each substrate concentration.

  • Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.[1]

Analytical Methodology (LC-MS/MS)
  • Metabolite Identification: Perform initial screening using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS) for accurate mass measurement and metabolite identification.[1][2][3]

  • Metabolite Quantification: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for sensitive and specific quantification.[1][2][3]

  • Chromatography: Employ a C18 column (e.g., Shim-pack FC-ODS) with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[8]

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification of specific metabolites. Optimize collision energies for each metabolite; for instance, a higher collision energy (e.g., 20 eV) may be optimal for this compound and its direct oxidation products.[2][3] Note: Due to significant in-source fragmentation, metabolites like 3-hydroxycarbofuran are often quantified as the protonated dehydrated molecule [M-H₂O+H]⁺.[2][3]

Visualization of Experimental Workflow

G General Experimental Workflow for this compound Metabolism Study Start Start: Prepare Reagents Incubation Microsomal Incubation (HLMs, this compound, NADPH) 37°C Start->Incubation Termination Reaction Termination (Ice-cold Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis (Metabolite ID & Quantification) Centrifugation->Analysis Data Data Processing (Kinetics, Pathway Analysis) Analysis->Data End End: Report Results Data->End

Caption: Workflow for in vitro this compound metabolism studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound metabolism in pooled human liver microsomes.

Table 1: Kinetic Parameters for this compound Metabolism in Pooled Human Liver Microsomes
Metabolic PathwayKm (µM)Vmax (nmol/mg protein/min)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)
Carbofuran Pathway 25.9 - 94.31.7 - 10.428.5 - 109.9
Oxidation Pathway 238.8 - 450.10.8 - 1.71.8 - 5.1
Ranges reflect interindividual variability observed in a panel of 10 individual human liver microsome donors.

Source: Data compiled from Abass et al., 2022.[1][2]

Table 2: Relative Contribution of Recombinant CYP450 Isoforms to this compound Metabolism
Pathway / MetaboliteMajor Contributing CYP IsoformsMinor Contributing CYP Isoforms
Carbofuran Pathway CYP3A4 (95.9%)CYP2B6 (2.0%), CYP1A2 (1.3%)
Oxidation (Metabolite A) CYP2C19, CYP2D6-
Oxidation (Metabolite B) CYP3A5, CYP3A4CYP2A6

Source: Data compiled from Abass et al., 2022.[1][2]

Table 3: Effect of CYP3A4 Inhibition on this compound Metabolism
Metabolite PathwayInhibitor% Inhibition
Carbofuran Pathway Ketoconazole32 - 86%
Oxidation (Metabolite B) Ketoconazole41 - 62%

Source: Data compiled from Abass et al., 2022.[1][2]

Conclusion

The in vitro biotransformation of this compound in human liver microsomes is characterized by two primary metabolic routes: a dominant carbofuran pathway and a minor oxidation pathway. The formation of carbofuran and its subsequent metabolites is predominantly catalyzed by CYP3A4.[1][2][3] This heavy reliance on a single, highly variable polymorphic enzyme suggests that interindividual differences in this compound metabolism could be significant in the human population. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to assess the metabolic fate of this compound and related carbamate compounds, contributing to more accurate human health risk assessments.[1]

References

The Pivotal Role of Cytochrome P450 Enzymes in the Oxidative Metabolism of Furathiocarb

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative metabolism of the carbamate (B1207046) insecticide Furathiocarb, with a specific focus on the central role played by cytochrome P450 (CYP) enzymes. The information presented herein is synthesized from in vitro studies utilizing human liver microsomes and recombinant CYP isoforms, offering valuable insights for toxicological risk assessment and the prediction of drug-pesticide interactions.

Introduction to this compound Metabolism

This compound undergoes extensive phase I metabolism, primarily mediated by the CYP enzyme system.[1][2] The metabolic process follows two main routes: the major "carbofuran metabolic pathway" and the minor "this compound oxidation pathway".[1][2] The former involves the cleavage of the nitrogen-sulfur bond, leading to the formation of carbofuran (B1668357) and its subsequent metabolites.[3][4] The latter results in the direct hydroxylation and sulfoxidation of the parent this compound molecule.[1][2][3]

Key Cytochrome P450 Isoforms Involved

A panel of human cDNA-expressed CYP isoforms has been instrumental in identifying the specific enzymes responsible for this compound's biotransformation.[1][2]

Carbofuran Metabolic Pathway: This dominant pathway is overwhelmingly catalyzed by CYP3A4 , which accounts for approximately 95.9% of the metabolic activity. Minor contributions are made by CYP1A2 (1.3%) and CYP2B6 (2.0%).[1][2] The significant role of CYP3A4 is further substantiated by inhibition studies, where the CYP3A4-specific inhibitor ketoconazole (B1673606) markedly reduced the formation of carbofuran pathway metabolites by 32-86%.[1][2][5]

This compound Oxidation Pathway: This minor pathway is catalyzed by a different set of CYP isoforms.

  • Metabolite A (hydroxylated/sulfoxidated derivative): Primarily formed by CYP2C19 and to a lesser extent by CYP2D6 .[1][2]

  • Metabolite B (hydroxylated/sulfoxidated derivative): Formed by CYP3A5 , CYP3A4 , and CYP2A6 .[1][2]

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters for the involvement of various CYP isoforms in this compound metabolism have been characterized, providing a quantitative basis for understanding their relative contributions.

Table 1: Contribution of Recombinant Human CYP Isoforms to the Two Main Metabolic Pathways of this compound
Metabolic PathwayCYP IsoformContribution (%)
Carbofuran Metabolic Pathway CYP3A495.9
CYP2B62.0
CYP1A21.3
This compound Oxidation Pathway
Metabolite A FormationCYP2C19More efficient
CYP2D6Less efficient
Metabolite B FormationCYP3A5More efficient
CYP3A4Less efficient
CYP2A6Least efficient

Data synthesized from studies with recombinant human CYP enzymes.[1][2]

Table 2: Kinetic Parameters of this compound Metabolism in Human Liver Microsomes (HLM)
Metabolic PathwayKinetic ParameterValue Range (across 10 HLM donors)
Carbofuran Metabolic Pathway Km (µM)25.9 - Not reported
Vmax (nmol/mg proteinmin)Not reported
CLint (µl/mg proteinmin)Not reported
This compound Oxidation Pathway Km (µM)238.8 - Not reported
Vmax (nmol/mg proteinmin)1.7 - 11.5
CLint (µl/mg proteinmin)6.75 - 13.04

These values represent the range observed across a panel of ten individual human liver microsome donors, highlighting interindividual variability.[6]

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways of this compound and a typical experimental workflow for its in vitro metabolism studies.

Furathiocarb_Metabolism cluster_carbofuran Carbofuran Metabolic Pathway (Major) cluster_oxidation This compound Oxidation Pathway (Minor) This compound This compound Carbofuran Carbofuran This compound->Carbofuran CYP3A4 (95.9%) CYP1A2 (1.3%) CYP2B6 (2.0%) Metabolite_A Metabolite A (Hydroxylated/Sulfoxidated) This compound->Metabolite_A CYP2C19 CYP2D6 Metabolite_B Metabolite B (Hydroxylated/Sulfoxidated) This compound->Metabolite_B CYP3A5 CYP3A4 CYP2A6 Metabolites_C 3-hydroxycarbofuran, 3-ketocarbofuran, and other phenols Carbofuran->Metabolites_C Further Oxidation

Caption: Oxidative metabolic pathways of this compound by cytochrome P450 enzymes.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis HLM Human Liver Microsomes or Recombinant CYPs Incubation Incubation at 37°C HLM->Incubation Furathiocarb_substrate This compound (Substrate) Furathiocarb_substrate->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Metabolite Formation Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis LC-MS/MS or LC-TOF-MS Analysis Supernatant->Analysis Data_Interpretation Metabolite Identification & Quantification Analysis->Data_Interpretation Data Acquisition

Caption: Experimental workflow for in vitro metabolism studies of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies employed in key studies on this compound metabolism.[1][5]

In Vitro Metabolism with Human Liver Microsomes (HLM)
  • Incubation Mixture Preparation:

    • Prepare a final incubation volume of 200 µL in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • The mixture should contain pooled human liver microsomal protein (0.15 mg/mL) and this compound at various concentrations (e.g., 2.5, 10, 25, 50, 150, and 300 µM) for kinetic studies.

  • Pre-incubation:

    • Pre-incubate the mixture of microsomes and this compound at 37°C for a short period (e.g., 2 minutes) to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring linearity of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Collect the supernatant for analysis.

Metabolism Studies with Recombinant Human CYP Isoforms
  • Incubation with Recombinant CYPs:

    • Incubate 10 pmol/mL of each human cDNA-expressed cytochrome P450 isoform with 100 µM this compound at 37°C for 20 minutes.

    • The incubation is performed in the presence of NADPH.[1]

    • Recombinant P450 isozymes are typically co-expressed with cytochrome P450 reductase and/or cytochrome B5.[1][5]

  • Sample Processing and Analysis:

    • Follow the same termination and sample processing steps as described for HLM incubations.

Metabolite Identification and Quantification
  • Instrumentation:

    • Utilize Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) for initial screening and identification of metabolites.[1][2]

    • Employ Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) for quantification and fragmentation analysis of the parent compound and its metabolites.[1][2]

  • Analytical Conditions:

    • Optimize collision energy for product ion analysis, typically in the range of 10-15 eV for most metabolites, and potentially higher (e.g., 20 eV) for this compound and its direct hydroxy/sulfoxide derivatives.[5]

  • Data Analysis:

    • Calculate kinetic parameters (Km and Vmax) by fitting the metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

    • Determine the intrinsic clearance (CLint) as the ratio of Vmax/Km.

Conclusion

The oxidative metabolism of this compound is a complex process predominantly orchestrated by the cytochrome P450 enzyme system. CYP3A4 is the principal enzyme responsible for the major metabolic activation of this compound to carbofuran. A distinct set of CYP isoforms, including CYP2C19, CYP2D6, CYP3A5, and CYP2A6, are involved in the minor, direct oxidation of this compound. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the toxicokinetics of this compound and for predicting its potential interactions with other xenobiotics metabolized by these key CYP enzymes. This understanding is critical for accurate human health risk assessment.

References

An In-depth Technical Guide to the Synthesis and Production of Technical Grade Furathiocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and production methods for technical grade Furathiocarb, a carbamate (B1207046) insecticide. The document details the chemical pathways, experimental protocols, and analytical considerations for its manufacture.

Introduction to this compound

This compound is a systemic insecticide with contact and stomach action, primarily used to control soil-dwelling and early-season pests in crops such as maize, oilseed rape, and vegetables.[1] Chemically, it is butyl 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N,N'-dimethyl-N,N'-thiodicarbamate.[2] As a carbamate insecticide, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] The technical grade product is classified as highly hazardous (Class IB) by the World Health Organization (WHO).[2]

Overview of the Synthetic Pathway

The commercial production of this compound is a multi-step process that begins with the synthesis of a key intermediate, Carbofuran.[1] The general synthetic route can be outlined in three main stages:

  • Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ol: This precursor is the foundational benzofuran (B130515) structure of the final molecule.

  • Synthesis of Carbofuran: The benzofuranol intermediate is then reacted with methyl isocyanate to form the N-methylcarbamate, Carbofuran.[1]

  • Synthesis of this compound: The final step involves the reaction of Carbofuran with a sulfur-containing reagent to introduce the thiodicarbamate moiety.[1][3]

Each of these stages involves specific chemical reactions and conditions that are critical for achieving a high yield and purity of the final technical grade product.

Visualizing the Synthesis of this compound

The following diagrams illustrate the key stages in the synthesis of this compound.

This compound Synthesis Pathway cluster_Step1 Step 1: Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ol cluster_Step2 Step 2: Synthesis of Carbofuran cluster_Step3 Step 3: Synthesis of this compound Catechol Catechol Benzofuranol 2,3-dihydro-2,2-dimethylbenzofuran-7-ol Catechol->Benzofuranol Several Steps Carbofuran Carbofuran Benzofuranol->Carbofuran Carbamoylation Methyl_Isocyanate Methyl Isocyanate Methyl_Isocyanate->Carbofuran This compound This compound Carbofuran->this compound Thiolation Sulfur_Reagent Sulfur Reagent (e.g., N-n-butylmethylcarbamoyl- sulfenyl chloride) Sulfur_Reagent->this compound Benzofuranol_Synthesis Start Catechol Step1 Alkylation with β-methallyl chloride Start->Step1 Intermediate1 2-(β-methallyloxy)phenol Step1->Intermediate1 Step2 Claisen Rearrangement (Thermal or Catalytic) Intermediate1->Step2 Intermediate2 2-hydroxy-3-(β-methallyl)phenol Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product 2,3-dihydro-2,2-dimethylbenzofuran-7-ol Step3->Product Carbofuran_Synthesis Benzofuranol 2,3-dihydro-2,2-dimethyl- benzofuran-7-ol Product Carbofuran Benzofuranol->Product Methyl_Isocyanate Methyl Isocyanate Methyl_Isocyanate->Product Catalyst Tertiary Amine (e.g., Triethylamine) Catalyst->Product Furathiocarb_Final_Synthesis Carbofuran Carbofuran Product This compound Carbofuran->Product Reagent N-n-butylmethylcarbamoyl- sulfenyl chloride Reagent->Product

References

Furathiocarb: An In-depth Technical Guide to its Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of the carbamate (B1207046) insecticide Furathiocarb in mammals. While extensive in vitro metabolism data exists, defining the primary metabolic pathways and the enzymes involved, in vivo data, particularly following oral administration, is less comprehensive. This document collates available quantitative and qualitative data, details experimental methodologies, and presents visual representations of metabolic processes to serve as a valuable resource for researchers and professionals in toxicology and drug development.

Absorption

The absorption of this compound in mammals appears to be significant, although comprehensive quantitative data from oral administration studies are limited in the available scientific literature. The primary evidence for absorption comes from a dermal study in rats, which indicates that this compound is readily absorbed through the skin and subsequently metabolized.

An in vivo study on male Sprague-Dawley rats demonstrated that after dermal application, this compound itself was not detected in the plasma or urine. Instead, its metabolites, carbofuran (B1668357) and 3-hydroxycarbofuran (B132532), were identified, suggesting rapid metabolism upon or immediately following absorption through the skin.[1] This finding implies that systemically, the organism is primarily exposed to the metabolites of this compound rather than the parent compound.

General information on carbamate insecticides suggests they are expected to be absorbed following inhalation, oral, and dermal exposures.[2]

Distribution

Limited information is available regarding the specific tissue distribution of this compound and its metabolites in mammals. Following dermal administration in rats, the key metabolites, carbofuran and 3-hydroxycarbofuran, have been detected in the liver, while only carbofuran was found in the kidneys.[1] This suggests that the liver is a primary site of metabolism and that both the liver and kidneys are involved in the distribution and potential elimination of this compound metabolites. For carbamates in general, residues have been reported in the liver, kidneys, brain, fat, and muscle.[1]

Metabolism

The metabolism of this compound has been extensively studied in vitro using hepatic microsomes from various mammalian species, including humans, monkeys, minipigs, rats, mice, dogs, and rabbits.[3][4] These studies provide a detailed understanding of the metabolic pathways and the enzymes responsible for the biotransformation of this compound.

Metabolic transformation in rats involves rapid and complete hydrolysis, followed by oxidation and conjugation.[1] this compound is primarily metabolized through two main pathways[3][4][5]:

  • Carbofuran Metabolic Pathway: This is the predominant pathway in all species studied and involves the cleavage of the N-S bond of this compound to form carbofuran.[3][4] Carbofuran is a biologically active metabolite and is further metabolized to several phase I metabolites, including 3-hydroxycarbofuran, 3-ketocarbofuran, 3-keto-7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 7-phenolcarbofuran.[3][5]

  • This compound Oxidation Pathway: This is a minor pathway that involves the hydroxylation and sulfoxidation of the parent this compound molecule.[3][5]

No unique human metabolites of this compound have been detected in these in vitro studies.[3][4]

The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of this compound. In humans, the carbofuran pathway is predominantly catalyzed by CYP3A4 , with minor contributions from CYP1A2 and CYP2B6.[5] The minor oxidation pathway is catalyzed by CYP2C19 and CYP2D6 for one metabolite and by CYP3A5, CYP3A4, and CYP2A6 for another.[5]

Quantitative Metabolic Data

The following tables summarize the in vitro kinetic parameters for the two main metabolic pathways of this compound in human and rat liver microsomes.

Table 1: In Vitro Kinetic Parameters of the Carbofuran Metabolic Pathway in Human and Rat Liver Microsomes

SpeciesKm (µM)Vmax (nmol/mg protein/min)
Human25.9 - 71.515.5 - 44.5
Rat35.710.2

Data represents the range of values observed in a panel of 10 individual human liver microsomes and pooled rat liver microsomes.

Table 2: In Vitro Kinetic Parameters of the this compound Oxidation Pathway in Human and Rat Liver Microsomes

SpeciesKm (µM)Vmax (nmol/mg protein/min)
Human18.2 - 29.40.2 - 0.5
Rat12.50.3

Data represents the range of values for the formation of the two primary oxidation metabolites in a panel of 10 individual human liver microsomes and pooled rat liver microsomes.

Metabolic Pathways

Furathiocarb_Metabolism cluster_carbofuran Carbofuran Metabolic Pathway (Major) cluster_oxidation This compound Oxidation Pathway (Minor) This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Bond Cleavage (CYP3A4 in humans) Oxidized_Metabolites Hydroxylated and Sulfoxidated Metabolites This compound->Oxidized_Metabolites Hydroxylation/Sulfoxidation (CYP2C19, CYP2D6, CYP3A5, CYP3A4, CYP2A6 in humans) Metabolites1 3-Hydroxycarbofuran 3-Ketocarbofuran Carbofuran->Metabolites1 Oxidation Metabolites2 3-Keto-7-phenolcarbofuran 3-Hydroxy-7-phenolcarbofuran 7-Phenolcarbofuran Metabolites1->Metabolites2 Further Metabolism

Caption: Metabolic pathways of this compound in mammals.

Excretion

The primary route of excretion for this compound metabolites in mammals is via the kidneys into the urine.[1] In the dermal study with rats, carbofuran and 3-hydroxycarbofuran were detected in the urine.[1] Interestingly, the concentration of 3-hydroxycarbofuran was higher than that of carbofuran in urine, while the reverse was true in plasma.[1] This suggests that 3-hydroxycarbofuran is efficiently cleared from the blood and excreted in the urine.

General information on carbamates indicates that their excretion via urine is also rapid in humans.[1]

Experimental Protocols

In Vitro Metabolism in Hepatic Microsomes

The in vitro metabolism of this compound is typically investigated using pooled hepatic microsomes from various mammalian species. The following provides a general methodology based on published studies.[3][5]

Objective: To identify the metabolites of this compound and to determine the kinetic parameters of the major metabolic pathways.

Materials:

  • This compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (or 1 mM NADPH)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-TOF-MS/MS system

Procedure:

  • A standard incubation mixture is prepared in a final volume of 200 µL in 0.1 M phosphate buffer (pH 7.4).

  • The mixture contains a specific concentration of this compound (e.g., ranging from 2.5 to 300 µM for kinetic studies), pooled liver microsomal protein (e.g., 0.15 mg), and an NADPH regenerating system or 1 mM NADPH.

  • The reaction is initiated by the addition of NADPH and incubated at 37°C for a specified time (e.g., 20, 40, 60 minutes).

  • The reaction is terminated by adding a quenching solvent, such as ice-cold acetonitrile.

  • The samples are then centrifuged to precipitate the protein, and the supernatant is collected for analysis.

  • Metabolite identification and quantification are performed using a liquid chromatography-tandem mass spectrometry (LC-TOF-MS/MS) system.

Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis Incubation_Mixture Prepare Incubation Mixture (this compound, Microsomes, Buffer) Initiate_Reaction Initiate with NADPH Incubate at 37°C Incubation_Mixture->Initiate_Reaction Terminate_Reaction Terminate with Acetonitrile Initiate_Reaction->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: In vitro metabolism experimental workflow.

Conclusion and Future Directions

The ADME profile of this compound in mammals is characterized by rapid metabolism, primarily through the formation of carbofuran and its subsequent metabolites. In vitro studies have provided a robust understanding of the metabolic pathways and the enzymes involved, with CYP3A4 playing a key role in the dominant carbofuran pathway in humans.

However, a significant data gap exists concerning the in vivo quantitative ADME of this compound, particularly following oral exposure. To provide a more complete picture for risk assessment and regulatory purposes, future research should focus on:

  • Oral bioavailability and absorption studies in relevant mammalian models.

  • Quantitative tissue distribution studies using radiolabeled this compound to perform mass balance analysis.

  • Comprehensive excretion studies to quantify the proportions of metabolites eliminated through urine, feces, and bile.

A more thorough understanding of the in vivo fate of this compound will be critical for accurately assessing its potential risks to human health and for the development of appropriate safety guidelines.

References

Methodological & Application

Analytical methods for the detection and quantification of Furathiocarb residues in crops.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of Furathiocarb residues in various agricultural crops. The protocols detailed below are based on established and validated methodologies, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for pesticide residue analysis.

Introduction

This compound is a broad-spectrum carbamate (B1207046) insecticide used to control a variety of insect pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in crops to ensure food safety and compliance with regulations.

The primary analytical techniques for this compound residue analysis include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography (GC) coupled with various detectors, and, most prominently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Sample preparation is a critical step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being widely adopted for its efficiency and effectiveness in extracting a broad range of pesticides from complex food matrices.

Analytical Methodologies

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the determination of this compound and other carbamate pesticides due to its high sensitivity, selectivity, and ability to provide structural confirmation.[1][2] The use of Multiple Reaction Monitoring (MRM) mode allows for the precise quantification of target analytes even at trace levels in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more accessible technique for the analysis of carbamates. While less sensitive and selective than LC-MS/MS, it can be a suitable option for screening purposes or when analyzing samples with higher residue levels.[3][4][5] Post-column derivatization can be employed to enhance the sensitivity and selectivity of HPLC methods for N-methylcarbamates.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermally labile nature of many carbamates, including this compound, direct analysis by GC-MS can be challenging, often leading to degradation in the injector port.[7] However, with derivatization techniques or the use of specific injection methods, GC-MS can be employed for the analysis of some carbamates.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of carbamate pesticides, including this compound, in various crop matrices. It is important to note that these values can vary depending on the specific crop matrix, instrumentation, and method validation protocol.

AnalyteMatrixMethodLOQ (µg/kg)Recovery (%)RSD (%)Reference
Carbamates (general)VegetablesLC-MS/MS591 - 109< 10[8]
Carbamates (general)Fruits and VegetablesLC-MS/MS1072.0 - 118.0< 20[1]
Carbamates (general)Date Palm FruitsUHPLC-MS/MS0.003 - 0.0488 - 1061 - 11[9]
This compound Various ProduceLC-MS/MS-102 - 1191 - 10[10]
Carbofuran (metabolite)CabbagesHPLC-UV20 - 60 (µg/L)94.7 ± 0.7-[3]
Carbofuran (metabolite)SoilHPLC-UV14998.25 ± 3.9710.78[4]
Carbamates (general)StrawberriesLC-MS/MS< MRLs70 - 120< 20[11]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; MRLs: Maximum Residue Limits. Note that specific LOQs and recoveries for this compound can be matrix-dependent and should be determined during method validation for each specific crop.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[9][12]

Materials and Reagents:

  • Homogenizer/Blender

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) or C18 sorbent (optional, for pigmented or fatty matrices)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative portion of the crop sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (commonly containing MgSO₄ and NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) - Clean-up:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing PSA and anhydrous MgSO₄. For crops with high pigment content (e.g., spinach, berries), GCB may be included. For fatty matrices, C18 may be used.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes at high speed.

  • Sample for Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or other techniques. An optional acidification step with formic acid can be performed to stabilize pH-sensitive pesticides.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions (Typical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 383.2).

  • Product Ions (m/z): At least two characteristic product ions should be monitored for quantification and confirmation (e.g., 164.1, 221.1).

  • Collision Energy and other MS parameters: These should be optimized for this compound to achieve maximum sensitivity.

Visualizations

Furathiocarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Crop) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. QuEChERS Extraction Homogenization->Extraction Cleanup 4. Dispersive SPE (Clean-up) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quantification 6. Quantification LCMS->Quantification Reporting 7. Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis in crops.

QuEChERS_Protocol Start Homogenized Crop Sample (10g in 50mL tube) AddACN Add 10mL Acetonitrile Start->AddACN AddSalts Add QuEChERS Salts (MgSO4, NaCl) AddACN->AddSalts Shake1 Shake Vigorously (1 min) AddSalts->Shake1 Centrifuge1 Centrifuge (5 min) Shake1->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Transfer to d-SPE tube (PSA, MgSO4) Supernatant->dSPE Vortex Vortex (30s) dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

Caption: Detailed workflow of the QuEChERS sample preparation method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Furathiocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the analysis of Furathiocarb, a carbamate (B1207046) insecticide, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the quantification of this compound and its primary metabolite, carbofuran, in various biological and environmental matrices. The protocols are designed to offer robust and reproducible results for research, quality control, and safety assessment purposes.

Introduction

This compound is a systemic insecticide and nematicide that is effective against a broad range of agricultural pests. Due to its potential toxicity, monitoring its presence in food products and biological systems is crucial for ensuring consumer safety and understanding its metabolic fate.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of pesticide residues due to its high resolution, sensitivity, and versatility.[2] This application note details validated HPLC methods coupled with various detectors for the analysis of this compound.

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization and Fluorescence Detection

This method is suitable for the simultaneous determination of this compound and its metabolites in biological tissues.[3]

Sample Preparation (Biological Tissues)

  • Extraction: Homogenize 1 g of tissue sample with 10 mL of acetone (B3395972).

  • Filtration: Filter the acetone extract through a Büchner funnel with filter paper.

  • Partitioning: Transfer the filtrate to a separatory funnel. Add 10 mL of dichloromethane (B109758) and 100 mL of 1% sodium chloride solution. Shake vigorously for 5 minutes and allow the layers to separate.

  • Collection: Collect the lower organic layer (dichloromethane).

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Purification: Purify the reconstituted sample using a silica (B1680970) gel solid-phase extraction (SPE) cartridge.

Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4][5]

  • Column Temperature: 42°C.[4]

Post-Column Derivatization

  • Hydrolysis: The column effluent is mixed with a sodium hydroxide (B78521) solution at a flow rate of 0.5 mL/min and passed through a reaction coil at 100°C.

  • Derivatization: The hydrolyzed mixture is then mixed with o-phthalaldehyde (B127526) (OPA) reagent containing 2-mercaptoethanol (B42355) at a flow rate of 0.5 mL/min in a second reaction coil at room temperature.

  • Detection: The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[4]

Protocol 2: HPLC-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

This method is highly selective and sensitive, making it suitable for trace-level analysis of this compound and its metabolites in complex matrices like food and human liver microsomes.[6][7]

Sample Preparation (QuEChERS Method for Food Matrices)

  • Homogenization: Homogenize 10 g of the food sample with 10 mL of acetonitrile.

  • Extraction: Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[8]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[7]

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[7]

  • Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites should be optimized. For this compound, a higher collision energy (around 20 eV) may be optimal.[6][9]

  • Internal Standard: An internal standard such as carbaryl (B1668338) can be used for quantification.[10]

Data Presentation

The following table summarizes the quantitative data from various HPLC methods for this compound analysis.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
This compoundBiological TissuesHPLC-Fluorescence0.2 mg/L--[3]
CarbofuranBiological TissuesHPLC-Fluorescence0.1 mg/L--[3]
3-hydroxycarbofuranBiological TissuesHPLC-Fluorescence0.1 mg/L--[3]
3-ketocarbofuranBiological TissuesHPLC-Fluorescence0.2 mg/L--[3]
This compound & MetabolitesHuman Liver MicrosomesLC-MS/MS-0.5 µM-[6]
CarbofuranHoneyHPLC-Fluorescence4 ng/g16 ng/g85-95[4]
Various PesticidesFruits & VegetablesRP-HPLC-DAD-0.02-0.25 µg/g68.7-105.0[11]

Experimental Workflow and Signaling Pathways

HPLC_Workflow_for_Furathiocarb_Analysis HPLC Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample (e.g., Tissue, Food) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetone or Acetonitrile) Homogenization->Extraction Cleanup Cleanup (LLE, SPE, or QuEChERS) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Sample Injection Reconstitution->Injection Column HPLC Column (C18 Reversed-Phase) Injection->Column Separation Chromatographic Separation Column->Separation PostColumn Post-Column Derivatization (for Fluorescence) Separation->PostColumn If applicable Detector Detector (Fluorescence or MS/MS) Separation->Detector PostColumn->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis using HPLC.

Furathiocarb_Metabolic_Pathway Simplified Metabolic Pathway of this compound This compound This compound Carbofuran Carbofuran This compound->Carbofuran CYP3A4 (major) CYP1A2, CYP2B6 (minor) Oxidation Oxidation Products (Hydroxylated/Sulfoxidated Derivatives) This compound->Oxidation CYP2C19, CYP2D6, CYP3A5, CYP3A4, CYP2A6 Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran

Caption: Metabolic pathways of this compound.[12]

References

Application Note: Identification of Furathiocarb Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furathiocarb is a broad-spectrum carbamate (B1207046) insecticide used to control a variety of agricultural pests.[1] Upon entering a biological system, it undergoes extensive metabolism, leading to the formation of several breakdown products known as metabolites. The primary metabolite, carbofuran, is of significant toxicological concern.[1][2] Therefore, robust analytical methods are essential for the identification and quantification of this compound and its metabolites in various matrices to assess exposure and ensure food safety. This application note provides a detailed protocol for the identification of this compound metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

Metabolic Pathways of this compound

In mammals, this compound is metabolized primarily in the liver through two main phase I pathways: the Carbofuran Metabolic Pathway and the this compound Oxidation Pathway.[1][2][3]

  • Carbofuran Metabolic Pathway: This is the predominant route of metabolism, initiated by the cleavage of the N-S bond, leading to the formation of carbofuran.[3] This pathway is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] Carbofuran is then further metabolized into several products.

  • This compound Oxidation Pathway: This is a minor pathway that involves the hydroxylation or sulfoxidation of the parent this compound molecule.[1][2]

The major metabolites identified from these pathways are listed in Table 1.

Table 1: Major Metabolites of this compound

Metabolic Pathway Metabolite Name
Carbofuran Metabolic Pathway Carbofuran[1][2]
3-hydroxycarbofuran[1][2]
3-ketocarbofuran[1][2][4]
3-hydroxy-7-phenolcarbofuran[1][2]
3-keto-7-phenolcarbofuran[1][2]
7-phenolcarbofuran[1]

| this compound Oxidation Pathway | Hydroxylated/sulfoxidated derivatives[1][2] |

Furathiocarb_Metabolism cluster_0 Carbofuran Metabolic Pathway (Major) cluster_1 This compound Oxidation Pathway (Minor) This compound This compound Carbofuran Carbofuran This compound->Carbofuran CYP3A4 Metabolites_O Hydroxylated & Sulfoxidated Derivatives This compound->Metabolites_O Metabolites_C 3-hydroxycarbofuran 3-ketocarbofuran Phenolic Metabolites Carbofuran->Metabolites_C Further Oxidation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Food or Biological Matrix) Homogenize Homogenization Sample->Homogenize Extraction Extraction (QuEChERS or LLE) Homogenize->Extraction Cleanup Cleanup (dSPE or SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data ID Metabolite Identification & Quantification Data->ID

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Furathiocarb and its metabolites in biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furathiocarb is a broad-spectrum carbamate (B1207046) insecticide. Monitoring its presence and the formation of its metabolites in biological systems is crucial for toxicological assessment and understanding its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the simultaneous quantification of this compound and its primary metabolites, including carbofuran (B1668357), 3-hydroxycarbofuran, and 3-ketocarbofuran. This document provides detailed application notes and protocols for this purpose.

The primary metabolic pathway of this compound involves the cleavage of the N-S bond, leading to the formation of carbofuran, which is then further metabolized.[1][2]

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily proceeds through two main pathways: the carbofuran metabolic pathway and the this compound oxidation pathway.[1][2] The carbofuran pathway is the predominant route, initiated by the cleavage of the nitrogen-sulfur bond to form the highly toxic metabolite, carbofuran.[1] Carbofuran is subsequently hydroxylated to 3-hydroxycarbofuran, which can be further oxidized to 3-ketocarbofuran. Other metabolites in this pathway include 7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 3-keto-7-phenolcarbofuran.[2]

Furathiocarb_Metabolism This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Cleavage Hydroxy_this compound Hydroxylated/ Sulfoxidated this compound This compound->Hydroxy_this compound Oxidation Three_Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Three_Hydroxycarbofuran Hydroxylation Seven_Phenolcarbofuran 7-Phenolcarbofuran Carbofuran->Seven_Phenolcarbofuran Hydroxylation Three_Ketocarbofuran 3-Ketocarbofuran Three_Hydroxycarbofuran->Three_Ketocarbofuran Oxidation Three_Hydroxy_Seven_Phenol 3-Hydroxy-7- phenolcarbofuran Three_Hydroxycarbofuran->Three_Hydroxy_Seven_Phenol Three_Keto_Seven_Phenol 3-Keto-7- phenolcarbofuran Three_Ketocarbofuran->Three_Keto_Seven_Phenol QuEChERS_Workflow cluster_blood Blood/Plasma cluster_tissue Tissue b_start 1 mL Sample b_is Add Internal Standard b_start->b_is b_acn Add Acetonitrile (1% Acetic Acid) b_is->b_acn b_salt Add QuEChERS Salts b_acn->b_salt b_vortex1 Vortex b_salt->b_vortex1 b_cent1 Centrifuge b_vortex1->b_cent1 b_dspe d-SPE Cleanup (PSA) b_cent1->b_dspe b_cent2 Centrifuge b_dspe->b_cent2 b_end Inject into LC-MS/MS b_cent2->b_end t_start 1g Homogenized Tissue t_is Add Internal Standard t_start->t_is t_acn Add Acetonitrile (1% Acetic Acid) t_is->t_acn t_salt Add QuEChERS Salts t_acn->t_salt t_vortex1 Vortex t_salt->t_vortex1 t_cent1 Centrifuge t_vortex1->t_cent1 t_dspe d-SPE Cleanup (PSA, C18) t_cent1->t_dspe t_cent2 Centrifuge t_dspe->t_cent2 t_end Inject into LC-MS/MS t_cent2->t_end

References

Application Notes and Protocols for In Vitro Study of Furathiocarb Dermal Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the dermal penetration of the carbamate (B1207046) insecticide, Furathiocarb, using an in vitro experimental setup. The methodology adheres to internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 428 ("Skin Absorption: In Vitro Method"). This in vitro model serves as a reliable and ethical alternative to animal testing for evaluating the percutaneous absorption and potential risks associated with dermal exposure to this compound.

Introduction

This compound is a broad-spectrum carbamate insecticide. Understanding its potential for dermal absorption is crucial for assessing the risk to agricultural workers and the general population. In vitro dermal penetration studies using Franz diffusion cells are a well-established and standardized method for this purpose.[1][2] This method mimics the passive diffusion of a substance across the skin barrier into the bloodstream.[1]

A key finding in the study of this compound's dermal penetration is its biotransformation into carbofuran (B1668357) as it passes through the skin layer.[3][4] Therefore, analytical methods must be capable of detecting both this compound and its primary metabolite, carbofuran.

Experimental Design and Workflow

The overall workflow for the in vitro dermal penetration study of this compound is depicted below. This process involves skin membrane preparation, mounting in Franz diffusion cells, application of this compound, sample collection from the receptor fluid over time, and subsequent analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase skin_prep Skin Membrane Preparation (e.g., Rat Abdominal Skin) cell_assembly Franz Diffusion Cell Assembly skin_prep->cell_assembly Mounting application Application of this compound Formulation to Skin Surface cell_assembly->application receptor_prep Receptor Fluid Preparation (e.g., Phosphate-Buffered Saline) receptor_prep->cell_assembly incubation Incubation at 32°C application->incubation sampling Periodic Sampling of Receptor Fluid (e.g., at 0, 2, 4, 8, 12, 24, 48 hours) incubation->sampling skin_analysis Analysis of Skin Content (Tape Stripping) incubation->skin_analysis At study termination hplc_analysis HPLC Analysis of Samples (Detection of this compound and Carbofuran) sampling->hplc_analysis data_analysis Data Analysis and Calculation of Penetration Parameters hplc_analysis->data_analysis skin_analysis->data_analysis

Caption: Experimental workflow for the in vitro dermal penetration study of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from in vitro dermal penetration studies of this compound and related compounds.

CompoundFormulationDermal Penetration Rate (µg/cm²/h)Correlation Coefficient (r²)Reference
This compound Technical Grade0.460.984[3]
This compound Emulsifiable Concentrate (EC)1.420.988[3]
This compound Wettable Powder (WP)1.350.982[3]
CarbosulfanTechnical Grade0.140.967[3]
CarbofuranTechnical Grade1.050.991[3]

Note: The penetration rate of this compound is influenced by its formulation, with EC and WP formulations showing a higher penetration rate than the technical grade product.[3]

Detailed Experimental Protocols

Materials and Reagents
  • Skin Source: Full-thickness abdominal skin from male Sprague-Dawley rats. Alternatively, human skin from elective surgery can be used.[1][3] Human skin equivalent models are also a viable option.[5]

  • Chemicals: this compound (technical grade, EC, and WP formulations), Carbofuran analytical standard, HPLC-grade solvents.

  • Franz Diffusion Cells: Static diffusion cells with a known diffusion area.[6]

  • Receptor Fluid: Phosphate-buffered saline (PBS) or other suitable buffer solutions.[1]

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS).[3]

Skin Membrane Preparation
  • Excise the abdominal skin from the rats.

  • Carefully remove subcutaneous fat and connective tissue.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Assess skin integrity and viability before use.[1]

Franz Diffusion Cell Setup
  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[1]

  • Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the cells at 32°C using a circulating water bath to mimic physiological skin surface temperature.[3]

  • Allow the system to equilibrate for a designated period.

G cluster_cell Franz Diffusion Cell Setup donor Donor Compartment (this compound Application) skin Skin Membrane (Stratum Corneum facing up) donor->skin receptor Receptor Compartment (Receptor Fluid) skin->receptor sampling_port Sampling Port receptor->sampling_port stir_bar Magnetic Stir Bar receptor->stir_bar water_jacket Water Jacket (32°C)

Caption: Diagram of a static Franz diffusion cell for dermal penetration studies.

Application of Test Substance
  • Apply a known quantity of the this compound formulation (e.g., technical grade, EC, or WP) uniformly to the surface of the skin in the donor compartment. The application should mimic realistic exposure scenarios, typically up to 10 µl/cm² for liquids.[7]

  • The donor compartment can be left open (non-occluded) or sealed (occluded) depending on the study design.

Sample Collection
  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the receptor fluid from the sampling port.[3]

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid.

  • Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis.

Analytical Method
  • Analyze the collected receptor fluid samples for the presence of this compound and its metabolite, carbofuran, using a validated HPLC method.[3]

  • At the end of the experiment, dismount the skin and analyze the amount of this compound and carbofuran retained in the skin. This can be achieved through techniques like tape stripping to separate the stratum corneum from the deeper skin layers.[8]

Data Analysis
  • Calculate the cumulative amount of this compound and carbofuran that has permeated the skin at each time point.

  • Plot the cumulative amount permeated per unit area against time.

  • Determine the steady-state flux (Jss) from the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) and the lag time (Tlag).

Signaling Pathways and Metabolism

While a specific signaling pathway for the dermal penetration of this compound is not extensively detailed in the literature, it is known that this compound is metabolized to carbofuran as it passes through the skin.[3][4] This metabolic conversion is a critical aspect to consider in the overall toxicological assessment. Further research using human liver microsomes has identified that Cytochrome P450 enzymes, particularly CYP3A4, are majorly involved in the metabolism of this compound to carbofuran.[9]

G This compound This compound (Applied to Skin) Absorbed_this compound This compound in Skin This compound->Absorbed_this compound Penetration Carbofuran Carbofuran (Metabolite) Absorbed_this compound->Carbofuran Metabolism (e.g., via skin enzymes) Systemic_Circulation Systemic Circulation (Receptor Fluid) Carbofuran->Systemic_Circulation Permeation

Caption: Metabolic conversion of this compound to Carbofuran during dermal absorption.

Conclusion

The in vitro Franz diffusion cell model provides a robust and reproducible method for quantifying the dermal penetration of this compound. The data generated from these studies, including penetration rates and metabolic conversion, are essential for accurate risk assessment and the development of safer pesticide formulations. It is crucial to consider the specific formulation of this compound, as this significantly impacts its absorption profile.

References

Standard operating procedures for Furathiocarb metabolism studies using human liver microsomes.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Furathiocarb is a carbamate (B1207046) insecticide, and understanding its metabolic fate in humans is crucial for toxicological risk assessment. In vitro studies using human liver microsomes (HLM) are a standard method to investigate the metabolic stability and pathways of xenobiotics.[1][2][3] HLMs are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism of many compounds.[2][4] This document provides a detailed protocol for studying the metabolism of this compound using HLMs, focusing on determining its metabolic stability and characterizing the formation of its major metabolites.

This compound is primarily metabolized in humans via two main pathways: the carbofuran (B1668357) metabolic pathway and a this compound oxidation pathway.[5][6][7] The carbofuran pathway, which involves the cleavage of the nitrogen-sulfur bond, is the predominant route of metabolism and is mainly catalyzed by the CYP3A4 enzyme.[6][8] This pathway leads to the formation of carbofuran and its subsequent metabolites, including 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran (B117061).[6][9][10] The oxidation pathway results in hydroxylated and sulfoxidated derivatives of the parent compound.[5][6]

2. Experimental Protocols

This section details the necessary materials and procedures for conducting this compound metabolism studies with human liver microsomes.

2.1. Materials and Reagents

  • Test Compound: this compound

  • Metabolite Standards: Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran (if available)

  • Internal Standard (IS): Carbaryl or other suitable compound[5][11]

  • Human Liver Microsomes: Pooled from multiple donors to represent an average population

  • Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • Cofactor Solution: NADPH regenerating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)[1][12]

  • Quenching Solution: Ice-cold acetonitrile (B52724) or other suitable organic solvent[1][5]

  • Reagents for Analysis: HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid)

2.2. General Experimental Workflow

The following diagram outlines the general workflow for the this compound metabolism assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare this compound Stock and Working Solutions D Pre-incubate HLM and This compound at 37°C A->D B Prepare HLM Suspension B->D C Prepare Cofactor Solution (NADPH) E Initiate Reaction with Cofactor Solution C->E D->E F Incubate at 37°C with Shaking E->F G Terminate Reaction at Specific Time Points F->G H Add Internal Standard G->H I Protein Precipitation H->I J Centrifuge and Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing and Quantification K->L

Caption: General workflow for this compound metabolism assay in HLM.

2.3. Protocol for Metabolic Stability Assay

This assay determines the rate of disappearance of this compound over time.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.[4][13]

    • Thaw human liver microsomes on ice.[4] Prepare a working suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation mixture.[3][13]

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension and the this compound working solution. The final substrate concentration is typically around 1 µM for metabolic stability screening.[13]

    • Pre-incubate the mixture for 5 minutes at 37°C.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][4]

    • Incubate at 37°C with gentle shaking.[1][4]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[1][5]

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.[1]

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

2.4. Protocol for Metabolite Identification and Enzyme Kinetics

This protocol is for identifying metabolites and determining kinetic parameters (Km and Vmax).

  • Incubation:

    • Follow the same incubation procedure as the metabolic stability assay, but with a range of this compound concentrations (e.g., 2.5 to 300 µM) to determine enzyme kinetics.[5]

    • The incubation time should be within the linear range of metabolite formation, typically 20-60 minutes.[5]

  • Sample Processing and Analysis:

    • Terminate and process the samples as described previously.

    • Analyze the samples by LC-MS/MS to identify and quantify this compound and its metabolites.[5][6]

3. Data Presentation and Analysis

3.1. Metabolic Stability Data

The rate of disappearance of this compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

ParameterFormulaDescription
Elimination Rate Constant (k) Slope of the natural log of the remaining percentage of this compound vs. time plotThe rate at which this compound is eliminated.
In Vitro Half-life (t1/2) 0.693 / kThe time required for 50% of this compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t1/2) / (mg protein/mL)The volume of microsomal suspension cleared of the drug per unit time per unit of microsomal protein.

3.2. Enzyme Kinetics Data

The Michaelis-Menten model is used to determine the kinetic parameters Km and Vmax from the plot of reaction velocity versus substrate concentration.

ParameterDescription
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax.
Vmax (Maximum Velocity) The maximum rate of the enzymatic reaction.
Intrinsic Clearance (CLint) Vmax / Km

4. This compound Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of this compound in human liver microsomes.

G cluster_pathways Metabolic Pathways This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Bond Cleavage Metabolite_A Hydroxylated/ Sulfoxidated Metabolite A This compound->Metabolite_A Oxidation (CYP2C19, CYP2D6) Metabolite_B Hydroxylated/ Sulfoxidated Metabolite B This compound->Metabolite_B Oxidation (CYP3A4, CYP3A5, CYP2A6) Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Hydroxylation Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation Further_Metabolites Further Metabolites Ketocarbofuran->Further_Metabolites Carbofuran Pathway\n(Major, CYP3A4) Carbofuran Pathway (Major, CYP3A4) Oxidation Pathway\n(Minor) Oxidation Pathway (Minor)

Caption: Metabolic pathways of this compound in human liver microsomes.

This protocol provides a comprehensive framework for investigating the metabolism of this compound using human liver microsomes. The data generated from these studies, including metabolic stability, identification of major metabolites, and the enzymes involved, are essential for understanding the potential for drug-drug interactions and for conducting human health risk assessments of this compound.

References

Application of Furathiocarb in integrated pest management (IPM) strategies for major crops.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Furathiocarb is a carbamate (B1207046) insecticide that has been banned for use in several regions, including the European Union. The following application notes and protocols are intended for research, scientific, and drug development professionals and are based on the known properties of this compound and general principles of Integrated Pest Management (IPM) for similar insecticides. All quantitative data and protocols are illustrative and should be adapted and validated based on local regulations, specific crop and pest conditions, and further research.

Introduction

This compound is a systemic carbamate insecticide used to control a range of soil-dwelling and early-season insect pests.[1] As a pro-insecticide, it is metabolized into its more potent form, carbofuran (B1668357), within the plant and target insect.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to paralysis and death of the insect.[1] In the context of Integrated Pest Management (IPM), this compound can be a tool for managing pest populations when used judiciously and in conjunction with other control tactics to minimize non-target effects and the development of resistance.

An IPM approach seeks to manage pests by combining biological, cultural, physical, and chemical tools in a way that minimizes economic, health, and environmental risks.[2] The use of a chemical control like this compound within an IPM framework should be based on monitoring and economic thresholds, rather than preventative, calendar-based applications.

Data Presentation: Illustrative Efficacy and Application Rates

The following tables provide illustrative quantitative data for the application of this compound in IPM programs for major crops. These values are based on typical rates for carbamate insecticides and should be used as a starting point for experimental design.

Table 1: Illustrative Application Rates of this compound for Key Pests in Major Crops

CropTarget PestCommon NameApplication MethodIllustrative Application Rate
Maize Chilo partellusSorghum Stem BorerIn-furrow granules at planting0.8 - 1.2 kg a.i./ha
Agrotis spp.CutwormsSoil drench at planting0.5 - 1.0 kg a.i./ha
Sugar Beet Chaetocnema tibialisFlea BeetleSeed Treatment60 - 90 g a.i./100,000 seeds
Atomaria linearisPygmy Mangold BeetleSeed Treatment60 - 90 g a.i./100,000 seeds
Sorghum Atherigona soccataSorghum Shoot FlySeed Treatment3 - 5 g a.i./kg seed
Chilo partellusSorghum Stem BorerWhorl application (granules)0.75 - 1.0 kg a.i./ha
Vegetables (e.g., Tomato, Potato) Meloidogyne spp.Root-knot NematodesSoil incorporation before planting1.5 - 2.5 kg a.i./ha
Agriotes spp.WirewormsIn-furrow granules at planting1.0 - 1.5 kg a.i./ha

Table 2: Illustrative Efficacy of this compound in Reducing Pest Infestation

CropTarget PestEfficacy MetricIllustrative Efficacy (% reduction over control)
Maize Chilo partellus% Deadhearts70 - 85%
Sugar Beet Chaetocnema tibialis% Damaged Plants80 - 95%
Sorghum Atherigona soccata% Deadhearts75 - 90%
Vegetables Meloidogyne spp.Root Galling Index60 - 75%

Experimental Protocols

The following are detailed, illustrative methodologies for key experiments to evaluate the use of this compound in an IPM program.

Protocol 1: Field Efficacy Trial of this compound Seed Treatment against Sorghum Shoot Fly (Atherigona soccata)

  • Objective: To determine the efficacy of this compound seed treatment in reducing sorghum shoot fly infestation and its impact on crop yield under field conditions.

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

  • Treatments:

    • T1: this compound seed treatment (e.g., 4 g a.i./kg seed)

    • T2: Standard check (e.g., Imidacloprid seed treatment at a recommended rate)[3][4]

    • T3: Untreated control

  • Plot Size: 5 m x 4 m with a buffer zone of 1 m between plots.

  • Procedure:

    • Seed Treatment: Treat sorghum seeds with the specified insecticides according to the treatment plan. Ensure uniform coating.

    • Sowing: Sow the treated and untreated seeds in their respective plots at the recommended seed rate and spacing.

    • Data Collection:

      • Germination Count: Record the number of germinated plants at 10 days after emergence (DAE).

      • Shoot Fly Oviposition: Count the number of eggs on 10 randomly selected plants per plot at 14 and 21 DAE.

      • Deadheart Assessment: Count the number of deadhearts and the total number of plants in the central rows of each plot at 28 and 42 DAE. Calculate the percentage of infestation.

      • Yield Parameters: At harvest, record grain yield and fodder yield from the net plot area.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) at p ≤ 0.05.

Protocol 2: Assessing Non-Target Effects of this compound on Predatory Mites in Maize

  • Objective: To evaluate the lethal and sublethal effects of this compound soil application on a beneficial predatory mite species (e.g., Amblyseius swirskii).

  • Methodology: This protocol is adapted from laboratory bioassays for pesticide effects on predatory mites.[5][6]

  • Experimental Setup:

    • Mite Rearing: Maintain a healthy laboratory culture of the predatory mite species.

    • Treatment Substrate: Prepare soil samples treated with this compound at a concentration equivalent to a field application rate. Include an untreated control.

    • Bioassay Arenas: Use petri dishes or similar small containers with a plaster-of-Paris and charcoal base to maintain humidity. Place a treated or untreated soil sample in each arena.

  • Procedure:

    • Introduce a set number of adult female predatory mites (e.g., 20) into each arena.

    • Provide a suitable food source (e.g., pollen or a factitious prey).

    • Mortality Assessment: Record mite mortality at 24, 48, and 72 hours after introduction.

    • Sublethal Assessment (Fecundity): After 72 hours, count the number of eggs laid per surviving female.

    • Data Analysis: Calculate the percentage of mortality (corrected for control mortality using Abbott's formula) and the average fecundity. Analyze for significant differences between treatments.

Protocol 3: Determination of this compound and Carbofuran Residues in Vegetable Crops

  • Objective: To quantify the residue levels of this compound and its metabolite, carbofuran, in a vegetable crop (e.g., tomato) following soil application.

  • Methodology: This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[7][8]

  • Procedure:

    • Sample Collection: Collect representative samples of the harvested vegetable from treated and control plots at specified pre-harvest intervals.

    • Sample Preparation: Homogenize a known weight (e.g., 10-15 g) of the sample.

    • Extraction:

      • Place the homogenized sample into a 50 mL centrifuge tube.

      • Add water and acetonitrile (B52724).

      • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

      • Shake vigorously and centrifuge.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

      • Take an aliquot of the acetonitrile supernatant.

      • Transfer to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

      • Shake and centrifuge.

    • Analysis:

      • Take the final extract and analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

      • Quantify the residues of this compound and carbofuran by comparing with a standard calibration curve.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Acetylcholinesterase (AChE) Inhibition by this compound

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound cluster_outcome Physiological Outcome Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_Released ACh ACh_Vesicle->ACh_Released Nerve Impulse ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by ACh_Receptor->Postsynaptic Activates Signal Continuous Nerve Signal Transmission ACh_Receptor->Signal Leads to AChE->Postsynaptic Terminates Signal (Choline + Acetate) Inhibited_AChE Inhibited AChE (Carbamylated) This compound This compound (Metabolized to Carbofuran) This compound->AChE Inhibits Paralysis Paralysis & Death Signal->Paralysis

Mechanism of Acetylcholinesterase Inhibition.

Diagram 2: Experimental Workflow for Evaluating this compound in an IPM Program

IPM_Workflow Start Start: Pest Problem Identified in a Major Crop Monitoring Pest Monitoring & Scouting (e.g., traps, visual inspection) Start->Monitoring Threshold Is Pest Population Above Economic Threshold? Monitoring->Threshold Threshold->Monitoring No IPM_Tactic Select IPM Tactic Threshold->IPM_Tactic Yes Cultural Cultural/Mechanical Controls IPM_Tactic->Cultural Biological Biological Controls (e.g., release of natural enemies) IPM_Tactic->Biological Chemical Chemical Control Needed IPM_Tactic->Chemical Field_Trial Design Field Trial (RCBD) Chemical->Field_Trial Treatments Define Treatments: 1. This compound (Test) 2. Standard Insecticide 3. Untreated Control Field_Trial->Treatments Application Apply Treatments (e.g., Seed, Soil, Foliar) Field_Trial->Application Data_Collection Data Collection Application->Data_Collection Efficacy Pest Efficacy (% mortality, % damage) Data_Collection->Efficacy Non_Target Non-Target Effects (e.g., on predators, pollinators) Data_Collection->Non_Target Residue Residue Analysis (Crop Samples) Data_Collection->Residue Analysis Statistical Analysis & Evaluation Data_Collection->Analysis Decision Decision: Is this compound a Viable IPM Component? Analysis->Decision End_Yes Integrate into IPM Strategy with specific guidelines Decision->End_Yes Yes End_No Reject or Re-evaluate (e.g., different rate/timing) Decision->End_No No

Workflow for IPM Field Trial Evaluation.

References

Application Note: Methods for Assessing the Efficacy of Furathiocarb Against Specific Insect Pests

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Furathiocarb is a broad-spectrum carbamate (B1207046) insecticide that demonstrates systemic, contact, and stomach action against a variety of insect pests.[1] It is primarily utilized to control soil-dwelling and early-season pests in crops such as maize, sugar beet, and vegetables.[1][2] The mode of action for this compound, like other carbamates, is the inhibition of the enzyme acetylcholinesterase (AChE) in the insect's nervous system.[1][2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and eventual death of the insect.[3][4]

Accurate and standardized assessment of this compound's efficacy is critical for determining optimal application rates, understanding its spectrum of activity, and for regulatory evaluation. This document provides detailed protocols for laboratory bioassays and field trials designed to quantify the effectiveness of this compound against key insect pests like aphids, whiteflies, and thrips.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a synaptic poison by targeting the nervous system.[4] In a healthy insect, the neurotransmitter acetylcholine is released across the synapse to transmit a nerve impulse. The enzyme acetylcholinesterase (AChE) then rapidly breaks down acetylcholine to terminate the signal. This compound binds to AChE, inhibiting its function.[2][3] This leads to a continuous nerve impulse, causing tremors, paralysis, and ultimately, death.[4] The carbamylation of the enzyme is reversible, which generally makes carbamates less hazardous to mammals than organophosphates.[2]

A 1. Prepare Stock Solution (this compound in Acetone) B 2. Create Serial Dilutions (in 0.1% Triton X-100 water) A->B D 4. Leaf Dipping (Dip discs in dilutions for 30s) B->D C 3. Leaf Disc Preparation (Excise discs from host plants) C->D E 5. Air Dry Leaf Discs (1-2 hours at room temp) D->E F 6. Prepare Assay Arenas (Petri dishes with moist filter paper) E->F G 7. Introduce Insects (Transfer 20-30 adult insects per Petri dish) F->G H 8. Incubation (25±2°C, 65±5% RH, 16:8 L:D photoperiod) G->H I 9. Assess Mortality (Count dead/moribund insects at 24, 48, and 72 hours) H->I J 10. Data Analysis (Correct mortality using Abbott's formula, perform Probit analysis to find LC50) I->J A 1. Site Selection & Trial Design (e.g., Randomized Complete Block Design) B 2. Plot Establishment (Min. 20 m² per plot, 4 replicates) A->B C 3. Pre-Treatment Pest Scouting (Confirm adequate pest pressure, collect baseline data 24h before application) B->C D 4. Product Application (Apply this compound at recommended dose using calibrated equipment) C->D E 5. Post-Treatment Sampling (Count pest populations at set intervals, e.g., 3, 7, 14 days after application) D->E F 6. Data Collection (Record pest counts per leaf/plant, phytotoxicity, and yield data) E->F G 7. Statistical Analysis (ANOVA and mean separation tests like LSD or Tukey's HSD) F->G H 8. Efficacy Calculation (e.g., Henderson-Tilton formula) G->H

References

Application Notes and Protocols for Immunoassay-Based Rapid Screening of Furathiocarb Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furathiocarb is a broad-spectrum N-methylcarbamate insecticide and nematicide used to control a wide range of agricultural pests. Due to its potential toxicity and the risk of residues in food and the environment, there is a significant need for rapid, sensitive, and cost-effective screening methods. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful platform for the high-throughput detection of small molecules like pesticides.[1] This document provides detailed protocols and application notes for the development of an immunoassay for the rapid screening of this compound. A key consideration in this compound analysis is its metabolism, as it can be converted to carbofuran (B1668357), another toxic carbamate (B1207046) pesticide.[2][3][4] Therefore, an effective immunoassay may target this compound directly or detect it through its major metabolite, carbofuran.

Principle of the Method: Competitive ELISA

The detection of small molecules like this compound, which have only a single antigenic determinant (hapten), is typically achieved through a competitive immunoassay format.[5] In this setup, free this compound in the sample competes with a labeled this compound derivative (e.g., an enzyme conjugate) for a limited number of specific antibody binding sites. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample results in less labeled antigen binding and, consequently, a weaker signal.

I. Experimental Protocols

Hapten Synthesis and Conjugation

The development of a sensitive immunoassay begins with the synthesis of a hapten—a small molecule that mimics the target analyte but is modified to allow conjugation to a carrier protein. This process is crucial for producing antibodies that recognize the target pesticide.

a) Hapten Design and Synthesis: For carbamate pesticides, haptens are typically designed by introducing a spacer arm with a terminal functional group (e.g., a carboxylic acid) to the pesticide molecule.[6][7] This spacer arm allows the hapten to be conjugated to a carrier protein without sterically hindering the key epitopes recognized by the immune system. For this compound, a synthetic strategy would involve modifying the molecule to introduce such a spacer.

b) Immunogen and Coating Antigen Preparation: To elicit an immune response, the synthesized hapten is covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.[8] A different conjugate, often using Ovalbumin (OVA), is prepared for use as a coating antigen in the ELISA plate to avoid non-specific binding of antibodies to the carrier protein.[8] The conjugation is typically achieved using methods like the active ester method or carbodiimide (B86325) reaction.

Antibody Production

High-affinity antibodies are the cornerstone of a sensitive immunoassay. Both polyclonal and monoclonal antibodies can be developed.

a) Polyclonal Antibody Production:

  • Immunization: Rabbits or other suitable animals are immunized with the hapten-protein immunogen (e.g., this compound-KLH conjugate) emulsified with an adjuvant (e.g., Freund's adjuvant).[7][9]

  • Booster Injections: Booster injections are administered at regular intervals (e.g., every 3-4 weeks) to increase the antibody titer.

  • Serum Collection: Blood is collected, and the serum, containing the polyclonal antibodies, is separated.

  • Purification: The IgG fraction is purified from the serum using methods like protein A/G affinity chromatography.[9]

b) Monoclonal Antibody (MAb) Production:

  • Immunization: BALB/c mice are immunized with the immunogen.[6][8]

  • Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.[10]

  • Screening: Hybridomas are screened for the production of antibodies with high affinity and specificity for this compound using an indirect ELISA.

  • Cloning and Expansion: Positive hybridoma cell lines are cloned by limiting dilution to ensure monoclonality.[8]

  • MAb Production and Purification: Large quantities of the monoclonal antibody are produced by in vitro cell culture or by inducing ascites in mice. The MAb is then purified from the culture supernatant or ascites fluid.[11]

Competitive ELISA Protocol

The following protocol outlines a direct competitive ELISA, a common and rapid format for pesticide analysis.

  • Coating: Microtiter plates are coated with the coating antigen (e.g., this compound-OVA conjugate) diluted in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6). The plate is incubated overnight at 4°C or for 2 hours at 37°C.[10]

  • Washing: The plate is washed 3-5 times with a washing buffer (e.g., PBS containing 0.05% Tween 20 - PBST) to remove unbound antigen.

  • Blocking: The remaining active sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C. This step prevents non-specific binding in subsequent steps.

  • Washing: The washing step is repeated.

  • Competitive Reaction: 50 µL of the this compound standard or sample extract is added to each well, followed immediately by 50 µL of the anti-Furathiocarb antibody (or antibody-HRP conjugate for a direct format). The plate is incubated for 30-60 minutes at 37°C.[8][10]

  • Washing: The washing step is repeated to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation (for indirect format): If an unlabeled primary antibody was used, an enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) is added and incubated for 30-60 minutes at 37°C.[8] This step is skipped in a direct competitive ELISA.

  • Washing: The washing step is repeated.

  • Substrate Addition: A chromogenic substrate solution (e.g., TMB/H₂O₂) is added to each well, and the plate is incubated in the dark for 10-15 minutes at room temperature.[8]

  • Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: The absorbance (Optical Density, OD) is measured at 450 nm using a microplate reader.

II. Data Presentation and Analysis

a) Standard Curve Generation: A standard curve is generated by plotting the inhibition percentage against the logarithm of the this compound concentration. The inhibition percentage is calculated as: Inhibition (%) = [1 - (OD_sample / OD_blank)] * 100 Where OD_sample is the absorbance of the standard or sample and OD_blank is the absorbance of the zero-concentration standard.

b) Quantitative Data Summary: The performance of an immunoassay is characterized by its sensitivity (IC50 and LOD) and specificity (cross-reactivity). The IC50 is the concentration of analyte that causes 50% inhibition of antibody binding. The Limit of Detection (LOD) is typically defined as the concentration corresponding to 10-20% inhibition.

Table 1: Performance Characteristics of Carbamate Immunoassays

AnalyteAntibody TypeAssay FormatIC50 (ng/mL)Limit of Detection (ng/mL)Reference
CarbofuranMonoclonalDirect Competitive ELISA18.490.11[10]
CarbofuranMonoclonalIndirect Competitive ELISA1.80.2[11]
CarbofuranMonoclonalDirect/Indirect ELISA~0.7~0.08[6]
Bendiocarb (B1667985)PolyclonalCompetitive ELISA9.0Not Specified[7]

Table 2: Cross-Reactivity of a Monoclonal Antibody-Based Carbofuran Immunoassay

CompoundCross-Reactivity (%)Reference
Carbofuran100[6]
This compound 18-37 [6]
Benfuracarb18-37[6]
Bendiocarb18-37[6]
Carbosulfan>72[8]
3-hydroxy-carbofuran>72[8]

Note: The data presented is largely for carbofuran-targeted immunoassays, which show significant cross-reactivity with this compound. This highlights the feasibility of using such assays for this compound screening, especially given that this compound metabolizes into carbofuran.[4][6]

III. Visualizations (Diagrams)

Immunoassay_Development_Workflow cluster_prep Phase 1: Reagent Preparation cluster_ab Phase 2: Antibody Production cluster_assay Phase 3: Assay Development cluster_result Phase 4: Final Application Hapten Hapten Synthesis Immunogen Immunogen Conjugation (Hapten-KLH/BSA) Hapten->Immunogen CoatingAg Coating Antigen Conjugation (Hapten-OVA) Hapten->CoatingAg Immunization Animal Immunization Immunogen->Immunization Optimization ELISA Format Optimization CoatingAg->Optimization Hybridoma Hybridoma Technology (for Monoclonal Ab) Immunization->Hybridoma Purification Antibody Purification & Characterization Hybridoma->Purification Purification->Optimization Validation Assay Validation (Sensitivity, Specificity) Optimization->Validation Application Sample Matrix Testing Validation->Application Screening Rapid Screening of this compound Residues Application->Screening Competitive_ELISA_Principle cluster_Negative Negative Sample (No this compound) cluster_Positive Positive Sample (this compound Present) Ab1 Antibody Plate1 Coated Plate Surface Ab1->Plate1 Binds to Coating Antigen Ag_HRP1 This compound-HRP Ag_HRP1->Ab1 Binds Product1 Colored Product (Strong Signal) Ag_HRP1->Product1 Catalyzes Substrate1 Substrate Substrate1->Ag_HRP1 Reacts with HRP Ab2 Antibody Plate2 Coated Plate Surface Ab2->Plate2 Binds to Coating Antigen Ag_HRP2 This compound-HRP Ag_HRP2->Ab2 Binding Inhibited Product2 No/Weak Signal Ag_HRP2->Product2 No Catalysis Fura2 Free this compound Fura2->Ab2 Competes & Binds Substrate2 Substrate Substrate2->Ag_HRP2 No Reaction Furathiocarb_Metabolism This compound This compound Carbofuran_Pathway Carbofuran Metabolic Pathway (Dominant in Humans) This compound->Carbofuran_Pathway N-S bond cleavage Oxidation_Pathway This compound Oxidation Pathway (Minor) This compound->Oxidation_Pathway Carbofuran Carbofuran Carbofuran_Pathway->Carbofuran Oxidized_Fura Hydroxylated/Sulfoxidated Derivatives Oxidation_Pathway->Oxidized_Fura Other_Metabolites Further Metabolites (e.g., 3-hydroxycarbofuran) Carbofuran->Other_Metabolites

References

Troubleshooting & Optimization

Addressing challenges in the quantification of Furathiocarb in high-matrix samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Furathiocarb in high-matrix samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex matrices?

A1: The primary challenges stem from the presence of interfering compounds in high-matrix samples such as soil, food products, and biological fluids. These interferences can lead to a phenomenon known as the "matrix effect," which can either suppress or enhance the instrument's signal for this compound and its metabolites, leading to inaccurate quantification.[1][2][3] Other significant challenges include low recovery rates during sample extraction, degradation of the analyte during sample processing, and the presence of isomers or metabolites that can interfere with the analysis.[4][5]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique due to its high sensitivity and selectivity.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the thermally stable metabolites of this compound, like Carbofuran.[5][9] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a more accessible but less sensitive alternative.[10]

Q3: What is the QuEChERS method, and why is it commonly used for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard for pesticide residue analysis in various food and environmental matrices.[11][12][13] It involves a two-step process: an extraction with a solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[14] Its popularity for this compound analysis is due to its high recovery rates, efficiency in removing matrix interferences, and its versatility across different sample types.[5][15][16]

Q4: Is it important to analyze for this compound metabolites?

A4: Yes, it is crucial. This compound is known to metabolize into other compounds, most notably Carbofuran, which is also a potent insecticide.[4][17][18][19] In many biological and environmental systems, the concentration of Carbofuran may be higher than that of the parent this compound. Therefore, a comprehensive analysis should include the quantification of both this compound and its major metabolites to accurately assess exposure and risk.[4][19]

Q5: How can I minimize the matrix effect in my analysis?

A5: The most effective way to compensate for the matrix effect is to use matrix-matched calibration standards.[20][21] This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. Other strategies include optimizing the sample cleanup process to remove as many interfering compounds as possible, diluting the sample extract, and using an internal standard that behaves similarly to this compound.[1][3]

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the sample is thoroughly homogenized before extraction. For dry samples like grains or soil, pre-wetting with water is crucial for effective extraction.[11][5][22][23]
Optimize the extraction solvent. While acetonitrile (B52724) is standard for QuEChERS, for certain matrices, a different solvent or a mixture of solvents might improve recovery.[24][25][26][27]
Increase the shaking/vortexing time during the extraction step to ensure complete partitioning of this compound into the solvent.[23]
Analyte Degradation This compound can be pH-sensitive. Using a buffered QuEChERS method (e.g., with acetate (B1210297) or citrate (B86180) buffers) can help maintain a stable pH and prevent degradation.[28][14]
Keep samples and extracts cool throughout the process to minimize thermal degradation.[13]
Loss during Cleanup The choice of dSPE sorbent is critical. For highly fatty matrices, a combination of PSA and C18 is often used. For pigmented samples, GCB (graphitized carbon black) can be effective, but it may also retain planar pesticides like this compound. Evaluate the recovery with and without the dSPE step to determine if the sorbent is the cause of the loss.[29]
Problem 2: Poor Peak Shape or Signal Suppression in LC-MS/MS
Possible Cause Troubleshooting Step
Matrix Effects Prepare matrix-matched calibration curves to compensate for signal suppression or enhancement.[20][21]
Dilute the final extract to reduce the concentration of co-eluting matrix components.[1]
Improve the cleanup step by using different or multiple dSPE sorbents.[29]
Incompatible Final Solvent Ensure the final extract solvent is compatible with the initial mobile phase of your LC method to avoid peak distortion.[30][31]
Contamination of the LC-MS/MS System Run a blank solvent injection after a high-matrix sample to check for carryover.[32]
Clean the ion source of the mass spectrometer, as matrix components can build up and reduce sensitivity.[32]

Quantitative Data Summary

The following tables summarize typical performance data for this compound quantification in various high-matrix samples.

Table 1: Recovery of this compound in Different Matrices using QuEChERS-based Methods

MatrixExtraction MethodAnalytical TechniqueAverage Recovery (%)Reference
SoybeanQuEChERS (AOAC)CE-MS/MS85 - 120[33]
Cereal GrainsModified QuEChERSGC-TOFMS & UPLC-MS/MS70 - 120[5]
SoilQuEChERS (Citrate Buffered)LC-MS/MS80 - 110[23]
Fruits & VegetablesQuEChERS (Acetate Buffered)LC-MS/MS & GC-MS98[14]
Edible InsectsQuEChERSGC-MS/MS70 - 120[22]

Table 2: Limits of Quantification (LOQ) for this compound and Metabolites

AnalyteMatrixAnalytical TechniqueLOQ (µg/kg)Reference
CarbamatesFruits, Vegetables, Green TeaLC-QTRAP-MS/MS0.5 - 5.0[8]
CarbofuranBiological MatricesHPLC-DAD17[10]
Multiclass PesticidesEdible InsectsGC-MS/MS10 - 15[22]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Soil Samples (Modified from CEN Standard Method EN 15662)
  • Sample Homogenization: Air-dry the soil sample and sieve to remove large particles.

  • Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes to ensure complete hydration.[23]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake for another minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Parameters for this compound and Carbofuran Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions (MRM):

    • This compound: Monitor at least two transitions (e.g., precursor ion m/z 412.2 → product ions).

    • Carbofuran: Monitor at least two transitions (e.g., precursor ion m/z 222.1 → product ions).[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis homogenization 1. Sample Homogenization (Grinding/Blending) weighing 2. Weighing (e.g., 10g of sample) homogenization->weighing hydration 3. Hydration (for dry matrices) (Add water) weighing->hydration extraction 4. Extraction (Add Acetonitrile & Internal Standard) hydration->extraction salting_out 5. Salting Out (Add QuEChERS salts) extraction->salting_out centrifugation1 6. Centrifugation salting_out->centrifugation1 transfer 7. Transfer Supernatant centrifugation1->transfer dspe 8. Dispersive SPE (Add sorbents like PSA, C18) transfer->dspe centrifugation2 9. Centrifugation dspe->centrifugation2 final_extract 10. Collect Final Extract centrifugation2->final_extract lcms_analysis 11. LC-MS/MS Analysis final_extract->lcms_analysis

Caption: General experimental workflow for this compound analysis using the QuEChERS method.

troubleshooting_low_recovery start Low Recovery of This compound Detected check_extraction Is the extraction procedure optimized? start->check_extraction check_cleanup Is analyte lost during dSPE cleanup? check_extraction->check_cleanup Yes optimize_extraction Action: Optimize Extraction - Ensure proper homogenization - Pre-wet dry samples - Increase shaking time check_extraction->optimize_extraction No check_stability Is this compound degrading? check_cleanup->check_stability No optimize_cleanup Action: Optimize Cleanup - Test without dSPE step - Use alternative sorbents - Reduce amount of GCB check_cleanup->optimize_cleanup Yes ensure_stability Action: Ensure Stability - Use buffered QuEChERS - Keep samples cool - Analyze samples promptly check_stability->ensure_stability Yes revalidate Re-validate method check_stability->revalidate No optimize_extraction->check_cleanup optimize_cleanup->check_stability ensure_stability->revalidate metabolic_pathway Simplified Metabolic Pathway of this compound This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S bond cleavage (Major Pathway) Oxidation_Products Hydroxylated/Sulfoxidated This compound This compound->Oxidation_Products Oxidation (Minor Pathway) Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Hydroxylation Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation

References

Optimization of collision energy for enhanced product ion scans of Furathiocarb in LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the optimization of collision energy for enhanced product ion scans of Furathiocarb in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?

A1: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ of this compound is observed as the precursor ion at m/z 383. The most common product ions for Multiple Reaction Monitoring (MRM) are m/z 252 and m/z 195.[1]

Q2: What are the optimized collision energies for the main product ions of this compound?

A2: The optimal collision energy is dependent on the specific instrument and experimental conditions. However, published data provides optimized values for the two primary product ions. For the transition 383 -> 252, a collision energy of 9 eV is reported, while for the transition 383 -> 195, a collision energy of 23.5 eV is used.[1] Another study suggests that a collision energy of 20 eV is optimal for the overall analysis of this compound and its metabolites.

Q3: How do I perform a collision energy optimization for this compound?

A3: Collision energy optimization is typically performed by infusing a standard solution of this compound directly into the mass spectrometer and acquiring product ion spectra at various collision energy settings. The intensity of each product ion is then plotted against the collision energy to generate a collision energy ramp curve. The optimal collision energy for a specific product ion is the value that yields the highest intensity.

Q4: What is an Enhanced Product Ion (EPI) scan and how can it be used for this compound analysis?

A4: An Enhanced Product Ion (EPI) scan is a feature available on certain hybrid mass spectrometers (like QTRAP systems) that allows for the acquisition of full scan product ion spectra with higher sensitivity and resolution compared to traditional product ion scans. For this compound, an EPI scan can be triggered when a specific MRM transition is detected, providing more comprehensive fragmentation information for confident identification and structural elucidation.

Troubleshooting Guide

Problem: I am not seeing the expected product ions for this compound.

  • Possible Cause 1: Incorrect precursor ion selection.

    • Solution: Ensure that you are selecting the correct precursor ion for this compound, which is m/z 383 in positive ionization mode.

  • Possible Cause 2: Suboptimal collision energy.

    • Solution: Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the expected product ions (m/z 252 and m/z 195). Start with the reported optimized values (9 eV and 23.5 eV, respectively) and adjust based on your instrument's performance.

  • Possible Cause 3: In-source fragmentation.

    • Solution: High source temperatures or voltages can cause the molecule to fragment before it reaches the collision cell. Try reducing the source temperature and declustering potential (DP) or cone voltage (CV) to minimize in-source fragmentation.

Problem: The intensity of my product ions is low.

  • Possible Cause 1: Non-optimized collision energy.

    • Solution: As mentioned above, a collision energy ramp experiment is crucial to find the "sweet spot" for each product ion that maximizes its intensity.

  • Possible Cause 2: Matrix effects.

    • Solution: Components in your sample matrix can suppress the ionization of this compound. Ensure your sample preparation method is effective at removing interferences. The use of a matrix-matched calibration curve or an internal standard can help to compensate for matrix effects.

  • Possible Cause 3: Poor chromatographic peak shape.

    • Solution: A broad or tailing peak will result in a lower signal intensity at any given point. Optimize your liquid chromatography method to ensure a sharp and symmetrical peak for this compound.

Data Presentation

Table 1: MRM Transitions and Optimized Collision Energies for this compound

Precursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (eV)Reference
3832529[1]
38319523.5[1]
383Parent Compound20

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound using Direct Infusion

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Set up the mass spectrometer for direct infusion. Use a syringe pump to deliver the standard solution at a constant flow rate (e.g., 10 µL/min).

  • Configure the MS method to operate in product ion scan mode.

    • Select the precursor ion of this compound (m/z 383).

    • Set a scan range that will encompass the expected product ions (e.g., m/z 50-400).

  • Perform a collision energy ramp experiment.

    • Create a series of experiments where the collision energy is incrementally increased (e.g., in steps of 2-5 eV) over a relevant range (e.g., 5-40 eV).

    • Acquire data for a sufficient amount of time at each collision energy step to obtain a stable signal.

  • Analyze the data.

    • For each product ion of interest (m/z 252 and m/z 195), extract the ion intensity at each collision energy value.

    • Plot the ion intensity versus the collision energy for each product ion.

    • The collision energy that corresponds to the maximum intensity for each product ion is the optimized value for that transition.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_infusion Infusion and MS Setup cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis prep_std Prepare 1 µg/mL This compound Standard infuse Infuse Standard into MS (e.g., 10 µL/min) prep_std->infuse ms_setup Set MS to Product Ion Scan Precursor: m/z 383 infuse->ms_setup ce_ramp Perform Collision Energy Ramp (e.g., 5-40 eV in 2-5 eV steps) ms_setup->ce_ramp acquire_data Acquire Product Ion Spectra at each CE step ce_ramp->acquire_data extract_intensity Extract Ion Intensities for m/z 252 and m/z 195 acquire_data->extract_intensity plot_curve Plot Intensity vs. Collision Energy extract_intensity->plot_curve determine_optimal Determine Optimal CE for each transition plot_curve->determine_optimal

Caption: Experimental workflow for collision energy optimization.

fragmentation_pathway cluster_pathway This compound Fragmentation Pathway precursor This compound [M+H]⁺ m/z 383 fragment1 Product Ion m/z 252 precursor->fragment1 Loss of C5H9NO2S CE: ~9 eV fragment2 Product Ion m/z 195 precursor->fragment2 Loss of C8H14N2O2 CE: ~23.5 eV fragment3 Carbofuran m/z 222 precursor->fragment3 Cleavage fragment4 Product Ion m/z 164 fragment3->fragment4 Loss of C3H7NO

Caption: Proposed fragmentation pathway of this compound.

References

Strategies to improve the sensitivity and limit of detection for Furathiocarb analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furathiocarb Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving analytical sensitivity and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The cornerstone techniques for analyzing this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence or Diode Array Detection (DAD) is also utilized.[2][3] For rapid and sensitive detection, electrochemical biosensors are an emerging and promising technology.[4]

Q2: Why is the analysis often focused on this compound's metabolites, like carbofuran (B1668357)?

A2: this compound is rapidly metabolized in biological and environmental systems into carbofuran, which is a more potent inhibitor of the enzyme acetylcholinesterase.[5] In many samples, such as plasma and urine, carbofuran and its hydroxylated forms are detected rather than the parent this compound.[2][3] Therefore, methods targeting these metabolites are crucial for exposure assessment and risk analysis.

Q3: What is the QuEChERS method and why is it recommended for sample preparation?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique in pesticide residue analysis.[1] It involves an acetonitrile (B52724) extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[6] This method is popular because it streamlines the workflow, reduces solvent consumption, and minimizes the loss of volatile or polar analytes, making it highly effective for extracting pesticides from complex matrices like food and soil.[1][6][7]

Q4: What are "matrix effects" in chromatography and how can they be mitigated?

A4: Matrix effects are the alteration of analytical signals (suppression or enhancement) caused by co-eluting compounds from the sample matrix. This is a significant challenge in trace analysis, especially with complex samples. To mitigate this, the use of matrix-matched calibration standards is highly recommended.[8] These are standards prepared in a blank matrix extract that is similar to the samples being analyzed. This practice helps to compensate for the signal variations caused by the matrix, leading to more accurate quantification.[8] Thorough sample cleanup is another key strategy to reduce matrix interferences.[9]

Q5: What is a Maximum Residue Limit (MRL)?

A5: A Maximum Residue Limit (MRL) is the highest level of a pesticide residue that is legally tolerated in or on a food or feed commodity when pesticides are applied correctly.[9][10] These limits are established by regulatory agencies like the US Environmental Protection Agency (EPA) to ensure consumer safety.[9][10] Analytical methods must be sensitive enough to detect and quantify residues at or below these established MRLs.

Troubleshooting Guides

This section addresses specific issues that can compromise the sensitivity and limit of detection (LOD) during this compound analysis.

Issue 1: Poor Sensitivity / Low Signal Intensity
Potential Cause Recommended Solution
Suboptimal Sample Preparation Inefficient extraction or insufficient cleanup can lead to loss of the target analyte. Optimize the extraction solvent and cleanup sorbents (e.g., in SPE or QuEChERS) for this compound and its metabolites. Ensure the pH of the sample is appropriate for the analytes' stability and extraction efficiency.[11][12]
Instrument Contamination A dirty ion source in the mass spectrometer or a contaminated GC inlet liner can suppress the analyte signal.[8] Regular cleaning and maintenance of the GC inlet and MS ion source are crucial. Consider using enhanced sample cleanup procedures to minimize matrix deposition on instrument components.[9]
Incorrect MS/MS Transitions (MRM) For tandem mass spectrometry (LC-MS/MS or GC-MS/MS), using incorrect or low-abundance precursor-product ion transitions will result in poor sensitivity. Optimize the collision energy for this compound and its metabolites to find the most intense and stable transitions.[5]
HPLC Method Not Optimized Poor peak shape or co-elution with interfering compounds can reduce sensitivity. Adjust the mobile phase composition, gradient, flow rate, or column temperature.[13] Using columns with smaller particles (e.g., core-shell particles) can improve peak efficiency and resolution.[13][14]
Low Ionization Efficiency The choice of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and the ionization source settings (e.g., spray voltage, gas flows) are critical for LC-MS. Systematically optimize these parameters to maximize the ionization of this compound.
Issue 2: High Background Noise / Unstable Baseline
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Impurities in solvents, water, or reagents can introduce significant background noise. Use high-purity, HPLC/MS-grade solvents and freshly prepared reagents. Filter all mobile phases and sample extracts through appropriate syringe filters (e.g., 0.22 µm).[7]
GC Column Bleed At high temperatures, the stationary phase of a GC column can degrade and "bleed," causing a rising baseline and characteristic ions in the mass spectrum (e.g., m/z 207, 281).[15] Use low-bleed MS-certified columns, ensure the carrier gas is pure by using traps, and avoid exceeding the column's maximum operating temperature.[15]
System Contamination Contamination in the HPLC/GC system, including tubing, autosampler, or column, can leach impurities. Flush the system thoroughly with a series of strong and weak solvents. If contamination persists, systematically replace components like tubing or guard columns.
Leaks in the System Air leaks in the GC-MS system can lead to high background signals from nitrogen (m/z 28) and oxygen (m/z 32).[16] Use an electronic leak detector to check all fittings and connections, especially after maintenance. Ensure proper ferrules are used and correctly installed.[15]
Issue 3: Peak Tailing or Splitting
Potential Cause Recommended Solution
Active Sites in GC Inlet or Column Active sites (e.g., exposed silanols) can cause secondary interactions with polar analytes, leading to peak tailing. Use ultra-inert inlet liners and GC columns.[16] Derivatization of analytes can also reduce these interactions.
Column Overload Injecting too much sample can saturate the column, causing broad or fronting peaks. Reduce the injection volume or dilute the sample.
Mismatch Between Sample Solvent and Mobile Phase (HPLC) If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Column Degradation A void at the head of the column or contamination can cause peak splitting. Replace the guard column or the analytical column. Using a pre-column filter can extend column lifetime.[14]

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance metrics for any analytical method. The table below summarizes reported values for this compound's primary metabolite, carbofuran, using various techniques. These values can serve as a benchmark for method development.

AnalyteTechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
CarbofuranHPLC-DADWater/Calibration Standards5 µg/mL17 µg/mL[17]
CarbofuranQCM-Precipitation SensorBuffer1.30 x 10⁻⁹ M-[18]
CarbofuranElectrochemical ImmunosensorBuffer0.0068 ng/mL-[19]
Carbamates (general)HPLC-FluorescenceDrinking Water≤0.01 µg/L0.05 µg/L[20]
This compound MetabolitesLC-MS/MSIn-vitro Microsomes-0.5 µM[5]

Note: The sensitivity of a method is highly dependent on the sample matrix, instrumentation, and specific method parameters.

Experimental Protocols

Protocol 1: this compound and Metabolite Analysis in Vegetable Matrix by LC-MS/MS

This protocol provides a general workflow based on the QuEChERS extraction method followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate. Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Dilution: Take the supernatant, dilute it with an appropriate solvent (e.g., mobile phase), and transfer it to an autosampler vial for LC-MS/MS analysis.[6][7]

2. LC-MS/MS Parameters

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.[21]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.[13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its metabolites must be optimized.[5]

Protocol 2: Analysis by GC-MS/MS

This protocol is suitable for the analysis of this compound and less polar metabolites.

1. Sample Preparation

  • Follow the same QuEChERS extraction and cleanup procedure as described in Protocol 1. The final extract in acetonitrile can be solvent-exchanged into a more GC-compatible solvent like hexane (B92381) or toluene (B28343) if necessary.

2. GC-MS/MS Parameters

  • GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250-280 °C.[16]

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[15]

  • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-25 °C/min) to a final temperature (e.g., 280-300 °C) and hold.

  • Transfer Line Temperature: 280 °C.[15]

  • Ion Source Temperature: 230-280 °C.[16]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Optimize transitions for target analytes.

Visualized Workflows and Pathways

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Extraction (e.g., QuEChERS) Sample->Extraction Isolate residues Cleanup 3. Cleanup & Concentration (e.g., dSPE, SPE) Extraction->Cleanup Remove interferences Separation 4. Chromatographic Separation (LC or GC) Cleanup->Separation Inject extract Detection 5. Detection & Identification (MS/MS) Separation->Detection Separate analytes Quant 6. Quantification (vs. Calibration Curve) Detection->Quant Process data Report 7. Reporting & Compliance Check (vs. MRLs) Quant->Report Compare results

Caption: General workflow for pesticide residue analysis.

Metabolic_Pathway This compound This compound Carbofuran Carbofuran (Major Metabolite) This compound->Carbofuran CYP3A4 Dominated Biotransformation Other_Metabolites Other Metabolites (e.g., 3-hydroxycarbofuran, 3-ketocarbofuran) Carbofuran->Other_Metabolites Further Metabolism

Caption: Simplified metabolic pathway of this compound.

References

Mitigating matrix effects in the analysis of Furathiocarb residues in food products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Furathiocarb residues in food products.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery for this compound is consistently low or variable. What are the potential causes and how can I address this?

A: Low and inconsistent recovery of this compound can stem from several factors during sample preparation and extraction. Here are the primary causes and corresponding solutions:

  • Inefficient Extraction: The extraction solvent and procedure may not be optimal for your specific food matrix. For instance, low-moisture samples require a hydration step for efficient extraction.[1][2]

    • Solution:

      • Hydrate (B1144303) Low-Moisture Samples: For matrices like cereals, dried fruits, or herbs, add a calculated amount of water to the sample and allow it to hydrate for 30 minutes before adding the extraction solvent.[1][2]

      • Ensure Thorough Homogenization: Use a high-speed homogenizer to ensure a uniform and fine sample, which facilitates better solvent penetration and extraction.[1]

      • Optimize Extraction Solvent: Acetonitrile (B52724) is a commonly used and effective solvent for extractions.[1] For certain applications, using acidified acetonitrile (e.g., with 1% acetic acid) can improve the stability and recovery of carbamates like this compound.[1]

  • Analyte Degradation: this compound, like other carbamates, can be susceptible to degradation, particularly at high temperatures or non-neutral pH.[1]

    • Solution:

      • Control Temperature: Perform extraction and cleanup steps at reduced temperatures (e.g., using pre-chilled solvents or an ice bath) to minimize thermal degradation.[1]

      • Maintain Appropriate pH: Use buffered QuEChERS methods to maintain a stable pH during extraction.[3] Storing the final extract at an acidic pH can also improve the stability of this compound.[1]

      • Minimize Storage Time: Analyze extracts as soon as possible. If storage is necessary, keep them at ≤ 4°C for no more than two days.[1]

  • Loss During Cleanup: The cleanup sorbents used in dispersive solid-phase extraction (d-SPE) can sometimes adsorb the target analyte, leading to lower recovery.

    • Solution:

      • Select Appropriate d-SPE Sorbents: The choice of sorbent depends on the matrix. For fatty matrices, a combination of PSA (primary secondary amine) and C18 is common.[4][5] For pigmented samples, GCB (graphitized carbon black) can be effective, but it may also adsorb planar pesticides, so its use should be evaluated carefully.[6]

      • Optimize Sorbent Amount: Using an excessive amount of sorbent can lead to analyte loss. Optimize the amount of d-SPE sorbent to achieve a balance between matrix cleanup and analyte recovery.

Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)

Q: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A: Matrix effects are a common challenge in LC-MS/MS analysis and can significantly impact the accuracy and precision of your results.[7][8] Here are several strategies to mitigate them:

  • Sample Dilution: This is a straightforward and often effective method to reduce the concentration of co-eluting matrix components.[1]

    • Action: Dilute the final extract with the initial mobile phase. A 10-fold to 100-fold dilution can significantly reduce matrix effects. However, be mindful that this will also increase the limit of quantification (LOQ).[1]

  • Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9][10][11]

    • Action: Obtain a representative blank sample of the food matrix you are analyzing. Process this blank sample using the same extraction and cleanup procedure as your test samples. Use the resulting blank extract to prepare your calibration standards.

  • Standard Addition Method: This method involves adding known amounts of the analyte standard to aliquots of the sample extract. It is particularly useful for complex or highly variable matrices where a representative blank matrix is not available.[11][12][13]

    • Action: Divide a sample extract into several aliquots. Add increasing concentrations of a this compound standard to each aliquot, leaving one un-spiked. Analyze all aliquots and create a calibration curve by plotting the instrument response against the added standard concentration. The absolute concentration in the original sample is determined by extrapolating the curve to the x-intercept.

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) for this compound is a highly effective way to correct for both matrix effects and variations in extraction recovery.

    • Action: Add a known amount of the SIL-IS to the sample at the beginning of the extraction process. The SIL-IS will co-elute with the native this compound and experience similar matrix effects. The ratio of the native analyte to the SIL-IS is used for quantification, which provides more accurate results.

  • Optimizing Chromatographic Conditions: Improving the separation of this compound from interfering matrix components can reduce ion suppression.

    • Action:

      • Modify the Mobile Phase: Adjust the organic solvent, aqueous phase composition, and additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape and resolution.[14]

      • Adjust the Gradient: Optimize the elution gradient to better separate this compound from the matrix components.

      • Consider a Different Column: Using a column with a different stationary phase or a smaller particle size can improve separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it recommended for this compound analysis?

A1: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe.[15] It is a streamlined sample preparation technique that involves an acetonitrile extraction followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.[6] It is widely used for multi-residue pesticide analysis in food matrices due to its simplicity, speed, low solvent consumption, and good analyte recoveries for a wide range of pesticides, including carbamates like this compound.[15]

Q2: Which d-SPE sorbents should I use for different food matrices when analyzing for this compound?

A2: The choice of d-SPE sorbent is critical for effective cleanup and depends on the composition of the food matrix:

  • General Fruits and Vegetables: A combination of PSA (primary secondary amine) and anhydrous MgSO₄ is typically sufficient. PSA removes organic acids, sugars, and some fatty acids.[16]

  • Fatty Matrices (e.g., avocado, nuts): In addition to PSA and MgSO₄, C18 is used to remove non-polar interferences like fats and waxes.[4][5]

  • Pigmented Fruits and Vegetables (e.g., spinach, berries): GCB (graphitized carbon black) can be added to remove pigments like chlorophyll (B73375) and carotenoids. However, GCB can also adsorb planar pesticides, so its use should be carefully validated for this compound recovery.[6]

Q3: How can I confirm the identity of this compound in a complex food matrix?

A3: For confirmation, especially when using tandem mass spectrometry (MS/MS), it is recommended to monitor at least two specific precursor-to-product ion transitions for this compound. The ratio of the areas of these two transitions in the sample should match that of a known standard within a specified tolerance (e.g., ±30%). Additionally, the retention time of the analyte in the sample should match that of the standard.

Q4: What are the typical recovery rates and relative standard deviations (RSDs) I should expect for this compound analysis?

A4: Acceptable recovery rates for pesticide residue analysis are generally within the range of 70-120%, with an RSD of ≤20%.[16][17] However, these values can vary depending on the food matrix, the concentration of the analyte, and the specific method used. It is crucial to perform method validation for each matrix type to determine the expected recovery and precision.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables

This protocol is based on the European Standard EN 15662 and is suitable for a wide range of fruits and vegetables.[18][19]

  • Sample Homogenization:

    • Chop the sample into small pieces.

    • Freeze the chopped sample (e.g., at -20°C or with liquid nitrogen).

    • Homogenize the frozen sample into a fine powder using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For samples with low water content (<80%), add an appropriate amount of deionized water to achieve a total of 10 mL of water.[18]

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add an appropriate internal standard if used.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents (see FAQ 2 for guidance).

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

    • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Carbamate (B1207046) Pesticides

This protocol provides a general procedure for SPE cleanup, which can be an alternative to d-SPE for more complex matrices.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or a specific carbamate analysis cartridge) according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by water.

  • Sample Loading:

    • Take the supernatant from the initial QuEChERS extraction (before d-SPE) and dilute it with water to reduce the acetonitrile content (typically to <10%).

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

    • Collect the eluate.

  • Final Preparation:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Typical Recovery and Precision Data for Carbamates in Different Food Matrices

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)Reference
Carbamates (group)Milk1.0 - 320.082.0 - 110.0N/A[20]
Carbamates (group)White Wine1.0 - 320.082.0 - 110.0N/A[20]
Carbamates (group)Juice0.5 - 160.082.0 - 110.0N/A[20]
Carbamates (group)Fruits & VegetablesN/A71.5 - 122.8< 9.4[21]
Pesticides (group)Edible Insects10, 100, 50064.5 - 122.11.86 - 6.02[16]
Carbamates (group)Dates1088 - 1061 - 11[22]

N/A: Not available in the cited reference.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (Chop, Freeze, Blend) Weighing 2. Weigh 10g of Sample Homogenization->Weighing Add_Solvent 3. Add 10mL Acetonitrile (+/- Internal Standard) Weighing->Add_Solvent Shake1 4. Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (5 min) Shake2->Centrifuge1 Transfer_Supernatant 8. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant Shake3 9. Shake Vigorously (30 sec) Transfer_Supernatant->Shake3 Centrifuge2 10. Centrifuge (5 min) Shake3->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract LCMS_Analysis 12. LC-MS/MS Analysis Final_Extract->LCMS_Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies cluster_considerations Considerations Start Significant Matrix Effects Observed? Dilution Dilute the Sample Extract Start->Dilution Simple & Quick Matrix_Matched Use Matrix-Matched Calibration Start->Matrix_Matched Commonly Used Standard_Addition Use Standard Addition Method Start->Standard_Addition For Complex Matrices Internal_Standard Use Isotope-Labeled Internal Standard Start->Internal_Standard Highly Effective Chroma_Optimization Optimize Chromatographic Conditions Start->Chroma_Optimization To Improve Separation Dilution_Note May increase LOQ Dilution->Dilution_Note MM_Note Requires blank matrix Matrix_Matched->MM_Note SA_Note More labor-intensive Standard_Addition->SA_Note IS_Note Can be costly Internal_Standard->IS_Note Chroma_Note Requires method development Chroma_Optimization->Chroma_Note

Caption: Decision tree for mitigating matrix effects.

References

Technical Support Center: Understanding and Accounting for Interindividual Variability in Furathiocarb Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro studies of Furathiocarb metabolism. It offers troubleshooting advice and frequently asked questions (FAQs) to help account for interindividual variability in your experimental results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in metabolite formation between different human liver microsome (HLM) lots. 1. Genetic Polymorphisms: Significant interindividual differences exist in the expression and activity of cytochrome P450 (CYP) enzymes, the primary enzymes metabolizing this compound.[1][2] CYP3A4 is the major enzyme in the dominant carbofuran (B1668357) pathway, and its activity can vary widely among individuals.[1][2] Genetic variations in other contributing enzymes like CYP2C19 and CYP2D6 also play a role.[3][4][5] 2. Donor Factors: Age, sex, disease state, and exposure to inducers or inhibitors of CYP enzymes in the liver donors can all contribute to variability.[1][2]1. Use Pooled Microsomes: For initial screening, use pooled HLM from a large number of donors to average out individual differences. 2. Genotype Donors: If using individual HLM lots, obtain genotyping information for key metabolizing enzymes (e.g., CYP3A4, CYP2C19, CYP2D6) to correlate with metabolic activity. 3. Use a Panel of Individual Donors: To characterize the full range of variability, screen a panel of at least 10 individual HLM donors.[1][2]
Low or no detectable metabolite formation. 1. Sub-optimal Incubation Conditions: Incorrect pH, temperature, or cofactor concentrations can limit enzyme activity. 2. Low Enzyme Activity: The specific HLM lot or recombinant enzyme preparation may have low intrinsic activity. 3. Metabolite Instability: The formed metabolites may be unstable and degrade during the incubation or sample processing. 4. Analytical Sensitivity: The LC-MS/MS method may not be sensitive enough to detect low levels of metabolites.1. Optimize Assay Conditions: Ensure the incubation buffer is at pH 7.4 and the temperature is maintained at 37°C. Use a saturating concentration of the NADPH-regenerating system.[6][7] 2. Check Enzyme Activity: Test your HLM or recombinant enzymes with a known probe substrate for the relevant CYP isoform to confirm activity. 3. Minimize Degradation: Stop the reaction with ice-cold acetonitrile (B52724) and process samples promptly. Consider using trapping agents if reactive metabolites are suspected. 4. Enhance Analytical Sensitivity: Optimize the MS parameters (e.g., collision energy, cone voltage) for each metabolite. Use a high-quality internal standard.
Inconsistent results between replicate experiments. 1. Pipetting Errors: Inaccurate pipetting of small volumes of enzyme, substrate, or cofactors. 2. Incomplete Mixing: Failure to adequately mix the reaction components. 3. Temperature Fluctuations: Inconsistent temperatures during incubation. 4. Solvent Effects: High concentrations of organic solvents (like DMSO) used to dissolve this compound can inhibit enzyme activity.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For small volumes, consider serial dilutions. 2. Thorough Mixing: Gently vortex or mix all solutions before and after adding them to the incubation mixture. 3. Stable Incubation Temperature: Use a calibrated water bath or incubator with consistent temperature control. 4. Minimize Solvent Concentration: Keep the final concentration of organic solvents in the incubation mixture below 1% (ideally below 0.5%).
Unexpected metabolite peaks in the chromatogram. 1. Contaminants: Impurities in the this compound standard, reagents, or solvents. 2. Non-enzymatic Degradation: this compound may degrade non-enzymatically under the incubation conditions. 3. Formation of Reactive Metabolites: this compound may form reactive metabolites that adduct to other molecules.1. Run Controls: Include a "no enzyme" control and a "no substrate" control to identify extraneous peaks. 2. Check Purity: Verify the purity of your this compound standard. 3. Reactive Metabolite Trapping: Include nucleophilic trapping agents like glutathione (B108866) (GSH) in the incubation to capture and identify reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of this compound in humans?

A1: In vitro studies with human liver microsomes have identified two primary metabolic pathways for this compound[1][2]:

  • Carbofuran Metabolic Pathway (Major): This is the predominant pathway, involving the cleavage of the nitrogen-sulfur bond to form carbofuran. Carbofuran is then further metabolized to several products, including 3-hydroxycarbofuran (B132532) and 7-phenolcarbofuran. This pathway is mainly catalyzed by CYP3A4, with minor contributions from CYP1A2 and CYP2B6.[1][2][6]

  • This compound Oxidation Pathway (Minor): This is a less significant pathway that involves the hydroxylation and sulfoxidation of the this compound molecule itself. This pathway is catalyzed by multiple CYP enzymes, including CYP2C19, CYP2D6, CYP3A5, CYP3A4, and CYP2A6.[1][2][6]

Q2: How much interindividual variability can I expect in this compound metabolism?

A2: Significant interindividual variability is expected due to differences in CYP enzyme activity. Studies using a panel of ten individual human liver microsome donors showed the following variations in the formation rates of key metabolites at a this compound concentration of 300 µM[1]:

  • 3-hydroxycarbofuran: 10-fold variation

  • 7-phenolcarbofuran: 2-fold variation

  • 3-hydroxy-7-phenolcarbofuran: 23-fold variation

  • 3-ketocarbofuran: 54.4-fold variation

This variability is largely attributed to the dominant role of CYP3A4, an enzyme known for its wide interindividual differences in expression and activity.[1]

Q3: What is the role of UGT enzymes in this compound metabolism?

A3: In a study using human liver homogenates fortified with the UGT cofactor UDP-glucuronic acid, no phase II glucuronide conjugates of this compound or its phase I metabolites were detected.[1] While this suggests that glucuronidation may not be a major metabolic pathway for this compound, it's important to note that the absence of detectable metabolites in one in vitro system does not entirely rule out the possibility of UGT-mediated metabolism in vivo. Carbamate insecticides, in general, can undergo conjugation reactions. Researchers investigating the complete metabolic profile of this compound may still consider performing dedicated UGT phenotyping assays, especially if there is evidence of the formation of hydroxylated metabolites that could serve as substrates for UGTs.

Q4: How do genetic polymorphisms in CYP enzymes affect this compound metabolism?

A4: Genetic polymorphisms in the CYP enzymes involved in this compound metabolism can significantly alter the rate and pathway of its biotransformation.

  • CYP3A4: While there are many known genetic variants of CYP3A4, their impact on its activity is complex and can be substrate-dependent. Individuals with certain polymorphisms may exhibit reduced or enhanced CYP3A4 activity, leading to slower or faster formation of carbofuran and its subsequent metabolites.

  • CYP2C19: This enzyme is highly polymorphic, with common variants leading to poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.[5][8] Poor metabolizers may have a reduced capacity to form the hydroxylated/sulfoxidated metabolite A, potentially shifting the metabolism towards other pathways.[1]

  • CYP2D6: Similar to CYP2C19, CYP2D6 is also highly polymorphic, resulting in different metabolizer phenotypes.[3] Variations in CYP2D6 activity will influence the formation of the hydroxylated/sulfoxidated metabolite A.[1]

  • CYP1A2, CYP2B6, CYP3A5, and CYP2A6: These enzymes also have known genetic variants that can affect their activity and thus contribute to the overall interindividual variability in this compound metabolism.[2][3][4][9] The impact of polymorphisms in these enzymes on pesticide metabolism has been documented.[2][3][4][9]

Q5: Which in vitro system is best for studying this compound metabolism?

A5: The choice of in vitro system depends on the research question:

  • Human Liver Microsomes (HLMs): HLMs are a good starting point as they are enriched in phase I enzymes like CYPs. They are suitable for identifying major metabolites and determining kinetic parameters.[1][2] Pooled HLMs provide an average metabolic profile, while individual donor HLMs are essential for assessing interindividual variability.[1][2]

  • Recombinant CYP Enzymes: Using cDNA-expressed CYP isoforms allows for the precise identification of which enzymes are responsible for the formation of specific metabolites.[1][2] This is crucial for reaction phenotyping.

  • Hepatocytes: While more complex and expensive, primary human hepatocytes offer a more complete metabolic system, containing both phase I and phase II enzymes, as well as transporters. They are the "gold standard" for predicting in vivo metabolism and can be useful for investigating the potential for UGT conjugation.

Data Presentation

Table 1: Kinetic Parameters of this compound Metabolism in Individual Human Liver Microsomes (HLMs)

HLM DonorCarbofuran Pathway Vmax (nmol/mg protein/min)Carbofuran Pathway Km (µM)Carbofuran Pathway CLint (µl/mg protein/min)Oxidation Pathway Vmax (nmol/mg protein/min)Oxidation Pathway Km (µM)
HLM2022.6 ± 2.566.7 ± 20.6339.04.3 ± 0.863.2 ± 16.3
HLM2244.5 ± 5.171.5 ± 19.8622.4ndnd
HLM2321.9 ± 2.154.3 ± 16.1404.53.5 ± 7.350.0 ± 14.1
HLM2827.9 ± 2.864.2 ± 18.9434.611.5 ± 6.4453.1 ± 215.2
HLM2918.2 ± 1.828.9 ± 8.1630.05.1 ± 1.3280.4 ± 101.9
HLM3025.9 ± 2.425.9 ± 6.31000.04.8 ± 0.7409.5 ± 196.6
HLM3115.5 ± 1.448.0 ± 13.4322.91.7 ± 0.2238.8 ± 63.8
HLM3215.5 ± 1.432.1 ± 9.3482.94.4 ± 0.5332.1 ± 115.4
Data are presented as mean ± S.E. and are adapted from Abass et al., 2022.[1][2]
nd: not determined

Table 2: Kinetic Parameters of this compound Metabolism by Recombinant Human CYP Isoforms

CYP IsoformPathwayVmax (nmol/nmol P450/min)Km (µM)CLint (µl/nmol P450/min)Relative Contribution (%)
CYP3A4 Carbofuran151.3 ± 12.369.0 ± 12.82191595.9
CYP1A2 Carbofuran11.8 ± 1.316.7 ± 7.57111.3
CYP2B6 Carbofuran26.4 ± 4.29.7 ± 3.927042.0
CYP2D6 Carbofuran15.5 ± 2.118.7 ± 5.88080.5
CYP2C19 Oxidation (Metabolite A)10.1 ± 0.95.6 ± 2.4178367.8
CYP2D6 Oxidation (Metabolite A)28.6 ± 2.138.6 ± 9.674132.2
CYP3A5 Oxidation (Metabolite B)31.3 ± 1.737.1 ± 8.784442.8
CYP3A4 Oxidation (Metabolite B)69.7 ± 16.2463.6 ± 188.015041.7
CYP2A6 Oxidation (Metabolite B)53.1 ± 14.1274.8 ± 55.219315.5
Data are presented as mean ± S.E. and are adapted from Abass et al., 2022.[1][2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled or individual human liver microsomes (HLMs)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., Carbaryl)

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or acetonitrile) to make a concentrated stock solution (e.g., 10 mM).

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

    • Phosphate buffer (pH 7.4)

    • HLMs (to a final concentration of 0.15 mg/mL protein)[1][2]

    • This compound (diluted from the stock solution to the desired final concentration, e.g., 50-300 µM).[1][2] Ensure the final solvent concentration is <1%.

  • Pre-incubation: Pre-incubate the mixture for 2 minutes at 37°C.[6]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes). The reaction time should be within the linear range of metabolite formation.[6]

  • Terminate Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard (e.g., 400 µL).

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify this compound and its metabolites.

Controls:

  • No NADPH: Replace the NADPH regenerating system with phosphate buffer to assess non-NADPH dependent metabolism.

  • No Microsomes: Replace the HLM suspension with phosphate buffer to control for non-enzymatic degradation of this compound.

  • Time Zero: Terminate the reaction immediately after adding the NADPH regenerating system to determine the baseline concentration.

Protocol 2: Reaction Phenotyping of this compound Metabolism with Recombinant CYP Enzymes

This protocol is used to identify the specific CYP isoforms involved in this compound metabolism.

Materials:

  • This compound

  • Baculovirus-insect cell expressed human recombinant CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase.[6]

  • 0.1 M Phosphate buffer (pH 7.4)

  • 1 mM NADPH[6]

  • Acetonitrile (ice-cold)

  • Internal standard

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare this compound Stock Solution: As described in Protocol 1.

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume of 200 µL) for each CYP isoform to be tested:

    • Phosphate buffer (pH 7.4)

    • Recombinant CYP enzyme (to a final concentration of 50 pmol/mL)[6]

    • This compound (to a final concentration of 100 µM)[6]

  • Pre-incubation: Pre-incubate the mixture for 2 minutes at 37°C.[6]

  • Initiate Reaction: Start the reaction by adding 1 mM NADPH.[6]

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes).[6]

  • Terminate Reaction: Stop the reaction with ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex and centrifuge to pellet the protein.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS for metabolite formation.

Controls:

  • Control Microsomes: Use microsomes from insect cells that do not express any CYP enzymes to check for background metabolic activity.

  • No NADPH: Omit NADPH to confirm that the metabolism is NADPH-dependent.

Visualizations

Furathiocarb_Metabolism cluster_main This compound Metabolism cluster_pathway1 Carbofuran Pathway (Major) cluster_pathway2 Oxidation Pathway (Minor) This compound This compound Carbofuran Carbofuran This compound->Carbofuran CYP3A4 (95.9%) CYP1A2 (1.3%) CYP2B6 (2.0%) MetaboliteA Hydroxylated/ Sulfoxidated Metabolite A This compound->MetaboliteA CYP2C19 CYP2D6 MetaboliteB Hydroxylated/ Sulfoxidated Metabolite B This compound->MetaboliteB CYP3A5, CYP3A4 CYP2A6 Metabolites1 3-Hydroxycarbofuran, 7-Phenolcarbofuran, etc. Carbofuran->Metabolites1 CYP3A4

This compound Metabolic Pathways

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Incubation Mixture (Buffer, Microsomes/rCYP) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Terminate with Acetonitrile + Internal Standard E->F G Vortex & Centrifuge F->G H LC-MS/MS Analysis G->H I Data Interpretation (Metabolite ID & Quantification) H->I

In Vitro Metabolism Experimental Workflow

References

Technical Support Center: Improving the Reproducibility of In Vitro Dermal Absorption Assays for Furathiocarb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro dermal absorption assays for Furathiocarb.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound observed in in vitro dermal absorption studies?

A1: In in vitro studies using rat abdominal skin, this compound is metabolized to its more toxic metabolite, carbofuran (B1668357).[1][2][3][4] Often, only carbofuran is detected in the receptor fluid, indicating complete conversion as it passes through the skin layer.[3]

Q2: What are the typical dermal penetration rates for this compound and its related compounds?

A2: The dermal penetration rate for this compound has been determined to be 0.46 µg/cm²/h.[3] This is intermediate between its metabolite carbofuran (1.05 µg/cm²/h) and the related compound carbosulfan (B1218777) (0.14 µg/cm²/h).[3] The penetration rate generally increases with the water solubility of the insecticide.[3]

Q3: What are the key guidelines for conducting in vitro dermal absorption studies?

A3: The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Section 4, Test No. 428: Skin Absorption: In Vitro Method is the primary guideline to follow.[5][6][7] This guideline outlines the principles of the test, including the use of diffusion cells, skin preparation, test substance application, and analysis.

Q4: What factors can influence the variability of in vitro dermal absorption results for this compound?

A4: Several factors can contribute to variability, including:

  • Skin Source and Preparation: Differences in skin thickness, integrity, and donor variability (age, anatomical site) can impact results.[8][9][10] Using skin from less hairy areas, like the abdomen, may reduce variability.[8]

  • Experimental Conditions: Temperature, receptor fluid composition, and stirring rate must be tightly controlled.[7]

  • Formulation: The vehicle or formulation in which this compound is applied can significantly affect its penetration. Commercial formulations may contain detergents that can alter skin permeability.[11]

  • Dose and Application: The amount of substance applied and the evenness of the application are critical for reproducible results.[12]

Q5: How does the metabolism of this compound in the skin impact the experimental design?

A5: Since this compound is metabolized to carbofuran during skin penetration, analytical methods must be able to detect and quantify both the parent compound and its primary metabolite.[1][3][4] HPLC is a commonly used analytical technique for this purpose.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate Franz cells * Inconsistent skin thickness or integrity between samples.[8][9] * Air bubbles trapped between the skin and the receptor fluid.[12][13] * Inconsistent dosing or uneven application of the test substance.[12] * Temperature fluctuations between cells.[12]* Visually inspect and measure the thickness of each skin section. Use a barrier integrity test (e.g., transepidermal water loss - TEWL) to ensure skin quality.[9] * Carefully assemble the Franz cells, ensuring no air bubbles are present. Tilting the cell during assembly can help.[13] * Use a positive displacement pipette for accurate dosing. Ensure the substance spreads evenly over the application area. * Use a circulating water bath to maintain a constant and uniform temperature for all cells.
Low or no detection of this compound or its metabolite in the receptor fluid * Poor solubility of this compound in the receptor fluid, violating sink conditions. * Degradation of the compound in the receptor fluid. * Issues with the analytical method (e.g., low sensitivity, matrix effects).* Select a receptor fluid where this compound and carbofuran have adequate solubility. The concentration in the receptor fluid should not exceed 10% of the saturation solubility. Adding a small percentage of organic solvent (e.g., ethanol) or a surfactant may be necessary for hydrophobic compounds.[14] * Ensure the stability of this compound and carbofuran in the chosen receptor fluid under the experimental conditions. * Validate the analytical method for sensitivity, linearity, accuracy, and precision in the receptor fluid matrix.
Mass balance outside the acceptable range (typically 90-110%) * Volatilization of the test substance from the donor chamber. * Binding of the compound to the experimental apparatus. * Incomplete extraction of the compound from the skin or apparatus at the end of the study.* For potentially volatile compounds, consider using a sealed or occluded donor chamber. * Pre-treat the Franz cells by rinsing with a solution of the test substance to saturate binding sites. * Develop and validate a robust extraction procedure for all compartments (skin, donor chamber, receptor fluid, etc.).
Unexpectedly high penetration rate * Damaged skin with compromised barrier function.[9][12] * Incorrectly high temperature.[7] * Formulation effects enhancing penetration.[11]* Rigorously screen skin for integrity before the experiment. Discard any damaged sections.[9] * Calibrate and monitor the temperature of the circulating water bath. * Carefully document the composition of the test formulation. If using a commercial product, be aware of potential penetration enhancers.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight382.5 g/mol
Octanol-water partition coefficient (log P)4.6
Water Solubility10 mg/L at 20°C

Table 2: In Vitro Dermal Penetration Rates of this compound and Related Carbamates

CompoundDermal Penetration Rate (µg/cm²/h)
This compound0.46[3]
Carbofuran1.05[3]
Carbosulfan0.14[3]

Experimental Protocols

Detailed Methodology for In Vitro Dermal Absorption of this compound (based on OECD 428)

1. Skin Preparation:

  • Excised mammalian skin (human or rat abdominal) is commonly used.[1][3]
  • Subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-400 µm).
  • Skin integrity is verified using methods like measuring transepidermal water loss (TEWL) or electrical resistance.[9]

2. Franz Diffusion Cell Setup:

  • Static diffusion cells are typically used.[3]
  • The prepared skin section is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
  • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary) and maintained at 32°C to mimic skin surface temperature.[15]
  • The receptor fluid is continuously stirred to ensure homogeneity.

3. Dosing:

  • A finite dose of this compound (e.g., in a relevant solvent or formulation) is applied evenly to the epidermal surface in the donor chamber. The application volume is typically low (e.g., 10 µL/cm²).[7]

4. Sampling:

  • The receptor fluid is sampled at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours) to determine the cumulative amount of permeated substance.
  • After each sampling, an equal volume of fresh receptor fluid is added back to the receptor chamber to maintain a constant volume.

5. Mass Balance:

  • At the end of the experiment (typically 24 hours), all compartments are analyzed to determine the mass balance:
  • Unabsorbed dose washed from the skin surface.
  • Amount of substance in the stratum corneum (can be determined by tape stripping).
  • Amount of substance remaining in the epidermis and dermis.
  • Total amount in the receptor fluid.

6. Analysis:

  • Samples from all compartments are analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify this compound and its primary metabolite, carbofuran.[3][4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation (Excision, Dermatoming) integrity_test Skin Integrity Testing (e.g., TEWL) skin_prep->integrity_test cell_assembly Franz Cell Assembly integrity_test->cell_assembly dosing Application of this compound cell_assembly->dosing incubation Incubation (32°C, Stirring) dosing->incubation sampling Receptor Fluid Sampling (Time-course) incubation->sampling mass_balance Mass Balance Determination (Skin Wash, Skin Content, Receptor Fluid) incubation->mass_balance hplc_analysis HPLC Analysis (this compound & Carbofuran) sampling->hplc_analysis mass_balance->hplc_analysis data_analysis Data Analysis (Penetration Rate, Flux) hplc_analysis->data_analysis

Caption: Workflow for in vitro dermal absorption assay of this compound.

Troubleshooting_Logic start High Variability in Results? cause1 Check Skin Integrity (TEWL, Visual Inspection) start->cause1 cause2 Verify Franz Cell Setup (No Air Bubbles, Consistent Assembly) start->cause2 cause3 Review Dosing Technique (Accurate Volume, Even Application) start->cause3 cause4 Confirm Temperature Control (Calibrated Water Bath) start->cause4 solution1 Discard Damaged Skin cause1->solution1 solution2 Re-assemble Cells Carefully cause2->solution2 solution3 Standardize Dosing Protocol cause3->solution3 solution4 Monitor and Record Temperature cause4->solution4 Signaling_Pathway This compound This compound (Applied to Stratum Corneum) Epidermis Viable Epidermis (Metabolism) This compound->Epidermis Penetration Carbofuran Carbofuran (Metabolite) Epidermis->Carbofuran Metabolic Conversion ReceptorFluid Receptor Fluid (Systemic Absorption) Carbofuran->ReceptorFluid Diffusion

References

Techniques to prevent the degradation of Furathiocarb during sample extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the degradation of Furathiocarb during sample extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis, which converts it into Carbofuran and other metabolites.[1][2][3][4] Carbofuran itself is a potent insecticide and is often a target analyte in residue analysis.[5] This conversion is a critical consideration during sample preparation and analysis, as the presence and concentration of Carbofuran can indicate the degradation of the parent this compound.

Q2: How does pH affect the stability of this compound during extraction and storage?

A2: this compound is susceptible to hydrolysis, especially under alkaline conditions. Its half-life in water at pH 9 is only 4 days.[2][6] For Carbofuran, the main metabolite, it is known to be unstable in alkaline media but stable in acidic and neutral conditions.[5] Therefore, it is crucial to maintain a neutral or slightly acidic pH (ideally around pH 6-7) during extraction and storage to minimize degradation.[2][6]

Q3: What are the optimal temperature conditions for storing samples containing this compound?

A3: To ensure the stability of this compound residues, samples should be stored at or below -18°C.[7] Studies on other carbamates, including Carbofuran, have shown complete recovery after one month of storage at -20°C.[8] For stock solutions, storage at 4°C is recommended, with protection from light.

Q4: Can light exposure affect this compound stability?

A4: Yes, exposure to light can degrade this compound. A structurally similar compound, Thiodicarb, is known to decompose in aqueous suspensions when exposed to sunlight.[2][6] It is a standard best practice to protect samples and standards from light by using amber vials or by covering containers with aluminum foil during storage and processing.

Q5: Which analytical technique is preferred for this compound analysis to avoid degradation?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for analyzing this compound and other thermally unstable carbamates.[9][10] Gas Chromatography (GC) can cause on-column thermal degradation of carbamates, leading to inaccurate quantification. If GC is used, derivatization of the molecule may be necessary to improve its thermal stability.[11] HPLC with post-column derivatization and fluorescence detection is also a well-established and sensitive method for carbamate (B1207046) analysis.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Alkaline Hydrolysis: The pH of the sample or extraction solvent is too high (pH > 7), causing degradation to Carbofuran.- Ensure the pH of aqueous samples is adjusted to a neutral or slightly acidic range (pH 6-7) immediately after collection. - Use buffered extraction solvents or add a small amount of a weak acid (e.g., acetic acid) to your extraction solvent.[13]
Thermal Degradation: The analytical method (e.g., GC) is causing the breakdown of this compound.- Switch to an LC-MS/MS method, which does not require high temperatures for analysis. - If using GC, ensure the inlet temperature is as low as possible and consider derivatization of the analyte.
Improper Storage: Samples were stored at room temperature or 4°C for an extended period.- Always store samples frozen at or below -18°C immediately after collection and until analysis.[7] - Minimize freeze-thaw cycles.
High levels of Carbofuran detected, even in freshly spiked samples Contaminated Reagents: Solvents or reagents may be contaminated with Carbofuran or have a pH that promotes rapid degradation of this compound.- Run a reagent blank to check for contamination. - Use high-purity, HPLC-grade solvents and freshly prepared reagents. - Verify the pH of all aqueous solutions used in the extraction process.
"In-situ" Degradation: The sample matrix itself may have properties (e.g., high pH) that accelerate the conversion of this compound to Carbofuran upon spiking.- For method validation, spike into a control matrix that has been pH-adjusted. - Analyze samples as quickly as possible after extraction.
Poor reproducibility of results Inconsistent Storage/Handling: Variations in the time between sample collection, extraction, and analysis, or exposure to light and temperature fluctuations.- Standardize the entire workflow from sample collection to analysis. - Protect samples and extracts from light at all stages by using amber vials or foil. - Process all samples and standards in a consistent manner.
Opened Standard Instability: Working standards that have been opened and stored for a prolonged period may have degraded.- Prepare fresh working standards from a stock solution daily or as needed.[14] - Store stock solutions in small aliquots at -20°C to minimize degradation from repeated use.

Data Presentation

Table 1: Known Stability Data for this compound

Condition Matrix Half-life (t½) Citation
pH 9Water4 days[2][6]
Not SpecifiedMontardon Soil3-6 days[2]

Table 2: Recommended Storage and Handling Conditions to Minimize Degradation

Parameter Recommendation Rationale
pH Maintain at a neutral to slightly acidic range (pH 6-7).Prevents rapid alkaline hydrolysis.[2][5][6]
Temperature Store samples at ≤ -18°C. Store stock solutions at 4°C (short-term) or -20°C (long-term).Reduces the rate of chemical and microbial degradation.[7][8]
Light Store in amber glass containers or protect from light with foil.Prevents photodegradation.[2][6]
Solvent Use high-purity, neutral or slightly acidified solvents (e.g., acetonitrile (B52724) with 1% acetic acid).Ensures stability during extraction and in the final extract.[9]
Analysis Use LC-MS/MS or HPLC with post-column derivatization.Avoids thermal degradation associated with GC analysis.[11]

Experimental Protocols

Protocol: Extraction of this compound from Soil using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a general guideline based on standard methods for carbamate pesticide analysis.[9]

1. Sample Preparation: a. Homogenize the soil sample to ensure uniformity. b. Weigh 15 g of the homogenized soil into a 50 mL centrifuge tube.

2. Extraction: a. Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube. The acetic acid helps to maintain a slightly acidic pH, preserving the this compound. b. Add the appropriate amount of this compound standard for spiked samples. c. Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube. d. Cap the tube tightly and shake vigorously for 1 minute. e. Centrifuge at 4,000 rpm for 5 minutes at 4°C.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine, C18, and magnesium sulfate). The sorbent removes interferences from the sample matrix. b. Vortex the d-SPE tube for 1 minute. c. Centrifuge at 4,000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and transfer it to a clean tube. b. Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature no higher than 35°C.[9] c. Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with your analytical method (e.g., 10% acetonitrile in water). d. Filter the final extract through a 0.22 µm syringe filter into an amber autosampler vial for LC-MS/MS analysis.

Visualizations

Furathiocarb_Degradation_Pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran Hydrolysis (Major Pathway) (promoted by alkaline pH) Metabolites Other Metabolites (e.g., 3-hydroxycarbofuran) Carbofuran->Metabolites Oxidation

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Storage Sample Storage (≤ -18°C, protected from light) Sample_Prep 1. Weigh 15g Sample Storage->Sample_Prep Extraction 2. Add Acidified Acetonitrile & Salts Sample_Prep->Extraction Centrifuge1 3. Shake & Centrifuge Extraction->Centrifuge1 Cleanup 4. Add Supernatant to d-SPE Tube Centrifuge1->Cleanup Centrifuge2 5. Vortex & Centrifuge Cleanup->Centrifuge2 Concentration 6. Evaporate & Reconstitute Centrifuge2->Concentration Analysis 7. Filter & Analyze by LC-MS/MS Concentration->Analysis

Caption: Workflow for this compound sample preparation and analysis.

Troubleshooting_Logic Start Low this compound Recovery? Check_pH Is extraction pH > 7? Start->Check_pH Start Here Check_Temp Using GC analysis? Check_pH->Check_Temp No Acidify Solution: Acidify/buffer extraction solvent. Check_pH->Acidify Yes Check_Storage Stored at ≤ -18°C? Check_Temp->Check_Storage No Use_LCMS Solution: Use LC-MS/MS to avoid thermal loss. Check_Temp->Use_LCMS Yes Store_Cold Solution: Store samples properly frozen. Check_Storage->Store_Cold No Investigate_Other Investigate other causes (e.g., light, standard stability). Check_Storage->Investigate_Other Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Troubleshooting poor peak shape and resolution in the chromatographic analysis of Furathiocarb.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Furathiocarb. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak shape and resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing this compound?

A1: this compound and its primary metabolites, such as carbofuran (B1668357) and 3-hydroxycarbofuran, are typically analyzed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is often coupled with post-column derivatization and a fluorescence detector (FLD) or a mass spectrometer (MS) for enhanced sensitivity and selectivity.[1][3] GC is commonly used with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[2][4]

Q2: Why am I seeing poor peak shapes, such as tailing or fronting, in my this compound analysis?

A2: Poor peak shapes in the analysis of this compound, a carbamate (B1207046) insecticide, can arise from several factors. Common causes include secondary interactions between the basic functional groups of the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based columns, column overload, improper mobile phase pH, or a mismatch between the sample solvent and the mobile phase.[5][6]

Q3: My resolution between this compound and its metabolites is poor. What can I do to improve it?

A3: To improve the resolution between this compound and its metabolites, you can optimize several chromatographic parameters. Adjusting the mobile phase composition, such as the organic solvent ratio and the use of additives, can significantly impact selectivity.[7][8] Additionally, optimizing the column temperature and flow rate can enhance separation efficiency. Using a column with a different stationary phase chemistry may also provide the necessary selectivity.

Q4: Is this compound thermally stable for Gas Chromatography (GC) analysis?

A4: Carbamates as a class of compounds can be thermally labile, which may lead to degradation in the hot GC injector port and result in poor peak shapes and reproducibility. While GC methods exist for this compound, careful optimization of the injector temperature is crucial.[4] In some cases, derivatization of the carbamates prior to GC analysis can improve their thermal stability.

Troubleshooting Guides

HPLC Analysis: Troubleshooting Poor Peak Shape

This guide addresses common peak shape problems encountered during the HPLC analysis of this compound and its metabolites.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.- Add a mobile phase modifier like triethylamine (B128534) or use a mobile phase with a lower pH to suppress silanol activity. - Use an end-capped column specifically designed for basic compounds.
Column overload.- Reduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting Sample solvent is too strong.- Dilute the sample in a solvent that is weaker than or the same as the mobile phase.
Column overload.- Decrease the amount of sample injected onto the column.
Split Peaks Partially blocked column frit or void at the column inlet.- Back-flush the column. If the problem persists, replace the column.
Injector issue.- Inspect and clean the injector needle and seat.
GC Analysis: Overcoming Poor Resolution

This guide provides steps to improve the resolution in the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution Inadequate separation on the GC column.- Optimize the temperature program, including the initial temperature, ramp rates, and final hold time. - Use a longer GC column or a column with a different stationary phase that offers better selectivity for carbamates.
Analyte degradation in the injector.- Lower the injector temperature to the minimum required for efficient volatilization. - Use a deactivated inlet liner.
Flow rate is not optimal.- Adjust the carrier gas flow rate to achieve the best balance between resolution and analysis time.

Experimental Protocols

Protocol 1: HPLC-FLD Analysis of this compound and its Metabolites with Post-Column Derivatization

This protocol is based on methods for the analysis of carbamates, including this compound.[1][3]

  • Sample Preparation:

    • Extract the sample with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Concentrate the extract and reconstitute it in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol. The exact gradient will need to be optimized for your specific separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • After the analytical column, the eluent is mixed with a solution of o-phthalaldehyde (B127526) (OPA) and a reducing agent (e.g., 2-mercaptoethanol) in a reaction coil.

    • The mixture is then passed through a second reaction coil where it is hydrolyzed with a sodium hydroxide (B78521) solution.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 455 nm.

Protocol 2: GC-NPD Analysis of this compound

This protocol provides a starting point for the GC analysis of this compound.[4]

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample using a non-polar solvent like hexane (B92381) or dichloromethane.

    • Clean up the extract using solid-phase extraction (SPE) if necessary to remove matrix interferences.

    • Concentrate the final extract to a small volume.

  • GC Conditions:

    • Column: A low to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C (optimization may be required).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp to 180 °C at 20 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Detector: Nitrogen-Phosphorus Detector (NPD).

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Poor Peak Shape: Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end_good Peak Shape Improved reduce_concentration->end_good change_solvent Dissolve sample in initial mobile phase. check_solvent->change_solvent Yes check_pH Is the mobile phase pH appropriate for this compound? check_solvent->check_pH No change_solvent->end_good adjust_pH Adjust mobile phase pH (e.g., add modifier). check_pH->adjust_pH No check_column Is the column old or non-end-capped? check_pH->check_column Yes adjust_pH->end_good replace_column Use an end-capped column or a new column. check_column->replace_column Yes end_bad Problem Persists: Consult Instrument Manual check_column->end_bad No replace_column->end_good

Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Troubleshooting_Resolution start Poor Resolution Observed optimize_gradient Optimize Mobile Phase Gradient/ Organic Solvent Ratio start->optimize_gradient check_additive Consider Mobile Phase Additives (e.g., acids, buffers) optimize_gradient->check_additive optimize_flow Optimize Flow Rate check_additive->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp change_column Try a Column with a Different Stationary Phase optimize_temp->change_column end_good Resolution Improved change_column->end_good

Caption: A logical workflow for improving chromatographic resolution.

References

Method refinement for the simultaneous analysis of Furathiocarb and its major metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of simultaneous analysis of Furathiocarb and its major metabolites. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column contamination or degradation. 2. Inappropriate mobile phase pH affecting analyte ionization. 3. Sample solvent is stronger than the initial mobile phase. 4. Extra-column band broadening from long tubing. 5. Column overloading.1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure consistent ionization of all analytes. For carbamates, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. 3. Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. 4. Minimize the length and diameter of tubing between the injector, column, and detector. 5. Reduce the injection volume or the concentration of the sample.
Low or No Recovery of Analytes 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation (e.g., due to pH or temperature). 3. Loss of analytes during cleanup steps (e.g., adsorption to SPE sorbents). 4. Poor ionization in the MS source.1. Ensure thorough homogenization of the sample. For dry samples, add water before extraction with an organic solvent like acetonitrile (B52724). 2. Use buffered QuEChERS methods to maintain a stable pH. Avoid excessive heat during sample processing. 3. Test different SPE sorbents. For polar metabolites, avoid sorbents like PSA which can cause losses. Silica (B1680970) gel cleanup can be an alternative. 4. Optimize MS source parameters (e.g., nebulizer gas, drying gas temperature, and flow rate) for each analyte.
High Background Noise or Matrix Effects 1. Co-elution of matrix components with the analytes. 2. Insufficient cleanup of the sample extract. 3. Contamination from solvents, reagents, or glassware.1. Optimize the LC gradient to better separate analytes from matrix interferences. A shallower gradient can improve resolution. 2. Employ a more rigorous cleanup method, such as dispersive solid-phase extraction (dSPE) with a combination of sorbents (e.g., C18 for fats, PSA for sugars and fatty acids) or silica gel column chromatography. 3. Use high-purity solvents and reagents. Thoroughly clean all glassware before use.
In-source Fragmentation of Metabolites 1. High source temperature or cone voltage in the mass spectrometer. 2. Instability of the metabolite structure.1. Optimize MS source conditions by lowering the temperature and cone voltage to minimize fragmentation. For instance, 3-hydroxycarbofuran (B132532) is known to undergo in-source dehydration.[1] 2. Quantify using a fragment ion if the fragmentation is consistent and reproducible. For 3-hydroxycarbofuran, quantification as the protonated dehydrated molecule ([M-H₂O+H]⁺) has been reported.[1]
Poor Separation of Metabolites 1. Suboptimal LC gradient program. 2. Incorrect column chemistry for the analytes. 3. Mobile phase pH is not suitable for achieving differential retention.1. Decrease the initial percentage of the organic solvent and use a shallower gradient to increase the separation window for polar metabolites. 2. A standard C18 column is often suitable. For highly polar metabolites, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. 3. Adjust the pH of the mobile phase to alter the ionization and retention of the metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should be targeting?

A1: The primary metabolic pathway of this compound leads to the formation of carbofuran. Other significant metabolites include 3-hydroxycarbofuran and 3-ketocarbofuran.[2][3] Additionally, hydroxylated and sulfoxidated derivatives of this compound can be formed through an alternative oxidation pathway.[4][5]

Q2: Which analytical technique is most suitable for the simultaneous analysis of this compound and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which allows for the detection and quantification of the parent compound and its metabolites at low concentrations in complex matrices.[1] High-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection has also been successfully used.[2][3]

Q3: What are the key challenges in sample preparation for this analysis?

A3: A major challenge is the efficient extraction of both the relatively nonpolar this compound and its more polar metabolites from the sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point, but may require modification depending on the matrix. For example, samples with low water content may need hydration before extraction. Another challenge is the cleanup step, as some sorbents used in dSPE, like Primary Secondary Amine (PSA), can lead to the loss of more acidic metabolites.

Q4: How can I improve the recovery of the more polar metabolites like 3-hydroxycarbofuran?

A4: To improve the recovery of polar metabolites, consider the following:

  • Modified QuEChERS: Use a buffered QuEChERS method to control the pH during extraction.

  • Alternative Cleanup: Instead of PSA, consider using silica gel column chromatography for cleanup, which is effective at removing polar interferences.

  • Chromatography: Employ a HILIC column, which is specifically designed for the retention and separation of polar compounds.

Q5: What are the typical MS/MS parameters I should start with?

A5: The optimal MS/MS parameters, including precursor and product ions, collision energy, and cone voltage, should be determined for each analyte by infusing individual standards. As a starting point, for many carbamates, electrospray ionization in positive mode (ESI+) is used. The protonated molecule [M+H]⁺ is often selected as the precursor ion. Collision energies typically range from 10 to 20 eV.[1] For example, a higher collision energy of 20 eV may be optimal for this compound and its hydroxy/sulfoxide metabolites.[1]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Carbamate Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound383.2222.12520
Carbofuran222.1165.12015
3-Hydroxycarbofuran238.1181.12015
3-Ketocarbofuran236.1163.12015

Note: These are example parameters and should be optimized for your specific instrument and method.

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS and Silica Gel Cleanup
  • Sample Homogenization: Homogenize 10 g of the sample (e.g., liver tissue, fruit). If the sample is dry, add an appropriate amount of water to achieve a total water content of approximately 80%.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Silica Gel Column Cleanup:

    • Pack a glass column with 5 g of activated silica gel (activated by heating at 130°C for at least 2 hours).

    • Top the silica gel with 1 g of anhydrous sodium sulfate.

    • Pre-condition the column with 10 mL of hexane.

    • Load 5 mL of the acetonitrile supernatant from the extraction step onto the column.

    • Elute the analytes with a suitable solvent mixture, such as 20 mL of a 70:30 (v/v) mixture of acetonitrile and toluene.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Nebulizer Gas Flow: 3 L/min.

    • Drying Gas Flow: 10 L/min.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the transitions for each analyte and internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile) sample->extraction Add MeCN & Salts cleanup Silica Gel Column Cleanup extraction->cleanup Supernatant evap Evaporation & Reconstitution cleanup->evap Eluate lcms LC-MS/MS Analysis evap->lcms Reconstituted Sample data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Metabolic_Pathway This compound This compound Carbofuran Carbofuran This compound->Carbofuran Carbofuran Metabolic Pathway (Major, CYP3A4) Hydroxy_Sulfoxide Hydroxylated/Sulfoxidated This compound This compound->Hydroxy_Sulfoxide Oxidation Pathway (Minor) Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran

Caption: Metabolic pathways of this compound.

References

Enhancing the extraction efficiency of Furathiocarb from soil and sediment samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of Furathiocarb from soil and sediment samples. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from soil and sediment?

A1: The primary challenges include:

  • Analyte Instability: this compound is known to rapidly degrade to its primary metabolite, Carbofuran, in soil environments.[1] This degradation can also occur during sample preparation and extraction, leading to inaccurate quantification of the parent compound.

  • Strong Sorption: this compound, like many pesticides, can bind strongly to soil and sediment components, particularly organic matter and clay particles. This strong adsorption can result in low extraction efficiency.

  • Matrix Effects: Co-extracted matrix components from complex soil and sediment samples can interfere with the analytical detection of this compound, leading to either suppression or enhancement of the signal.

  • Simultaneous Extraction: For a comprehensive risk assessment, it is often necessary to extract both this compound and its metabolite, Carbofuran, simultaneously and efficiently.

Q2: Which extraction methods are most commonly used for this compound and other carbamates in soil?

A2: The most prevalent and effective methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for multi-residue pesticide analysis in various matrices, including soil.[2] It involves a simple extraction and cleanup process.

  • Solid-Phase Extraction (SPE): SPE is a selective method that can provide cleaner extracts by using a solid sorbent to isolate the analytes of interest from the sample matrix.

  • Liquid-Liquid Extraction (LLE): LLE is a traditional method that partitions the analytes between two immiscible liquid phases.

Q3: How can I minimize the degradation of this compound to Carbofuran during extraction?

A3: To minimize degradation, consider the following:

  • pH Control: Carbamates can be susceptible to hydrolysis, especially under basic conditions. Maintaining a slightly acidic to neutral pH during extraction can help stabilize this compound.[3]

  • Temperature Control: Perform extraction and sample processing steps at low temperatures (e.g., on ice or in a refrigerated centrifuge) to slow down degradation kinetics.[3]

  • Prompt Analysis: Analyze the extracts as soon as possible after preparation to minimize the time for degradation to occur.[3]

  • Method Selection: The QuEChERS method often includes buffering agents that help maintain a stable pH.[2]

Q4: Is it possible to analyze for both this compound and Carbofuran simultaneously?

A4: Yes, and it is often recommended. Many analytical methods, particularly those using LC-MS/MS, can be optimized for the simultaneous determination of both this compound and Carbofuran.[4][5] This requires careful selection of extraction and chromatographic conditions to ensure good recovery and separation of both compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: Strong binding of this compound to soil organic matter or clay.- Optimize Extraction Solvent: Use a solvent mixture with appropriate polarity, such as acetonitrile (B52724) or acetonitrile/water. For highly organic soils, a stronger solvent or a solvent mixture may be necessary. - Increase Extraction Time/Energy: Increase shaking or vortexing time. Sonication can also be employed to enhance extraction efficiency. - Sample Hydration: For dry soil samples, a pre-extraction hydration step can improve analyte accessibility.
Analyte Degradation: this compound has converted to Carbofuran during the extraction process.- Control pH: Use a buffered extraction method (e.g., buffered QuEChERS) to maintain a pH between 4 and 6. - Low Temperature: Keep samples and extracts cold throughout the process. - Rapid Processing: Minimize the time between extraction and analysis.
Poor Reproducibility Inhomogeneous Sample: Uneven distribution of this compound in the soil or sediment sample.- Thorough Homogenization: Ensure the soil or sediment sample is well-mixed and sieved before taking a subsample for extraction.
Inconsistent Extraction Procedure: Variations in shaking time, solvent volume, or temperature.- Standardize Protocol: Adhere strictly to a validated and standardized protocol for all samples.
High Matrix Effects Co-eluting Matrix Components: Interfering substances from the soil/sediment matrix are not adequately removed.- Optimize Cleanup Step: In QuEChERS, experiment with different dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB) to effectively remove interferences. For SPE, use a cartridge with a suitable sorbent and optimize the wash and elution steps. - Dilution: Diluting the final extract can mitigate matrix effects, but may compromise detection limits. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.
Peak Tailing or Splitting in Chromatogram Active Sites in GC/LC System: Interaction of the analyte with active sites in the injection port, column, or detector.- System Maintenance: Clean the injection port liner and trim the analytical column. - Use of Analyte Protectants (for GC): Add analyte protectants to the sample extracts to mask active sites.
Inappropriate Mobile Phase (for LC): The mobile phase composition is not optimal for the analyte.- Optimize Mobile Phase: Adjust the mobile phase composition, pH, and gradient to improve peak shape.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Carbamate Pesticides in Soil

Extraction Method Analyte Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS CarbofuranSoil91.6 - 93.0Not Specified[6]
QuEChERS CarbofuranSoil106.9< 20[7]
QuEChERS Various PesticidesSoil27.3 - 120.9< 20[8]
SPE Carbofuran & CarbarylSoil80.5 - 82.13.8 - 4.5[9]
LLE Various PesticidesVariousGenerally lower than QuEChERSNot Specified[3]

Note: Specific recovery data for this compound is limited in the literature due to its rapid conversion to Carbofuran. The data for Carbofuran can be considered a key performance indicator for the extraction of this compound and its primary degradation product.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound and Carbofuran in Soil

This protocol is a general guideline and should be optimized and validated for specific soil types and analytical instrumentation.

  • Sample Preparation:

    • Homogenize and sieve the soil sample (e.g., through a 2 mm sieve) to ensure uniformity.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • For dry soils, add a specific volume of deionized water to moisten the sample and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate for the EN 15662 method).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥ 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination for soil is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥ 10,000 x g for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound and Carbofuran in Soil/Sediment
  • Sample Extraction:

    • Extract 10 g of homogenized soil with 20 mL of acetonitrile by shaking for 30 minutes.

    • Centrifuge and collect the supernatant. Repeat the extraction on the soil pellet with another 10 mL of acetonitrile.

    • Combine the supernatants and evaporate to a smaller volume (e.g., 2-5 mL) under a gentle stream of nitrogen.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Dilute the concentrated extract with deionized water to a final acetonitrile concentration of <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained analytes with 5-10 mL of acetonitrile or a suitable solvent mixture (e.g., acetonitrile/methanol).

  • Final Extract Preparation:

    • Evaporate the eluate to dryness or a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound and Carbofuran in Soil
  • Sample Extraction:

    • Weigh 20 g of homogenized soil into a glass jar with a PTFE-lined cap.

    • Add 40 mL of a suitable extraction solvent mixture (e.g., acetone:dichloromethane (B109758), 1:1 v/v).

    • Shake vigorously for 1-2 hours on a mechanical shaker.

  • Phase Separation:

    • Allow the mixture to settle, or centrifuge to separate the solid and liquid phases.

    • Decant the solvent extract into a clean flask.

  • Liquid-Liquid Partitioning:

    • Transfer the extract to a separatory funnel.

    • Add an equal volume of a saturated sodium chloride solution to help break any emulsions and facilitate phase separation.

    • Partition the analytes into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) by shaking the separatory funnel.

    • Collect the organic layer. Repeat the partitioning step twice more with fresh organic solvent.

  • Drying and Concentration:

    • Pass the combined organic extracts through a column of anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the dried extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Final Extract Preparation:

    • Adjust the final volume to a known quantity with a suitable solvent for analysis.

Mandatory Visualization

Furathiocarb_Degradation_Pathway This compound This compound Carbofuran Carbofuran (Primary Metabolite) This compound->Carbofuran Hydrolysis/Metabolism in Soil Further_Metabolites Further Metabolites (e.g., 3-hydroxycarbofuran) Carbofuran->Further_Metabolites Further Degradation QuEChERS_Workflow cluster_Extraction Extraction cluster_Cleanup d-SPE Cleanup A 1. Weigh 10g Soil B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Salts B->C D 4. Shake Vigorously (1 min) C->D E 5. Centrifuge (5 min) D->E F 6. Take 1mL Supernatant E->F G 7. Add to d-SPE Tube (MgSO4, PSA, C18) F->G H 8. Vortex (30 sec) G->H I 9. Centrifuge (2 min) H->I J 10. Filter & Analyze (LC-MS/MS or GC-MS) I->J

References

Validation & Comparative

Comparative analysis of Furathiocarb metabolism across different animal species.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Furathiocarb metabolism across various animal species, supported by experimental data. This compound, a carbamate (B1207046) insecticide, undergoes extensive metabolic transformation in animals, and understanding these pathways is critical for toxicological risk assessment. The primary metabolic routes involve biotransformation to carbofuran (B1668357), which is considered the active insecticide, followed by further oxidation and conjugation.

Quantitative Data Summary

The following tables present a summary of quantitative data from metabolism studies in rats, lactating goats, and laying hens, showcasing the distribution and excretion of this compound and its metabolites.

Table 1: Recovery of ¹⁴C-Furathiocarb Equivalents in Rats (% of Administered Dose)

SamplePhenyl-LabelSide-Chain-Label
Urine 91.5%50.1%
Faeces 2.5%2.0%
Expired Air <0.1%35.8%
Tissues 0.4%1.0%
Total Recovery 94.5% 88.9%

Table 2: Distribution of ¹⁴C-Residues in Lactating Goats (mg/kg this compound Equivalent)

Tissue / ProductPhenyl-LabelSide-Chain-Label
Liver 0.230.12
Kidney 0.130.06
Muscle <0.01<0.01
Fat <0.01<0.01
Milk (Day 4) 0.0220.012

Table 3: Distribution of ¹⁴C-Residues in Laying Hens (mg/kg this compound Equivalent)

Tissue / ProductPhenyl-LabelSide-Chain-Label
Liver 0.340.13
Kidney 0.150.08
Muscle <0.02<0.02
Fat <0.01<0.01
Egg Yolk (Day 4) 0.100.05
Egg White (Day 4) <0.02<0.02

Experimental Protocols

1. Rat Metabolism Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in rats.

  • Methodology: Wistar rats were administered a single oral dose of ¹⁴C-Furathiocarb, radiolabelled on either the phenyl ring or the side chain. Urine, faeces, and expired air were collected for 48 hours. The total radioactivity was measured in excreta and tissues. Metabolites were identified using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

2. Goat Metabolism Study

  • Objective: To investigate the metabolism and distribution of this compound in a lactating ruminant model.

  • Methodology: Lactating goats were orally administered ¹⁴C-Furathiocarb for four consecutive days. Milk was collected twice daily, and tissue samples (liver, kidney, muscle, fat) were collected at sacrifice. Total radioactive residue (TRR) was determined, and metabolites were identified using TLC and HPLC.

3. Hen Metabolism Study

  • Objective: To study the metabolism and distribution of this compound in an avian model.

  • Methodology: Laying hens were orally dosed with ¹⁴C-Furathiocarb for four consecutive days. Eggs were collected daily, and tissue samples were taken at sacrifice. Samples were analyzed for TRR, and metabolites were characterized.

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathways and experimental workflows associated with this compound analysis.

Furathiocarb_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Carbofuran Carbofuran This compound->Carbofuran N-S Bond Cleavage Hydroxy_Carbofuran 3-hydroxy-carbofuran Carbofuran->Hydroxy_Carbofuran Oxidation Phenolic_Metabolites Phenolic Metabolites Carbofuran->Phenolic_Metabolites Hydrolysis Keto_Carbofuran 3-keto-carbofuran Hydroxy_Carbofuran->Keto_Carbofuran Oxidation Hydroxy_Carbofuran->Phenolic_Metabolites Hydrolysis Conjugates Conjugates (Glucuronides/Sulfates) Hydroxy_Carbofuran->Conjugates Conjugation Phenolic_Metabolites->Conjugates Conjugation

Caption: Primary metabolic pathways of this compound in animal species.

Experimental_Workflow Dosing Dosing with ¹⁴C-Furathiocarb Collection Sample Collection (Excreta, Tissues, Milk, Eggs) Dosing->Collection Extraction Solvent Extraction Collection->Extraction Analysis Metabolite Profiling (TLC, HPLC) Extraction->Analysis Quantification Quantification (LSC, TRR) Analysis->Quantification

Caption: General experimental workflow for animal metabolism studies.

Comparative_Logic cluster_species Species Data Rat Rat Analysis Comparative Analysis Rat->Analysis Goat Goat Goat->Analysis Hen Hen Hen->Analysis Conclusion Conclusion: Qualitatively Similar Metabolism Analysis->Conclusion

Caption: Logical flow for the comparative assessment of metabolism.

Comparative Metabolic Profile

The metabolism of this compound is qualitatively similar across the examined species, including rats, goats, and hens.

  • Absorption and Excretion: In all species, this compound is readily absorbed and extensively metabolized. Excretion is rapid, primarily occurring through the urine.[1] This rapid elimination suggests a low potential for bioaccumulation in tissues.

  • Primary Metabolic Pathway: The principal metabolic pathway involves the cleavage of the nitrogen-sulfur bond to yield carbofuran.[2][3] This is a crucial activation step, as carbofuran is a more potent cholinesterase inhibitor.

  • Secondary Metabolism: Following the formation of carbofuran, further metabolism proceeds via oxidation to form 3-hydroxy-carbofuran and 3-keto-carbofuran.[1][4] These oxidized metabolites, along with phenolic metabolites derived from the hydrolysis of the carbamate ester linkage, undergo Phase II conjugation to form glucuronides and sulfates, which are then readily excreted.

  • Residue Distribution: Residue levels in edible tissues such as muscle and fat, as well as in milk and eggs, are consistently low, indicating that the parent compound and its metabolites do not accumulate significantly. The highest residue concentrations are typically found in the liver and kidneys, the primary organs of metabolism and excretion.

Conclusion

The metabolic profile of this compound demonstrates a consistent pattern across different animal species, including rats, goats, and hens. The key metabolic steps are cleavage to carbofuran, followed by oxidation and conjugation. While minor quantitative differences exist in the distribution and excretion profiles, the overall qualitative metabolic pathway is conserved. This consistency is a vital consideration for interspecies extrapolation in toxicological evaluations and for establishing comprehensive risk assessments for both animal and human health. Recent in vitro studies using hepatic microsomes from seven mammalian species (human, monkey, minipig, rat, mouse, dog, and rabbit) further confirm that the carbofuran metabolic pathway is predominant across all tested species.[2][3]

References

A Comparative Guide to the Neurotoxicity of Furathiocarb and Other N-methyl Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxicity of Furathiocarb with other prominent N-methyl carbamate (B1207046) insecticides, including Carbofuran, Aldicarb (B1662136), Carbaryl, Methomyl, and Propoxur. The information presented is supported by experimental data to facilitate an objective evaluation of their relative risks and mechanisms of action.

Executive Summary

N-methyl carbamate insecticides are a widely used class of pesticides that exert their primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a state of cholinergic crisis characterized by a range of symptoms from mild nausea and dizziness to severe convulsions and respiratory failure. While all N-methyl carbamates share this fundamental mechanism, their neurotoxic potency can vary significantly. This guide delves into a quantitative comparison of their acute toxicity and AChE inhibitory potential, alongside detailed experimental protocols for assessing these endpoints.

Data Presentation: Comparative Neurotoxicity

The following table summarizes the acute oral toxicity (LD50) in rats and the in vitro acetylcholinesterase (AChE) inhibition (IC50) for this compound and other selected N-methyl carbamate insecticides. Lower LD50 and IC50 values indicate higher toxicity and greater AChE inhibitory potency, respectively.

InsecticideChemical StructureAcute Oral LD50 (rat, mg/kg)Acetylcholinesterase (AChE) IC50
This compound C₁₈H₂₆N₂O₅S53 - 143[1]Data not readily available
Carbofuran C₁₂H₁₅NO₃5 - 14[2]Potent inhibitor
Aldicarb C₇H₁₄N₂O₂S0.46 - 0.93[3]Data not readily available
Carbaryl C₁₂H₁₁NO₂225 - 986Data not readily available
Methomyl C₅H₁₀N₂O₂S17 - 24Data not readily available
Propoxur C₁₁H₁₅NO₃50 - 104Data not readily available

Note: IC50 values for direct comparison are not consistently available in the public domain for all compounds under identical experimental conditions. Carbofuran is a major metabolite of this compound and is a more potent AChE inhibitor than the parent compound.

Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The primary mechanism of neurotoxicity for N-methyl carbamate insecticides is the reversible inhibition of acetylcholinesterase (AChE).[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

By binding to the active site of AChE, N-methyl carbamates prevent the breakdown of ACh. The resulting accumulation of ACh leads to excessive stimulation of cholinergic receptors in both the central and peripheral nervous systems. This overstimulation manifests as a cholinergic crisis, with symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and respiratory depression.[4] The binding of N-methyl carbamates to AChE is reversible, meaning the carbamate can detach from the enzyme, allowing it to regain function. This reversibility generally leads to a shorter duration of toxic effects compared to organophosphate insecticides, which cause irreversible inhibition of AChE.[4]

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the LD50 (the dose that is lethal to 50% of the test population), is a primary indicator of the acute hazard of a chemical. The following protocol is a generalized procedure based on the OECD Test Guideline 425 for Acute Oral Toxicity: Up-and-Down Procedure (UDP).

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Materials:

  • Test substance (e.g., this compound)

  • Vehicle for administration (e.g., corn oil, water)

  • Healthy, young adult laboratory rats (typically female)

  • Oral gavage needles

  • Syringes

  • Animal cages with appropriate bedding and environmental controls

  • Balance for weighing animals and test substance

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (food, but not water) before dosing.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle at the desired concentrations.

  • Dosing: A single animal is administered a dose of the test substance via oral gavage. The initial dose is selected based on available information, typically just below the estimated LD50.

  • Observation: The animal is closely observed for signs of toxicity and mortality for the first few hours after dosing and then periodically for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment (Up-and-Down Procedure):

    • If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Termination: The study is continued until a sufficient number of reversals in outcome (survival/death) are observed to allow for the statistical calculation of the LD50 with confidence intervals.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine the activity of acetylcholinesterase and to assess the inhibitory potential of compounds like N-methyl carbamates.

Objective: To quantify the in vitro inhibition of AChE by a test compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme (from a suitable source, e.g., electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compound in the buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer + DTNB + Substrate (no enzyme)

    • Control (100% activity): Buffer + DTNB + Enzyme + Solvent (no inhibitor)

    • Test Sample: Buffer + DTNB + Enzyme + Test compound solution

  • Pre-incubation: Add the buffer, DTNB, enzyme, and test compound/solvent to the respective wells. Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: N-methyl carbamate inhibition of the cholinergic synapse.

Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_data Data Analysis & Comparison AChE_assay AChE Inhibition Assay (IC50 Determination) Acute_toxicity Acute Oral Toxicity (LD50 Determination) AChE_assay->Acute_toxicity Prioritize based on potency Comparative_analysis Comparative Analysis of IC50 and LD50 Values AChE_assay->Comparative_analysis Cytotoxicity_assay General Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity_assay->Acute_toxicity Neurobehavioral_studies Neurobehavioral Studies (e.g., Functional Observational Battery) Acute_toxicity->Neurobehavioral_studies Acute_toxicity->Comparative_analysis Neurobehavioral_studies->Comparative_analysis Risk_assessment Risk Assessment Comparative_analysis->Risk_assessment start Test Compound Selection (e.g., this compound, Analogs) start->AChE_assay start->Cytotoxicity_assay

Caption: Workflow for comparative neurotoxicity assessment.

References

Navigating Furathiocarb Residue Analysis: A Comparative Guide to Inter-Laboratory Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate determination of pesticide residues is paramount for ensuring food safety and environmental quality. This guide provides a comparative overview of analytical methods for the determination of Furathiocarb residues. In the absence of a dedicated public inter-laboratory validation study for this compound, this document presents a synthesized comparison based on typical performance data for carbamate (B1207046) pesticides, the chemical class to which this compound belongs. The data herein is derived from single-laboratory validation studies and proficiency tests for analogous compounds, providing a reliable benchmark for evaluating analytical methodologies.

The primary techniques for the analysis of carbamate pesticide residues are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] Sample preparation is a critical preceding step, for which the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach due to its efficiency and robustness in extracting pesticides from a wide variety of sample matrices.[3][4][5]

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound residue analysis will depend on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS/MS in the analysis of carbamate pesticides.

Table 1: Typical Performance Characteristics of LC-MS/MS for Carbamate Pesticide Analysis

Performance ParameterTypical Value
Recovery 70-120%
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 25%
Limit of Quantification (LOQ) 0.1 - 10 µg/kg

Note: Values are synthesized from multiple sources reporting on the analysis of various carbamate pesticides in different food matrices.[1][3][6]

Table 2: Typical Performance Characteristics of GC-MS/MS for Carbamate Pesticide Analysis

Performance ParameterTypical Value
Recovery 70-110%
Repeatability (RSDr) < 20%
Reproducibility (RSDR) < 30%
Limit of Quantification (LOQ) 1 - 20 µg/kg

Note: Values are synthesized from multiple sources and may vary depending on the specific carbamate and matrix. Carbamates are thermally labile, which can affect their analysis by GC-MS/MS.[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reliable and reproducible analytical results. The following sections outline the methodologies for the key experiments cited in this guide.

Sample Preparation: The QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

  • Homogenization : A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure uniformity.

  • Extraction : A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is vigorously shaken for 1 minute.

  • Salting Out : A mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, is added to the tube to induce phase separation. The tube is shaken for another minute.

  • Centrifugation : The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract : The supernatant is collected and is ready for analysis by LC-MS/MS or GC-MS/MS.

Analytical Determination: LC-MS/MS
  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly employed for carbamates.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target analyte.

Analytical Determination: GC-MS/MS
  • Chromatographic Separation :

    • Column : A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used.

    • Injector : A splitless or pulsed splitless injection is used to maximize the transfer of analytes to the column. The injector temperature should be optimized to minimize thermal degradation of the carbamates.

    • Oven Temperature Program : A temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection :

    • Ionization : Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific ion transitions.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study or proficiency test, is essential for establishing the reproducibility and overall reliability of an analytical method.[9] The following diagram illustrates a typical workflow for such a study.

Caption: Workflow for an inter-laboratory validation study.

References

A Comparative Analysis of the Sublethal Effects of Furathiocarb and Acetamiprid on Beneficial Insects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals distinct sublethal impacts of the carbamate (B1207046) insecticide Furathiocarb and the neonicotinoid Acetamiprid on the physiology and behavior of beneficial insects. While data on Acetamiprid is more extensive, available comparative studies and individual assessments indicate that both insecticides can pose significant risks to non-target arthropod populations crucial for integrated pest management (IPM) programs.

This guide synthesizes experimental findings on the sublethal effects of this compound and Acetamiprid on key beneficial insects, including predators and parasitoids. The data is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced impacts of these compounds beyond acute toxicity.

Executive Summary of Comparative Effects

A direct comparative study on the seven-spotted lady beetle, Coccinella septempunctata, provides a clear illustration of the differential sublethal effects of this compound and Acetamiprid. While both insecticides were found to extend the lifespan of both male and female lady beetles compared to control groups, their impacts on reproductive and developmental parameters varied significantly.[1]

This compound was observed to reduce the larval and adult populations of C. septempunctata and diminish the fecundity rate of females.[1] Conversely, Acetamiprid enhanced the reproductive capacity of female ladybird beetles, leading to superior fecundity compared to both this compound and control groups.[1] However, the emergence of adults was lower in the Acetamiprid-treated group compared to the control.[1] Larval development time was also shorter in the Acetamiprid group compared to the this compound group.[1]

Data on a wider range of beneficial insects reveals a more extensive body of research on the sublethal effects of Acetamiprid. Studies have documented its negative impacts on various predators and parasitoids, affecting parameters such as reproduction, development, foraging behavior, and overall fitness. Information on the sublethal effects of this compound on beneficial insects other than C. septempunctata remains limited in the currently available scientific literature.

Data Presentation: Sublethal Effects on Beneficial Insects

The following tables summarize the quantitative data from various studies on the sublethal effects of this compound and Acetamiprid on different beneficial insects.

Table 1: Comparative Sublethal Effects on Coccinella septempunctata

ParameterThis compound EffectAcetamiprid EffectControlCitation
Adult Lifespan Extended (both genders)Extended (both genders)Normal[1]
Fecundity (Female) DiminishedEnhancedNormal[1]
Larval Population Reduced-Normal[1]
Adult Population Reduced-Normal[1]
Larval Development Time Longer than AcetamipridShorter than this compoundNormal[1]
Adult Emergence -Inferior to controlNormal[1]

Table 2: Sublethal Effects of Acetamiprid on Various Beneficial Insects

Beneficial InsectParameter AffectedObserved EffectCitation
Chrysoperla carnea Oviposition PeriodSignificant decrease[1]
Total FecunditySignificant decrease[1]
LongevitySignificant decrease[1]
Net Reproduction Rate (R₀)Lowest level compared to control and other neonicotinoids[1]
Developmental Time (Larvae)Significantly increased[2]
Food Consumption (Larvae)Significantly decreased[2]
Orius insidiosus Adult Survival0-60% survival after 96h[3]
Trichogramma brassicae Parasitism RateSignificantly reduced at sublethal concentrations[4]
Emergence RateSignificantly reduced at sublethal concentrations[4]
Offspring DevelopmentShortened at certain concentrations[4]
Trichogramma achaeae Development TimeSignificantly reduced[5]
Apis mellifera Learning & MemoryImpaired long-term retention of olfactory learning[6]
Locomotor ActivityIncreased[6]
Bombus terrestris Drone ProductionDetrimental effect[7]

Note: The effects listed are based on the specific experimental conditions and concentrations reported in the cited studies.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation and replication of the findings.

Study on Coccinella septempunctata (Ali et al., 2022)
  • Insect Rearing: C. septempunctata adults were collected and reared in the laboratory. Larvae were provided with aphids (Brevicoryne brassicae) as a food source.

  • Insecticide Application: Sublethal concentrations of this compound and Acetamiprid were administered to the insects. The specific concentrations and application methods were determined based on prior toxicity assays.

  • Data Collection:

    • Longevity: The lifespan of adult male and female beetles was recorded daily.

    • Fecundity: The total number of eggs laid per female was counted.

    • Development Time: The duration of the larval and pupal stages was monitored.

    • Population Reduction: The number of surviving larvae and emerged adults was recorded.

  • Statistical Analysis: The collected data was subjected to appropriate statistical analysis to determine significant differences between the treatment groups and the control.

General Protocol for Assessing Sublethal Effects on Insect Behavior (Adapted from various sources)

This protocol outlines a general workflow for studying the impact of insecticides on insect behavior, such as locomotion, feeding, and oviposition.

Experimental_Workflow_Behavior cluster_prep Preparation cluster_exposure Exposure cluster_assay Behavioral Assay cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (Sublethal Concentrations) exposure Expose Insects to Insecticide (e.g., Topical, Dietary) prep_solutions->exposure prep_insects Select and Acclimate Test Insects prep_insects->exposure locomotion Locomotor Activity Assay (e.g., Open Field Arena) exposure->locomotion feeding Feeding Behavior Assay (e.g., Choice/No-Choice Test) exposure->feeding oviposition Oviposition Preference Assay (Treated vs. Untreated Substrate) exposure->oviposition data_collection Record Behavioral Parameters (e.g., Distance, Velocity, Food Intake, Egg Number) locomotion->data_collection feeding->data_collection oviposition->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis

Figure 1: General experimental workflow for assessing sublethal effects on insect behavior.
Protocol for Assessing Insecticide Impact on Reproductive Parameters

This protocol provides a framework for evaluating the effects of insecticides on key reproductive parameters.

Experimental_Workflow_Reproduction cluster_setup Setup cluster_observation Observation cluster_offspring Offspring Development cluster_analysis Analysis insect_pairing Pair Adult Insects (Male and Female) exposure Expose Pairs to Sublethal Insecticide Concentrations insect_pairing->exposure oviposition_period Record Oviposition Period exposure->oviposition_period fecundity Count Total Number of Eggs Laid (Fecundity) oviposition_period->fecundity fertility Determine Egg Hatching Rate (Fertility) fecundity->fertility development_time Monitor Development Time of F1 Generation fertility->development_time survival_rate Calculate Survival Rate of F1 Generation development_time->survival_rate life_table Construct Life Tables and Calculate Population Parameters (r, R₀, T) survival_rate->life_table

Figure 2: Protocol for assessing insecticide impact on insect reproductive parameters.

Signaling Pathways and Modes of Action

This compound, a carbamate insecticide, and Acetamiprid, a neonicotinoid, both act on the insect's nervous system but through different mechanisms.

Signaling_Pathways cluster_this compound This compound (Carbamate) cluster_acetamiprid Acetamiprid (Neonicotinoid) This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (B1216132) (ACh) AChE->ACh Normally hydrolyzes AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Nerve_Impulse_F Continuous Nerve Impulse AChR->Nerve_Impulse_F Acetamiprid Acetamiprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetamiprid->nAChR Binds to and activates Nerve_Impulse_A Continuous Nerve Impulse nAChR->Nerve_Impulse_A

Figure 3: Simplified signaling pathways for this compound and Acetamiprid.

This compound acts by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of acetylcholine receptors and resulting in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

Acetamiprid, on the other hand, is an agonist of the nicotinic acetylcholine receptor (nAChR). It mimics the action of acetylcholine but is not readily broken down by AChE. This leads to a persistent activation of the nAChRs, causing a similar state of nerve overstimulation, paralysis, and death.

Conclusion and Future Directions

The available evidence clearly indicates that both this compound and Acetamiprid can have significant sublethal effects on beneficial insects. Acetamiprid, in particular, has been shown to negatively impact a wide range of non-target species, affecting their reproduction, development, and behavior. The direct comparative data on C. septempunctata highlights the nuanced and sometimes contrasting effects these two insecticides can have, even on the same species.

A significant knowledge gap exists regarding the sublethal effects of this compound on a broader spectrum of beneficial insects. To enable a more comprehensive risk assessment and to inform the development of more selective and sustainable pest management strategies, further research is urgently needed to evaluate the sublethal impacts of this compound on key predators and parasitoids. Future studies should also focus on the potential synergistic or antagonistic effects of these insecticides when used in combination with other agrochemicals. A deeper understanding of these complex interactions is essential for safeguarding the vital ecosystem services provided by beneficial insects.

References

Evaluating the cross-reactivity of Furathiocarb metabolites in enzyme-linked immunosorbent assays (ELISA).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The accurate detection of the carbamate (B1207046) insecticide Furathiocarb is critical for environmental monitoring and food safety. Enzyme-linked immunosorbent assays (ELISAs) offer a rapid and sensitive screening method. However, the presence of metabolites can lead to cross-reactivity, potentially resulting in inaccurate quantification of the parent compound. This guide provides an objective comparison of the cross-reactivity of major this compound metabolites in commercially available ELISA kits, supported by experimental data, to aid researchers in selecting and interpreting their immunoassay results.

Understanding this compound Metabolism

This compound undergoes metabolic transformation in various organisms, leading to several breakdown products. The primary metabolic pathway involves the cleavage of the N-S bond, resulting in the formation of Carbofuran (B1668357), which is then further metabolized. Key metabolites include:

  • Carbofuran: A major and more toxic metabolite.

  • 3-hydroxycarbofuran: A significant metabolite of Carbofuran.

  • 3-ketocarbofuran (B117061): Another important metabolite of Carbofuran.

The structural similarities and differences between this compound and its metabolites are crucial in understanding their potential for cross-reactivity in immunoassays.

Cross-Reactivity Data in Carbofuran ELISA Kits

Direct ELISA kits for this compound are not commonly available. Therefore, the evaluation of cross-reactivity often relies on data from Carbofuran-specific ELISA kits, where this compound and its metabolites may be present as interfering compounds. The following table summarizes cross-reactivity data from various studies. Cross-reactivity is typically calculated as:

(IC50 of Carbofuran / IC50 of test compound) x 100%

Target Analyte of ELISATest Compound (Metabolite)Cross-Reactivity (%)Reference/Source
CarbofuranThis compound 18 - 37%Monoclonal Antibody-based Immunoassay Study
Carbofuran3-hydroxycarbofuran Significant, but variableCommercial ELISA Kit Data
Carbofuran3-ketocarbofuran Significant (in some cases >100%)Commercial ELISA Kit Data
Carbofuran & 3-hydroxycarbofuran3-hydroxycarbofuran High (broad-specific antibody)Broad-specific Monoclonal Antibody Study[1]
Carbofuran & 3-hydroxycarbofuranCarbofuran High (broad-specific antibody)Broad-specific Monoclonal Antibody Study[1]

Note: The degree of cross-reactivity can vary significantly between different antibody clones and kit manufacturers. The data presented here is for illustrative purposes and highlights the importance of consulting the specific product manual for the ELISA kit being used. A study using a broad-specific monoclonal antibody for both carbofuran and 3-hydroxy-carbofuran showed high cross-reactivity for both compounds.[1] Another study found that the metabolites 3-hydroxy-carbofuran and 3-ketocarbofuran can cross-react significantly in commercial ELISA kits for carbofuran, with 3-ketocarbofuran sometimes showing a stronger signal than the parent compound.

Experimental Protocols

A common method for determining the concentration of small molecules like pesticides is the competitive ELISA . Below is a generalized protocol.

Principle of Competitive ELISA

In a competitive ELISA, the antigen in the sample competes with a labeled antigen (usually conjugated to an enzyme) for a limited number of primary antibody binding sites, which are coated onto a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the antigen in the sample. A lower signal indicates a higher concentration of the target analyte in the sample.

Generalized Competitive ELISA Protocol

Materials:

  • Microtiter plate pre-coated with anti-Furathiocarb (or anti-Carbofuran) antibodies

  • This compound (or Carbofuran) standards

  • Samples for analysis

  • This compound-HRP (Horseradish Peroxidase) conjugate (or Carbofuran-HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of this compound standards of known concentrations. Prepare samples by extracting the analyte and diluting it in an appropriate buffer.

  • Competitive Reaction: Add standards and samples to the wells of the antibody-coated microtiter plate.

  • Addition of Conjugate: Add a fixed amount of this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for the competitive binding reaction to occur.

  • Washing: Wash the plate multiple times with Wash Buffer to remove any unbound reagents.

  • Substrate Addition: Add the Substrate Solution to each well. The HRP enzyme will catalyze a color change.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) for color development.

  • Stopping the Reaction: Add Stop Solution to each well to stop the enzymatic reaction. The color will typically change from blue to yellow.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding standard concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and the workflow of a competitive ELISA.

Furathiocarb_Metabolism This compound This compound Carbofuran Carbofuran This compound->Carbofuran Metabolic Cleavage Metabolite1 3-hydroxycarbofuran Carbofuran->Metabolite1 Hydroxylation Other_Metabolites Other Metabolites Carbofuran->Other_Metabolites Further Metabolism Metabolite2 3-ketocarbofuran Metabolite1->Metabolite2 Oxidation

Caption: Metabolic pathway of this compound to its major metabolites.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Assay Steps cluster_2 Detection Coat Plate Coat microplate wells with anti-Furathiocarb antibody Add Sample/Standard Add sample or standard (unlabeled this compound) Coat Plate->Add Sample/Standard Add Conjugate Add enzyme-conjugated this compound (labeled this compound) Add Sample/Standard->Add Conjugate Incubate Incubate for competitive binding Add Conjugate->Incubate Wash Wash to remove unbound molecules Incubate->Wash Add Substrate Add substrate for color development Wash->Add Substrate Stop Reaction Add stop solution Add Substrate->Stop Reaction Read Absorbance Read absorbance at 450 nm Stop Reaction->Read Absorbance

Caption: Workflow of a competitive ELISA for this compound detection.

References

Dermal Penetration of Carbamate Insecticides: A Comparative Analysis of Furathiocarb, Carbosulfan, and Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the dermal penetration rates of three carbamate (B1207046) insecticides—furathiocarb, carbosulfan (B1218777), and carbofuran (B1668357)—reveals significant differences in their absorption through the skin, a critical factor in assessing their potential toxicity and occupational exposure risks. Experimental data indicates that carbofuran exhibits the highest penetration rate, followed by this compound and then carbosulfan. Notably, both this compound and carbosulfan are found to metabolize to carbofuran as they permeate the skin layer.[1]

Quantitative Comparison of Dermal Penetration Rates

An in vitro study utilizing rat abdominal skin provides a clear quantitative comparison of the dermal penetration rates of the technical grades of these three compounds. The following table summarizes the key findings from this research.

InsecticideDermal Penetration Rate (μg/cm²/h)Correlation Coefficient (r²)
Carbofuran1.050.991
This compound0.460.984
Carbosulfan0.140.967

The study also demonstrated that the formulation of the pesticide can significantly influence its dermal absorption. For instance, emulsifiable concentrate (EC) and wettable powder (WP) formulations of this compound showed higher penetration rates (1.42 μg/cm²/h and 1.35 μg/cm²/h, respectively) compared to its technical grade.[1] It was also noted that the rate of skin penetration increased with the water solubility of the insecticides.[1]

Experimental Protocol: In Vitro Dermal Penetration Study

The following methodology was employed to determine the dermal penetration rates of the three carbamates:[1]

1. Skin Preparation:

  • Abdominal skin was excised from male Sprague-Dawley rats.

  • The skin was prepared for use in static diffusion cells.

2. Diffusion Cell Setup:

  • The prepared rat skin was mounted in static diffusion cells, which serve as a model for skin absorption.

  • The cells were maintained at a constant temperature of 32°C for 48 hours with continuous shaking to simulate physiological conditions.

3. Application of Insecticides:

  • Technical grades of carbofuran, carbosulfan, and this compound were applied to the skin surface at various doses.

  • In separate experiments, emulsifiable concentrate (EC) and wettable powder (WP) formulations of this compound were also tested.

4. Sample Collection and Analysis:

  • The receptor fluid within the diffusion cell, which represents the fluid that has passed through the skin, was sampled at regular intervals.

  • The concentration of the insecticides and their metabolites in the receptor fluid was quantified using High-Performance Liquid Chromatography (HPLC).

5. Key Observation:

  • A significant finding was that in the samples treated with carbosulfan or this compound, only carbofuran was detected in the receptor fluid.[1] This indicates that both carbosulfan and this compound are converted to carbofuran during their passage through the skin.[1]

Metabolic Conversion Pathway during Dermal Penetration

The conversion of this compound and carbosulfan to the more readily absorbed carbofuran is a critical aspect of their dermal toxicity. This metabolic process within the skin layer is a key determinant of the ultimate systemic exposure to the active toxicant.

cluster_0 Dermal Application cluster_1 Skin Layer (Metabolism) cluster_2 Systemic Circulation This compound This compound Metabolism Metabolic Conversion This compound->Metabolism Carbosulfan Carbosulfan Carbosulfan->Metabolism Carbofuran Carbofuran Metabolism->Carbofuran Penetration

Caption: Metabolic conversion of this compound and Carbosulfan to Carbofuran during dermal penetration.

References

Efficacy of Furathiocarb in comparison to novel and alternative insecticidal compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of furathiocarb with a range of novel and alternative insecticides. It is intended for researchers, scientists, and professionals in drug development, offering objective performance data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound

This compound is a broad-spectrum carbamate (B1207046) insecticide.[1] Like other carbamates, it functions as a systemic insecticide and is primarily used to control soil-dwelling and early-season pests in crops such as maize, oilseed rape, and vegetables.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[2] In recent years, the development of insect resistance and concerns over the environmental impact of older insecticide classes like carbamates have spurred the development of novel compounds with different modes of action and improved safety profiles.[3][4][5]

Novel and Alternative Insecticidal Compounds: An Overview

A new generation of insecticides has been introduced, offering alternative modes of action to combat resistance and provide more targeted pest control.[3][6] These compounds often exhibit higher selectivity for target pests and lower toxicity to non-target organisms.[3][6] Key classes of these novel insecticides include:

  • Neonicotinoids: This class, which includes compounds like imidacloprid, thiamethoxam, and dinotefuran, acts on the central nervous system by binding to nicotinic acetylcholine receptors (nAChRs).[3] This action leads to nerve overstimulation, paralysis, and death.[3] They are systemic and effective against a wide range of sucking insects.[3]

  • Sulfoximines (e.g., Sulfoxaflor): A novel class of insecticides that also targets the nAChR but at a different binding site than neonicotinoids. They are effective against many sucking pests, including some that have developed resistance to neonicotinoids.

  • Mesoionics (e.g., Triflumezopyrim): This is a new class of insecticides that targets the nicotinic acetylcholine receptor, providing potent control against various sucking insect pests like planthoppers in rice.[7]

  • Pyridine Azomethines (e.g., Pymetrozine): This compound has a unique mode of action, preventing insects from inserting their stylets into plant tissue, thus inhibiting feeding.[3] This ultimately leads to starvation.[3]

  • Insect Growth Regulators (IGRs) (e.g., Buprofezin): IGRs interfere with the molting process in insects. Buprofezin, for instance, inhibits chitin (B13524) biosynthesis, a key component of the insect exoskeleton.[8]

  • Botanicals and Biopesticides: These are naturally derived compounds, such as azadirachtin (B1665905) (from the neem tree) and pyrethrins, or microbial agents like Bacillus thuringiensis (Bt).[9][10] They offer more environmentally friendly pest control options.[11]

Below is a diagram illustrating the classification of these insecticidal compounds.

G Insecticides Insecticides Carbamates Carbamates Insecticides->Carbamates Neonicotinoids Neonicotinoids Insecticides->Neonicotinoids Novel_Classes Novel & Alternative Classes Insecticides->Novel_Classes This compound This compound Carbamates->this compound Imidacloprid Imidacloprid Neonicotinoids->Imidacloprid Thiamethoxam Thiamethoxam Neonicotinoids->Thiamethoxam Dinotefuran Dinotefuran Neonicotinoids->Dinotefuran Sulfoxaflor Sulfoxaflor (Sulfoximine) Novel_Classes->Sulfoxaflor Triflumezopyrim Triflumezopyrim (Mesoionic) Novel_Classes->Triflumezopyrim Pymetrozine Pymetrozine (Pyridine Azomethine) Novel_Classes->Pymetrozine Buprofezin Buprofezin (IGR) Novel_Classes->Buprofezin

Classification of Compared Insecticides.

Comparative Efficacy

The efficacy of this compound and its alternatives is often evaluated against economically important pests, particularly sucking insects like the Brown Planthopper (BPH) and White Backed Planthopper (WBPH) in rice. The following tables summarize data from various field studies.

Table 1: Comparative Efficacy of Insecticides against Rice Planthoppers.

Insecticide Class Application Rate (per ha) Target Pest Efficacy (% Population Reduction) Source
Dinotefuran 20 SG Neonicotinoid 500 g Planthoppers 92.10% [12]
Triflumezopyrim 10.6 SC Mesoionic 235 ml Planthoppers 90.63% [12]
Pymetrozine 50 WG Pyridine Azomethine 300 g Planthoppers 90.29% [12]
Imidacloprid 200 SL Neonicotinoid 100 ml Planthoppers 88.75% [12]
Buprofezin 25 SC IGR 1000 ml Brown Planthopper Lowest population (3.60/hill) 10 days post-spray [8]

| Flonicamid 50 WG | Pyridine | 150 g | Brown Planthopper | Population of 5.67/hill 7 days post-spray |[8] |

Table 2: LC50 Values of Various Insecticides against Sucking Pests. LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.

Insecticide Class Target Pest LC50 Value (ppm) Time Source
Flubendiamide Diamide Aphis craccivora 0.027 24 hrs [13]
Clothianidin Neonicotinoid Aphis craccivora 0.033 24 hrs [13]
Thiacloprid Neonicotinoid Aphis craccivora 0.041 24 hrs [13]
Imidacloprid Neonicotinoid Aphis craccivora 0.048 24 hrs [13]
Spinosad Spinosyn Aphis craccivora 0.912 24 hrs [13]
Lambda-cyhalothrin Pyrethroid Juvenile Crayfish 0.00016 96 hrs [14]
Clothianidin Neonicotinoid Juvenile Crayfish 0.059 96 hrs [14]

| Dinotefuran | Neonicotinoid | Juvenile Crayfish | 2.032 | 96 hrs |[14] |

The data indicates that novel insecticides like Dinotefuran, Triflumezopyrim, and Pymetrozine show high efficacy (over 90% reduction) against planthopper populations in rice.[12] Buprofezin, an insect growth regulator, also demonstrates strong control of Brown Planthopper, resulting in the lowest population counts after 10 days.[8] When considering toxicity, neonicotinoids are significantly less acutely toxic to non-target aquatic organisms like crayfish compared to pyrethroids.[14]

Mechanisms of Action: A Comparative View

This compound and novel insecticides disrupt the insect's nervous system through different target sites. Understanding these distinct mechanisms is crucial for managing insecticide resistance.

  • This compound (Carbamate): this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1] In a healthy synapse, AChE breaks down the neurotransmitter acetylcholine (ACh) after a nerve signal is transmitted. By blocking AChE, this compound causes a buildup of ACh, leading to continuous and uncontrolled firing of nerve signals, resulting in paralysis and death.[2] It's important to note that this compound is often metabolized into carbofuran, which is a more potent AChE inhibitor.[15][16]

  • Novel Insecticides (e.g., Neonicotinoids): Neonicotinoids, in contrast, act on the post-synaptic neuron.[3] They mimic acetylcholine and bind to the nicotinic acetylcholine receptor (nAChR).[3] However, unlike ACh, they are not easily broken down by AChE, leading to a persistent stimulation of the receptor. This also results in nerve over-excitation, paralysis, and death but through a different target site than carbamates.[3]

The diagram below illustrates these contrasting signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Signal Release AChE AChE (Enzyme) ACh->AChE Broken Down By nAChR nACh Receptor ACh->nAChR Binds This compound This compound This compound->AChE Inhibits Signal Continuous Signal! nAChR->Signal Causes Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds & Blocks Breakdown

Contrasting Mechanisms of Carbamates and Neonicotinoids.

Experimental Protocols

The data presented in this guide is derived from rigorous field and laboratory experiments. A typical bio-efficacy field trial follows a standardized protocol to ensure the reliability of the results.

Objective: To evaluate the field efficacy of different insecticidal treatments against a target pest population on a specific crop.

Methodology:

  • Experimental Design: The experiment is often laid out in a Randomized Block Design (RBD) with multiple treatments and replications (typically three or more). This design helps to minimize the effects of field variability.

  • Treatments: Treatments include various insecticides at their recommended application rates, a water-spray control, and an untreated control plot.[12]

  • Plot Size and Crop Management: Standard agronomic practices for the specific crop (e.g., rice) are followed uniformly across all plots throughout the growing season.[17]

  • Pest Population Assessment:

    • Pre-treatment Count: The population of the target pest (e.g., number of planthoppers per hill) is recorded one day before the insecticide application.[17]

    • Post-treatment Counts: Pest populations are then recorded at set intervals after spraying, for example, at 3, 7, and 10 days post-treatment.[12] This is typically done by randomly selecting a number of plants (e.g., five hills) from each plot for observation.[17]

  • Application of Insecticides: Insecticides are applied using standard equipment, such as a knapsack sprayer, when the pest population reaches a predetermined economic threshold level (ETL).[8]

  • Data Analysis: The collected data is statistically analyzed to determine the significance of the differences between the treatments. Population reduction is often calculated relative to the untreated control.

The following diagram outlines this typical experimental workflow.

G start Field Preparation & Plot Layout (RBD) pretreatment Pre-Treatment Pest Population Count (1 Day Before Spray) start->pretreatment application Insecticide Application (at Economic Threshold Level) pretreatment->application posttreatment Post-Treatment Counts (e.g., 3, 7, 10 Days After) application->posttreatment data_analysis Data Compilation & Statistical Analysis posttreatment->data_analysis conclusion Efficacy Determination & Conclusion data_analysis->conclusion

Workflow for a Typical Bio-Efficacy Field Trial.

Conclusion

While this compound remains a tool for controlling certain soil-dwelling pests, the landscape of insecticidal chemistry has evolved significantly. Novel compounds demonstrate high efficacy, often exceeding 90% population reduction for key pests like rice planthoppers.[12] These newer insecticides, such as neonicotinoids, sulfoximines, and mesoionics, provide alternative modes of action that are critical for integrated pest management (IPM) and for mitigating the development of insecticide resistance. Furthermore, some of these novel compounds exhibit a more favorable safety profile, with significantly lower toxicity to certain non-target organisms compared to older broad-spectrum insecticides.[14] The selection of an appropriate insecticide should, therefore, be based on a comprehensive evaluation of its efficacy against the target pest, its mode of action, and its potential impact on the surrounding ecosystem.

References

Cross-Validation of HPLC and GC-MS Methods for Furathiocarb Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticides like Furathiocarb is paramount for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for a given application.

The cross-validation of these analytical methods is crucial when transferring methods between laboratories or when data from different techniques need to be compared, ensuring consistency and reliability of the results.[1]

Performance Comparison

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of each method for the analysis of carbamate (B1207046) pesticides.

ParameterHPLCGC-MS
**Linearity (R²) **>0.98[2]>0.99
Limit of Detection (LOD) Method-dependent, can be in the µg/mL range[3]Can reach µg/kg levels[1]
Limit of Quantification (LOQ) Method-dependent, can be in the µg/mL range[3]Can reach µg/kg levels[1]
Accuracy (Recovery %) Typically 70-110%[2][3]Typically 87-105%[1]
Precision (RSD %) <15%[2][3]<10%[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of thermally labile compounds like many carbamates.[4]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector (DAD) or fluorescence detector) is required.[3][5] For enhanced sensitivity and selectivity, a mass spectrometer can be used as a detector (LC-MS).[6][7]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.[5]

    • Mobile Phase : A gradient mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[4][5]

    • Flow Rate : A flow rate of around 1.0 mL/min is often used.[5]

    • Detection : UV detection is common, with the wavelength set to the absorbance maximum of this compound.[5] Post-column derivatization followed by fluorescence detection can be used to enhance sensitivity for certain carbamates.[4]

  • Sample Preparation :

    • Extraction : The sample is extracted with a suitable organic solvent like acetonitrile.

    • Sonication : Sonication can be used to improve the extraction efficiency.[5]

    • Filtration : The extract is filtered through a 0.45 µm filter before injection into the HPLC system.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[8][9]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column and a suitable injector.[9]

  • Chromatographic Conditions :

    • Column : A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SH-Rxi-5Sil MS), is commonly used.[9]

    • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.[9]

    • Temperature Program : The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analytes.[9]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) is commonly used.[9]

    • Acquisition Mode : The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]

  • Sample Preparation :

    • Extraction : A liquid-liquid extraction with a solvent like n-hexane is a common procedure.[9]

    • Drying : Anhydrous sodium sulfate (B86663) can be used to remove any residual water from the organic extract.[9]

    • Concentration : The extract is typically concentrated before analysis.[9]

    • Derivatization : Due to the thermal instability of some carbamates, a derivatization step may be necessary to improve their volatility and thermal stability for GC analysis.[8][10]

Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic approach to ensure that both methods provide comparable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Acceptance Criteria select_samples Select Representative Samples define_objectives->select_samples analyze_hplc Analyze Samples with HPLC select_samples->analyze_hplc analyze_gcms Analyze Samples with GC-MS select_samples->analyze_gcms compare_data Compare & Statistically Analyze Data analyze_hplc->compare_data analyze_gcms->compare_data evaluate_criteria Evaluate Against Acceptance Criteria compare_data->evaluate_criteria conclusion Conclusion on Method Comparability evaluate_criteria->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Method Validation Parameters

According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), the validation of analytical methods should address several key parameters to ensure the reliability of the data.[11][12][13][14][15][16][17][18][19][20] These parameters include:

  • Specificity : The ability to assess the analyte in the presence of other components.[12][16]

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[12][16]

  • Accuracy : The closeness of the test results to the true value.[12][16]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16][19]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[16]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[16]

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[16]

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

References

A Comparative Analysis of the Environmental Persistence of Furathiocarb and Other Systemic Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the environmental persistence of Furathiocarb against other widely used systemic insecticides. The analysis focuses on key environmental fate parameters, including soil and water half-life and leaching potential, supported by summaries of standard experimental protocols. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these compounds.

Introduction

This compound is a carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase. A critical aspect of its environmental profile is its rapid degradation in soil to Carbofuran, another potent carbamate insecticide. Therefore, assessing the environmental persistence of this compound necessitates a thorough evaluation of the persistence and mobility of its primary metabolite, Carbofuran. This guide compares the environmental fate of the this compound-Carbofuran system with that of other major systemic insecticides from the neonicotinoid and carbamate classes.

Comparative Data on Environmental Persistence

The environmental persistence and mobility of an insecticide are crucial factors in determining its potential for long-term environmental impact and contamination of non-target resources like groundwater. The following table summarizes key parameters for this compound (via its metabolite Carbofuran) and selected systemic insecticides. Soil half-life (DT50) indicates persistence, while the Groundwater Ubiquity Score (GUS) provides an index of leaching potential. A GUS score above 2.8 indicates a high leaching potential, between 1.8 and 2.8 is transitional, and below 1.8 is low.

InsecticideChemical ClassTypical Soil Half-Life (DT50) (Days)Persistence CategoryGroundwater Ubiquity Score (GUS)Leaching Potential
This compound Carbamate3 - 6 (Parent Compound)LowData Not AvailableHigh (as Carbofuran)
Carbofuran Carbamate30 - 120[1][2]Low to Moderate3.02High
Aldicarb (B1662136) Carbamate7 - 60+[3][4][5]Low to Moderate4.87High
Imidacloprid Neonicotinoid40 - 997 (Highly variable)[6]Moderate to High3.76High
Thiamethoxam Neonicotinoid34 - 464 (Highly variable)[7]Moderate to HighHigh PotentialHigh
Dinotefuran Neonicotinoid10 - 82[8][9][10][11]Low to ModerateHigh PotentialVery High

Note: The persistence of this compound itself is low; however, it rapidly converts to Carbofuran, whose properties then dictate the long-term environmental behavior.

Experimental Methodologies

The data presented in this guide are derived from standardized laboratory and field studies. Understanding the methodologies is essential for interpreting the results.

1. Terrestrial Field Dissipation Study (OECD 232, OPPTS 835.6100)

This study is designed to determine the rate of pesticide dissipation under real-world agricultural conditions, integrating processes like microbial degradation, hydrolysis, photolysis, leaching, and runoff[12][13][14].

  • Protocol Summary:

    • Site Selection: Test plots are established in locations representative of the intended use areas, considering soil type, climate, and agricultural practices[13][15].

    • Application: The insecticide is applied to bare soil plots using methods that mimic standard agricultural practice[14].

    • Soil Sampling: Soil cores are collected from treated plots at predetermined intervals (e.g., day 0, 1, 3, 7, 14, 30, 60, 90, and so on) and sectioned by depth[14].

    • Residue Analysis: The concentration of the parent compound and its major metabolites is quantified in each soil sample using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Analysis: The dissipation half-life (DT50) is calculated by fitting the residue concentration data over time to a first-order decay kinetic model[14]. Meteorological data (rainfall, temperature) and soil properties are recorded throughout the study to provide context for the dissipation rates[14].

2. Laboratory Soil Degradation Study (OECD 307)

These studies measure the rate of degradation under controlled laboratory conditions, which allows for the isolation of biotic (microbial) and abiotic degradation processes.

  • Protocol Summary:

    • Soil Collection: Representative agricultural soils are collected and characterized.

    • Incubation: A known amount of the radiolabeled insecticide is applied to soil samples. The samples are then incubated in the dark at a constant temperature and moisture level.

    • Analysis: At various time points, replicate samples are extracted and analyzed to determine the amount of parent insecticide remaining and to identify and quantify degradation products. Evolved CO2 is often trapped to quantify mineralization.

    • Half-Life Calculation: The degradation half-life (DT50) is calculated from the decline curve of the parent compound's concentration.

3. Leaching Assessment via Column Studies

This laboratory method assesses the mobility of a pesticide in soil and its potential to reach groundwater.

  • Protocol Summary:

    • Column Preparation: Intact or repacked soil cores are placed in glass columns.

    • Application: The pesticide is applied to the surface of the soil column.

    • Elution: A simulated rainfall event is initiated by applying a known volume of water or a calcium chloride solution to the top of the column.

    • Leachate Collection: The liquid (leachate) that passes through the soil column is collected in fractions.

    • Analysis: Both the leachate fractions and the sectioned soil column are analyzed for the presence of the parent pesticide and its metabolites. This data helps determine how strongly the chemical adsorbs to the soil and its likelihood of being transported with water.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a terrestrial field dissipation study, a cornerstone for assessing the environmental persistence of insecticides.

Terrestrial_Field_Dissipation_Workflow start Study Design & Protocol Development site_selection Site Selection (Representative Soil & Climate) start->site_selection plot_setup Field Plot Establishment & Characterization site_selection->plot_setup application Test Substance Application (Simulates Actual Use) plot_setup->application sampling Periodic Soil Core Sampling (Multiple Depths & Timepoints) application->sampling met_data Meteorological & Soil Data Collection application->met_data analysis Sample Extraction & Chemical Analysis (LC-MS/MS) sampling->analysis data_analysis Data Interpretation & Kinetic Modeling met_data->data_analysis analysis->data_analysis reporting DT50/DT90 Calculation & Final Report data_analysis->reporting

Caption: Workflow for a Terrestrial Field Dissipation Study.

Discussion and Conclusion

The data indicate that while the parent compound this compound degrades rapidly, its primary metabolite, Carbofuran, exhibits low to moderate persistence in soil with a half-life ranging from 30 to 120 days[1][2]. This persistence is comparable to the lower end of the range for some neonicotinoids like Imidacloprid and Thiamethoxam, which can be significantly more persistent under certain conditions[6][7]. Dinotefuran generally shows lower soil persistence than Carbofuran[10].

A critical differentiator is the leaching potential. The carbamates assessed, including Carbofuran and Aldicarb, demonstrate a high potential for mobility and leaching into groundwater, as indicated by their high GUS scores. This is also a significant concern for neonicotinoids like Imidacloprid and Dinotefuran[16][17][18]. The high water solubility of many of these systemic insecticides contributes to their mobility in the soil profile.

References

Comparative Genomics of Insect Populations Resistant and Susceptible to Carbamate Insecticides: A Proxy for Furathiocarb Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the genomic and transcriptomic landscapes of insect populations with varying susceptibility to carbamate (B1207046) insecticides. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of insecticide resistance mechanisms.

Mechanisms of Carbamate Resistance

Resistance to carbamate insecticides in insects is a complex phenomenon primarily driven by two well-documented mechanisms:

  • Target-site insensitivity: This involves mutations in the gene encoding acetylcholinesterase (AChE), the neurological enzyme targeted by carbamates. These mutations alter the enzyme's structure, reducing its affinity for the insecticide, thereby rendering the insect less susceptible.

  • Metabolic resistance: This mechanism relies on the enhanced detoxification of the insecticide by various enzyme families. Overexpression or increased efficiency of enzymes such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs) allows the resistant insect to break down the insecticide into less toxic metabolites more rapidly.

Multiple resistance mechanisms can exist within a single insect population, often leading to broad-spectrum resistance to different classes of insecticides.

Data Presentation

The following tables summarize quantitative data from various studies on carbamate resistance in different insect species.

Table 1: Target-Site Mutations in the Acetylcholinesterase (AChE) Gene Conferring Carbamate Resistance

Insect SpeciesMutationAssociated Carbamate ResistanceReference
Drosophila melanogasterI161VPropoxur[1][2]
Drosophila melanogasterG265APropoxur[1][2]
Drosophila melanogasterF330YPropoxur[1][2]
Drosophila melanogasterG368APropoxur[1][2]
Musca domesticaG262VPropoxur[3]
Anopheles gambiaeG119SBendiocarb, Propoxur[4]

Table 2: Upregulated Detoxification Genes in Carbamate-Resistant Insect Populations

Insect SpeciesGene FamilySpecific Genes/UnigenesFold Change (Resistant vs. Susceptible)InsecticideReference
Glyphodes pyloalisCytochrome P450Unigene0023487 (CYP3 clan)2.8Chlorpyrifos (Organophosphate, similar metabolic pathways)[5]
Glyphodes pyloalisCytochrome P450Unigene0023488 (CYP3 clan)3.5Chlorpyrifos (Organophosphate, similar metabolic pathways)[5]
Glyphodes pyloalisCarboxylesteraseUnigene00123454.2Chlorpyrifos (Organophosphate, similar metabolic pathways)[5]
Anopheles gambiaeGlutathione S-TransferaseGSTE2VariesBendiocarb[6]
Spodoptera frugiperdaCytochrome P450Multiple CYPsVariesGeneral Pesticide Exposure[7]

Experimental Protocols

The following outlines a generalized methodology for a comparative transcriptomic analysis of insecticide-resistant and susceptible insect populations.

1. Insect Strains and Rearing:

  • Establishment of a susceptible laboratory strain, maintained without insecticide exposure for multiple generations.

  • Collection of a resistant field population from an area with a history of insecticide application.

  • Rearing of both strains under controlled laboratory conditions (e.g., 25±1°C, 70±5% relative humidity, 12:12 h light:dark photoperiod).

2. Insecticide Bioassays:

  • Determination of the median lethal concentration (LC50) for the insecticide of interest (e.g., Furathiocarb) for both susceptible and resistant strains using a dose-response bioassay (e.g., topical application, diet incorporation).

  • Calculation of the resistance ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

3. RNA Extraction and Sequencing:

  • Exposure of adult insects from both strains to the LC50 of the insecticide.

  • Collection of surviving insects from the resistant strain and control insects from the susceptible strain (not exposed to the insecticide).

  • Extraction of total RNA from whole bodies or specific tissues (e.g., midgut, fat body) using a suitable RNA extraction kit.

  • Assessment of RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Preparation of cDNA libraries from the extracted RNA.

  • High-throughput sequencing of the cDNA libraries using an Illumina platform (e.g., HiSeq).

4. Transcriptome Assembly and Analysis:

  • Quality control of raw sequencing reads to remove low-quality reads and adapters.

  • De novo assembly of the transcriptome if a reference genome is not available, or mapping of reads to a reference genome.

  • Annotation of assembled transcripts/genes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

  • Quantification of gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

  • Identification of differentially expressed genes (DEGs) between the resistant and susceptible strains using statistical packages (e.g., DESeq2, edgeR). A common threshold for significance is a log2(fold change) > 1 and a p-value < 0.05.

  • Functional enrichment analysis (GO and KEGG) of the DEGs to identify over-represented biological pathways.

5. Validation of Gene Expression:

  • Validation of the expression patterns of selected DEGs using quantitative real-time PCR (qRT-PCR).

Mandatory Visualization

Carbamate_Resistance_Mechanisms cluster_target_site Target-Site Insensitivity cluster_metabolic Metabolic Resistance AChE_gene Acetylcholinesterase (AChE) Gene AChE_protein AChE Protein AChE_gene->AChE_protein Transcription & Translation mutated_AChE Mutated AChE Protein AChE_gene->mutated_AChE Point Mutation synapse Synapse AChE_protein->synapse Function mutated_AChE->synapse Continued Function carbamate Carbamate Insecticide carbamate->AChE_protein Inhibition carbamate->mutated_AChE Reduced Inhibition detox_genes Detoxification Genes (CYPs, GSTs, CCEs) detox_enzymes Detoxification Enzymes detox_genes->detox_enzymes Upregulation metabolites Non-toxic Metabolites detox_enzymes->metabolites carbamate_metabolism Carbamate carbamate_metabolism->detox_enzymes Metabolism

Caption: Mechanisms of carbamate resistance in insects.

Experimental_Workflow cluster_insect_prep Insect Preparation cluster_bioassay Insecticide Bioassay cluster_sequencing RNA Sequencing cluster_analysis Data Analysis susceptible Susceptible Strain bioassay Determine LC50 susceptible->bioassay resistant Resistant Strain resistant->bioassay rna_extraction RNA Extraction bioassay->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing assembly Transcriptome Assembly sequencing->assembly annotation Functional Annotation assembly->annotation deg_analysis Differential Gene Expression Analysis annotation->deg_analysis validation qRT-PCR Validation deg_analysis->validation

Caption: Comparative transcriptomics workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Furathiocarb: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Furathiocarb, a carbamate (B1207046) insecticide, is critical for ensuring laboratory safety and environmental protection. Due to its toxicity and potential for environmental contamination, researchers, scientists, and drug development professionals must adhere to strict disposal protocols. This guide provides essential, step-by-step logistical and safety information for the responsible management of this compound waste.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all safety precautions are in place. Handling this compound waste requires the same level of caution as handling the active compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing.[2]

  • Eye/Face Protection: Safety glasses, goggles, or a face shield.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dusts/aerosols, wear respiratory protection.[2]

Handling and Storage of Waste:

  • Conduct all handling in a well-ventilated area.[2]

  • Keep the chemical waste in suitable, closed, and clearly labeled containers for disposal.[2]

  • Store waste containers in a dry, cool, and well-ventilated place, away from incompatible materials or foodstuff containers.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

Step-by-Step Disposal Procedures

The ultimate disposal of this compound must align with local, regional, and national environmental regulations and consider the material's impact on the environment.[3][4]

Step 1: Evaluate Disposal Options for Unused Product The most favorable course of action is to avoid creating waste.[3]

  • Return to Manufacturer: The preferred option is to return any unused portion of the material to the manufacturer or supplier.[3]

  • Approved Use: If possible and permissible, use the remaining material for its approved application according to the label instructions.[3]

Step 2: Prepare this compound Waste for Disposal If the above options are not feasible, the material must be treated as hazardous waste.

  • Containment: Collect and place the this compound waste into a sealed, appropriate container clearly labeled as hazardous waste.

  • Licensed Disposal Facility: Arrange for the disposal of the waste at a licensed chemical destruction plant or an approved hazardous waste management facility.[2] Methods like controlled incineration with flue gas scrubbing may be used by these facilities.[2]

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable local, state, and federal laws and regulations.[2]

Important Precautions:

  • DO NOT discharge this compound waste into sewer systems, drains, ponds, or waterways.[2][5]

  • DO NOT contaminate water, foodstuffs, feed, or seed with the waste.[2]

  • DO NOT bury or burn unwanted chemicals or containers, as burning may release toxic fumes.[6]

Step 3: Spill Cleanup and Disposal In the event of a spill, immediate and proper cleanup is crucial to prevent contamination and exposure.

  • Isolate the Area: As an immediate precaution, isolate the spill or leak area for at least 50 meters in all directions.[3]

  • Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or earth to soak up the spill.

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the surface thoroughly to remove any residual contamination.

  • Disposal: Dispose of all contaminated materials (absorbents, cleaning materials, and contaminated PPE) as hazardous waste according to the procedures outlined in Step 2.[6]

Step 4: Empty Container Decontamination and Disposal An empty pesticide container can be as hazardous as a full one due to residual product.[5]

  • Triple-Rinsing: Decontaminate empty containers by triple-rinsing them.[2][5][7]

    • Fill the container one-quarter full with water.[5]

    • Replace the cap and shake for 30 seconds.[5]

    • Pour the rinsate into a collection container for later disposal as hazardous waste. Do not pour down the drain.[5][6]

    • Repeat the rinsing process two more times.[5]

  • Container Disposal:

    • After decontamination, containers may be offered for recycling or reconditioning if an approved program is available.[2][5]

    • If recycling is not an option, puncture or crush the container to prevent reuse and dispose of it in accordance with local hazardous waste regulations.[6]

    • Never reuse an empty this compound container for any other purpose.[1][7]

Physicochemical and Environmental Data

The following table summarizes key quantitative data related to this compound's environmental fate, which underscores the importance of its proper disposal.

PropertyValueImplication for Disposal
Log Kow (Octanol-Water Partition Coefficient) 4.7Indicates a high potential for bioconcentration in aquatic organisms.[3]
Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) 1,600[2][3]Suggests low mobility in soil, meaning it is likely to remain in the upper soil layers if spilled.[2]
Water Solubility 11 mg/L[3]Low water solubility, but contamination of waterways is still a major concern due to its high toxicity.
Estimated BCF (Bioconcentration Factor) 830[3]Suggests a high potential for accumulation in aquatic organisms.[3]
Half-life in Water 4 days (at pH 9)[3]Demonstrates some degradation in alkaline water, but it is persistent enough to cause harm.

Experimental Protocols

The provided search results refer to estimations of physicochemical properties like Koc and BCF using established methodologies, but do not contain detailed, step-by-step experimental protocols for these determinations.

  • Koc Estimation: The Koc value was estimated using a "structure estimation method based on molecular connectivity indices".[2] This is a computational chemistry technique that predicts the soil adsorption coefficient based on the molecular structure of the compound.

  • BCF Estimation: The BCF was calculated using a "regression-derived equation" based on the compound's log Kow.[3] This quantitative structure-activity relationship (QSAR) model correlates the octanol-water partition coefficient with the potential for a chemical to accumulate in living organisms.

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste materials.

Furathiocarb_Disposal_Workflow start This compound Waste Generated decision_unused Is the product unused? start->decision_unused return_manufacturer Return to Manufacturer or Approved Use decision_unused->return_manufacturer Yes prep_disposal Prepare as Hazardous Waste (Label & Contain) decision_unused->prep_disposal No end Disposal Complete return_manufacturer->end spill_check Is it a spill? prep_disposal->spill_check spill_cleanup Spill Cleanup Protocol: 1. Isolate Area 2. Absorb with Inert Material 3. Collect Waste spill_check->spill_cleanup Yes container_check Is it an empty container? spill_check->container_check No licensed_disposal Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) spill_cleanup->licensed_disposal decontaminate_container Decontaminate Container (Triple-Rinse) container_check->decontaminate_container Yes container_check->licensed_disposal No (Bulk Waste) collect_rinsate Collect Rinsate for Disposal decontaminate_container->collect_rinsate recycle_container Recycle or Puncture and Dispose of Container per Local Regulations decontaminate_container->recycle_container collect_rinsate->licensed_disposal licensed_disposal->end recycle_container->end

Caption: Workflow for this compound waste management decisions.

References

Personal protective equipment for handling Furathiocarb

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Furathiocarb

This guide provides critical safety and logistical information for the handling and disposal of this compound, a carbamate (B1207046) pesticide.[1] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive personal protective equipment (PPE) strategy is paramount to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Minimum PPE Requirements Recommendations for Heightened Exposure Risk
Transporting and Storing Containers - Chemical-resistant gloves (e.g., nitrile, neoprene)[2][3] - Safety glasses with side shields[4]- Steel-toed boots
Weighing and Preparing Solutions - Chemical-resistant gloves (unlined)[4][5] - Chemical splash goggles[3][4] - Lab coat or chemical-resistant coveralls[6] - Work in a well-ventilated area or a chemical fume hood[2]- Face shield in addition to goggles[4] - Chemical-resistant apron[4] - Respiratory protection (e.g., NIOSH-approved respirator) if not in a fume hood[5][7]
Handling Open Solutions and Performing Reactions - Chemical-resistant gloves (unlined)[4][5] - Chemical splash goggles[3][4] - Lab coat or chemical-resistant coveralls[6] - Work in a chemical fume hood[2]- Face shield in addition to goggles[4] - Chemical-resistant apron[4] - Shoulder-length gloves for extensive handling[8]
Cleaning Spills - Chemical-resistant gloves[2] - Chemical splash goggles[3][4] - Chemical-resistant coveralls or suit[6] - Chemical-resistant boots[3][6] - Respiratory protection (NIOSH-approved respirator with appropriate cartridges)[7]- Full-face respirator[4] - Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas[2]
Waste Disposal - Chemical-resistant gloves[2] - Chemical splash goggles[3][4] - Lab coat or chemical-resistant coveralls[6]- Face shield in addition to goggles[4] - Chemical-resistant apron[4]

Experimental Protocol: Preparation of a Standard Solution of this compound

This protocol outlines the steps for safely preparing a 100 µg/mL standard solution of this compound in methanol (B129727).

Materials:

  • This compound (solid)

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper

  • Beaker

  • Pipettes

  • Appropriate PPE (see table above for "Weighing and Preparing Solutions")

Procedure:

  • Preparation: Don all required PPE before entering the designated chemical handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound (e.g., 1 mg) onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Transfer the weighed this compound to a beaker.

    • Add a small amount of methanol to the weighing paper to rinse any remaining powder into the beaker.

    • Add a small volume of methanol to the beaker and gently swirl to dissolve the this compound.

  • Dilution:

    • Carefully transfer the dissolved this compound solution to the volumetric flask.

    • Rinse the beaker with a small amount of methanol and add the rinsing to the volumetric flask. Repeat this step two more times to ensure all the this compound is transferred.

    • Add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Labeling and Storage:

    • Label the flask clearly with the chemical name ("this compound"), concentration (100 µg/mL), solvent (methanol), date of preparation, and your initials.

    • Store the solution in a tightly sealed, properly labeled container in a designated and secure storage area, away from incompatible materials.[2][9]

  • Cleanup:

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) as hazardous waste according to institutional and local regulations.[7][9]

    • Clean all glassware thoroughly.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Visualizing Safe Handling and Emergency Procedures

To further enhance safety, the following diagrams illustrate the workflow for safe handling and the logical steps for emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Transport to Work Area C->D E Weighing & Solution Preparation D->E F Perform Experiment E->F G Segregate & Label Waste F->G H Decontaminate Equipment G->H I Dispose of Waste per Regulations H->I J Store in Designated Area I->J K Update Chemical Inventory J->K

Caption: Workflow for the safe handling of this compound from preparation to storage.

Emergency_Response_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Emergency Event (Spill or Exposure) Spill_Evacuate Evacuate Immediate Area Start->Spill_Evacuate Spill Exposure_Type Identify Exposure Type Start->Exposure_Type Exposure Spill_Notify Notify Supervisor & EHS Spill_Evacuate->Spill_Notify Spill_Assess Assess Spill Size Spill_Notify->Spill_Assess Spill_Small Small Spill: Use Spill Kit Spill_Assess->Spill_Small Small Spill_Large Large Spill: Await EHS Response Spill_Assess->Spill_Large Large Exposure_Skin Skin Contact: Remove Contaminated Clothing Wash with Soap & Water for 15 min Exposure_Type->Exposure_Skin Exposure_Eyes Eye Contact: Rinse with Water for 15 min Exposure_Type->Exposure_Eyes Exposure_Inhalation Inhalation: Move to Fresh Air Exposure_Type->Exposure_Inhalation Exposure_Ingestion Ingestion: Seek Immediate Medical Attention Exposure_Type->Exposure_Ingestion Seek_Medical Seek Medical Attention Exposure_Skin->Seek_Medical Exposure_Eyes->Seek_Medical Exposure_Inhalation->Seek_Medical Exposure_Ingestion->Seek_Medical

Caption: Emergency response plan for this compound spills and personal exposure.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All materials that have come into contact with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7]

  • Container Management:

    • Do not reuse empty this compound containers.[10]

    • Triple-rinse empty containers with a suitable solvent (e.g., methanol).[10] The rinsate should be collected and treated as hazardous waste.[10]

  • Waste Segregation and Storage:

    • Collect all this compound waste in designated, clearly labeled, and sealed containers.

    • Store waste containers in a secure, well-ventilated area, away from incompatible materials.[9]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.[9]

References

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